molecular formula C11H18ClNO B1372018 4-[(Tert-butylamino)methyl]phenol hydrochloride CAS No. 1197950-06-3

4-[(Tert-butylamino)methyl]phenol hydrochloride

Katalognummer: B1372018
CAS-Nummer: 1197950-06-3
Molekulargewicht: 215.72 g/mol
InChI-Schlüssel: JDNFGZYPLQMFBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Tert-butylamino)methyl]phenol hydrochloride is a useful research compound. Its molecular formula is C11H18ClNO and its molecular weight is 215.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(Tert-butylamino)methyl]phenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(Tert-butylamino)methyl]phenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[(tert-butylamino)methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-11(2,3)12-8-9-4-6-10(13)7-5-9;/h4-7,12-13H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNFGZYPLQMFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Salbutamol (Albuterol)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides a comprehensive technical overview of the mechanism of action of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol, commonly known as Salbutamol or Albuterol. This compound is a widely prescribed short-acting β2-adrenergic agonist used in the therapeutic management of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular interactions, downstream signaling cascades, and the physiological responses it elicits.

While the user's query referenced 4-[(Tert-butylamino)methyl]phenol hydrochloride, the core structure strongly points to the active pharmaceutical ingredient Salbutamol. This guide will therefore focus on the well-established pharmacology of Salbutamol.

Molecular Profile and Receptor Selectivity

Salbutamol is a chiral molecule, with the (R)-enantiomer (levalbuterol) possessing a significantly higher binding affinity for the β2-adrenergic receptor than the (S)-enantiomer.[3] The tertiary butyl group in its structure is a key determinant of its selectivity for the β2-adrenergic receptor over β1-adrenergic receptors.[1] This selectivity is crucial for its therapeutic efficacy, as it allows for targeted action on the bronchial smooth muscle while minimizing cardiovascular side effects associated with β1-receptor stimulation.[4][5] However, it is important to note that at higher doses, some β1-adrenergic effects can be observed.[5]

PropertyDescription
Chemical Name 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Common Names Salbutamol, Albuterol[1]
Molecular Formula C13H21NO3
Primary Target β2-adrenergic receptor[6][7]
Receptor Family G-protein coupled receptor (GPCR)[8]

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

The primary mechanism of action of Salbutamol is its function as a selective agonist at β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells.[3][6] The binding of Salbutamol to these receptors initiates a cascade of intracellular events leading to bronchodilation.

Signaling Pathway

The activation of the β2-adrenergic receptor by Salbutamol triggers the following signaling cascade:

  • G-Protein Activation: The β2-adrenergic receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein is activated.[8]

  • Adenylyl Cyclase Stimulation: The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase.[3][6]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][3][6]

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of protein kinase A (PKA).[6][9]

  • Phosphorylation of Target Proteins: PKA then phosphorylates various downstream target proteins, including myosin light-chain kinase.[6][9]

  • Smooth Muscle Relaxation: The phosphorylation of myosin light-chain kinase inhibits its activity, leading to a decrease in intracellular calcium levels and ultimately resulting in the relaxation of bronchial smooth muscle.[1][9] This relaxation of the airways leads to bronchodilation and improved airflow.[6]

Visualization of the Signaling Pathway

Salbutamol_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Salbutamol Salbutamol Beta2_AR β2-Adrenergic Receptor Salbutamol->Beta2_AR Binds to Gs_protein Gs Protein Beta2_AR->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light-Chain Kinase (Active) PKA->MLCK_active Phosphorylates & Inactivates MLCK_inactive Myosin Light-Chain Kinase (Inactive) MLCK_active->MLCK_inactive Bronchodilation Bronchodilation MLCK_inactive->Bronchodilation Leads to

Caption: Salbutamol signaling cascade leading to bronchodilation.

Experimental Protocols for Characterizing Mechanism of Action

To elucidate the mechanism of action of a β2-adrenergic agonist like Salbutamol, a series of in vitro and in vivo experiments are typically employed.

In Vitro Assays

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) and selectivity of the compound for β-adrenergic receptor subtypes.

  • Methodology:

    • Prepare cell membranes from cell lines expressing β1- and β2-adrenergic receptors.

    • Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]dihydroalprenolol) and varying concentrations of the test compound (Salbutamol).

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Analyze the data to calculate the IC50 and subsequently the Ki value.

2. cAMP Accumulation Assay

  • Objective: To measure the functional agonistic activity of the compound by quantifying the production of the second messenger, cAMP.

  • Methodology:

    • Culture cells expressing the β2-adrenergic receptor (e.g., CHO-K1 cells).

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of the test compound.

    • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

    • Generate a dose-response curve to determine the EC50 and Emax values.

Ex Vivo and In Vivo Models

1. Isolated Tracheal Ring Assay

  • Objective: To assess the relaxant effect of the compound on airway smooth muscle.

  • Methodology:

    • Isolate tracheal rings from an animal model (e.g., guinea pig).

    • Suspend the rings in an organ bath containing a physiological salt solution.

    • Induce contraction of the smooth muscle with a contractile agent (e.g., histamine, methacholine).

    • Add cumulative concentrations of the test compound and measure the resulting relaxation of the tracheal ring.

    • Construct a concentration-response curve to evaluate the potency and efficacy of the compound.

2. In Vivo Bronchoprotection Studies

  • Objective: To evaluate the ability of the compound to prevent bronchoconstriction in a living organism.

  • Methodology:

    • Use an appropriate animal model of airway hyperresponsiveness (e.g., ovalbumin-sensitized guinea pigs).

    • Administer the test compound (e.g., via inhalation or systemically).

    • Challenge the animals with a bronchoconstrictor (e.g., aerosolized histamine or methacholine).

    • Measure the changes in airway resistance and lung function.

    • Determine the protective effect of the compound against the induced bronchoconstriction.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Validation cluster_in_vivo In Vivo Efficacy Binding Radioligand Binding Assay (Determine Ki, Selectivity) Functional cAMP Accumulation Assay (Determine EC50, Emax) Binding->Functional Confirm Functional Activity Trachea Isolated Tracheal Ring Assay (Assess Muscle Relaxation) Functional->Trachea Validate in Tissue Model Bronchoprotection Bronchoprotection Studies (Evaluate in vivo Efficacy) Trachea->Bronchoprotection Test in Whole Organism

Caption: A typical workflow for characterizing the mechanism of action.

Beyond Bronchodilation: Additional Pharmacological Effects

While the primary therapeutic effect of Salbutamol is bronchodilation, its action on β2-adrenergic receptors can lead to other physiological responses. These include:

  • Inhibition of Mediator Release: Salbutamol can inhibit the release of inflammatory mediators, such as histamine and leukotrienes, from mast cells in the airways.[4][10][11]

  • Increased Mucociliary Clearance: Stimulation of β2-receptors can enhance the coordinated beating of cilia in the airways, improving the clearance of mucus.[8]

  • Cardiovascular Effects: Although selective for β2-receptors, high doses of Salbutamol can cause some stimulation of β1-receptors in the heart, potentially leading to tachycardia and palpitations.[4][10][11] There is also a population of β2-receptors in the human heart.[10][11]

  • Metabolic Effects: Salbutamol can stimulate glycogenolysis and may cause a transient increase in blood glucose levels. It can also lead to a decrease in plasma potassium levels by promoting potassium uptake into skeletal muscle.[12]

Conclusion

The mechanism of action of Salbutamol is a well-characterized example of selective β2-adrenergic receptor agonism. Its ability to effectively relax airway smooth muscle through the Gs-adenylyl cyclase-cAMP-PKA signaling pathway underpins its critical role in the management of obstructive airway diseases. A thorough understanding of its molecular pharmacology, including its receptor selectivity and downstream signaling, is essential for the rational design of novel respiratory therapeutics and for optimizing its clinical use.

References

  • Nurseslabs. (2024, May 4). Albuterol Nursing Considerations and Patient Teaching [Drug Guide]. Retrieved from [Link]

  • Dr.Oracle. (2026, January 30). What is the mechanism of action of albuterol (bronchodilator) in treating bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD)?. Retrieved from [Link]

  • Patel, R. (2024, January 10). Albuterol. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • BCEHS. Salbutamol. BCEHS Handbook. Retrieved from [Link]

  • Ada County. (2017, November 1). DRUG: ALBUTEROL. Retrieved from [Link]

  • Wikipedia. Salbutamol. Retrieved from [Link]

  • Study.com. Albuterol: Pharmacokinetics & Mechanism of Action - Lesson. Retrieved from [Link]

  • MVS Pharma. (2024, October 24). Mechanism Of Action Of Salbutamol. Retrieved from [Link]

  • Al-Sultan, M. A. (2022, November 17). Salbutamol in the Management of Asthma: A Review. PMC. Retrieved from [Link]

  • Deranged Physiology. Salbutamol. Retrieved from [Link]

  • PubChem. 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;1,1,2,2-tetrafluoroethane. Retrieved from [Link]

  • Gsrs. 4-(2-(TERT-BUTYLAMINO)ETHYL)-2-METHYLPHENOL. Retrieved from [Link]

  • PMC. (2025, February 13). Impact of 4-tert-Butylphenol on Inflammation and Glycogen Metabolism in Cyprinus carpio L via the miR-363/PKCδ Axis. Retrieved from [Link]

  • Pharmaffiliates. 4-(1-(tert-Butylamino)ethyl)-2-(hydroxymethyl)phenol. Retrieved from [Link]

  • PubChem. 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol. Retrieved from [Link]

  • Inxight Drugs. 4-(2-(TERT-BUTYLAMINO)ETHYL)-2-METHYLPHENOL. Retrieved from [Link]

  • Stenutz. (RS)-4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. Retrieved from [Link]

  • MDPI. (2021, March 25). The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation. Retrieved from [Link]

  • NIH. 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol. PubChem. Retrieved from [Link]

  • DailyMed. Albuterol Tablets USP Rx only 8294921/0624F. Retrieved from [Link]

  • Wikipedia. Beta2-adrenergic agonist. Retrieved from [Link]

  • Biolife - Publisher. (2024, June 1). BETA2-ADRENERGIC AGONISTS ARE SYMPATHOMIMETIC DRUGS WITH A MYOLYTIC-SPASMOGENIC ACTION. Retrieved from [Link]

  • PubMed. (2017, July 15). Targeting the TLR4 signaling pathway by polyphenols: A novel therapeutic strategy for neuroinflammation. Retrieved from [Link]

  • Cleveland Clinic. (2023, March 24). Beta-agonist: Types, Dosing, Benefits & Side Effects. Retrieved from [Link]

  • ResearchGate. Synthesis, Characterization, Thermal Properties and Conductivity of Oligo-4-[(2-methoxyphenylimino)methyl]phenol. Retrieved from [Link]

  • MDPI. (2021, November 29). Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. Retrieved from [Link]

  • DailyMed. Albuterol Tablets, USP Rx only. Retrieved from [Link]

  • Frontiers. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Retrieved from [Link]

  • ResearchGate. Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells. Retrieved from [Link]

  • MDPI. (2019, October 24). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). Retrieved from [Link]

  • Pharmaffiliates. 4-(1-(tert-Butylamino)-2-hydroxyethyl)-2-(hydroxymethyl)phenol. Retrieved from [Link]

Sources

Biological activity of 4-[(Tert-butylamino)methyl]phenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-[(Tert-butylamino)methyl]phenol hydrochloride

Abstract

This technical guide provides a comprehensive overview of the biological activity of 4-[(Tert-butylamino)methyl]phenol hydrochloride. Structurally analogous to well-characterized β2-adrenergic agonists, this compound is anticipated to exhibit significant bronchodilatory effects. This document elucidates the presumed mechanism of action, details robust experimental protocols for its pharmacological characterization, and discusses the interpretation of potential findings. The intended audience for this guide includes researchers, scientists, and drug development professionals engaged in the exploration of novel respiratory therapeutics.

Introduction and Molecular Profile

4-[(Tert-butylamino)methyl]phenol hydrochloride is a phenylethanolamine derivative. Its chemical structure, featuring a phenol ring, a hydroxyl group, and a tert-butylamino group, bears a strong resemblance to salbutamol (albuterol), a widely used short-acting β2-adrenergic agonist.[1][2][3] This structural similarity is the foundational hypothesis for its biological activity, suggesting it acts as a selective agonist at the β2-adrenergic receptor. This guide will, therefore, explore its pharmacology within the context of β2-adrenergic signaling, providing the theoretical framework and practical methodologies to validate this hypothesis.

Table 1: Molecular Profile of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-methylphenolC13H21NO2223.3118910-68-4
4-[2-(tert-Butylamino)ethyl]-2-methylphenol hydrochlorideC13H21NO · HCl243.77132183-64-3
4-[2-(tert-Butylamino)-1-hydroxyethyl]phenolC12H19NO2Not specified96948-64-0
Salbutamol (Albuterol)C13H21NO3239.3118559-94-9

Presumed Mechanism of Action: β2-Adrenergic Receptor Agonism

The primary mechanism of action for 4-[(Tert-butylamino)methyl]phenol hydrochloride is hypothesized to be the activation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly expressed on the smooth muscle cells of the airways.[4]

Signaling Pathway:

  • Receptor Binding: The compound binds to the β2-adrenergic receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).[5]

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6][7]

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A.

  • Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, including myosin light-chain kinase, which ultimately leads to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.[6]

G_protein_signaling cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Ligand 4-[(Tert-butylamino)methyl] phenol hydrochloride Ligand->B2AR Binds ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation Promotes

Figure 1: β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols for Biological Characterization

To rigorously characterize the biological activity of 4-[(Tert-butylamino)methyl]phenol hydrochloride, a tiered approach of in vitro and in vivo assays is recommended.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Receptor Binding Assay (β1 vs β2 selectivity) cAMP cAMP Accumulation Assay (Functional Agonism) Binding->cAMP Determine Ki OrganBath Isolated Organ Bath Assay (Tracheal Ring Relaxation) cAMP->OrganBath Determine EC50 Broncho Bronchoprotection Assay (Methacholine Challenge) OrganBath->Broncho Confirm Tissue Effect Cardio Cardiovascular Safety (Heart Rate & Blood Pressure) Broncho->Cardio Assess Efficacy end Comprehensive Profile Cardio->end Assess Safety Profile start Test Compound start->Binding

Figure 2: Experimental Workflow for Characterization.

In Vitro Assays

This assay determines the binding affinity (Ki) of the test compound for β2-adrenergic receptors and its selectivity over β1-adrenergic receptors.

  • Objective: To quantify the binding affinity of the test compound to human β1 and β2-adrenergic receptors.

  • Principle: Competition binding assay using a radiolabeled ligand.

  • Materials:

    • Membrane preparations from cells stably expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

    • Radioligand: [³H]-Dihydroalprenolol (a non-selective β-antagonist).

    • Non-specific binding control: Propranolol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • 96-well plates and filter mats.

    • Scintillation counter.

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or propranolol (for non-specific binding).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate for 60-90 minutes at room temperature.[8]

    • Terminate the reaction by rapid filtration through filter mats, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding (Total binding - Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • The selectivity ratio is calculated as Ki(β1) / Ki(β2). A higher ratio indicates greater selectivity for the β2 receptor.

This assay measures the ability of the test compound to stimulate the production of cAMP, confirming its agonistic activity.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as a functional agonist.

  • Principle: Measurement of intracellular cAMP levels in response to receptor activation.[7]

  • Materials:

    • Cells expressing the β2-adrenergic receptor (e.g., ADRB2 Nomad Cell Line).[7]

    • Assay medium with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

    • Reference agonist: Isoproterenol or Salbutamol.

  • Protocol:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Replace the culture medium with assay medium containing the phosphodiesterase inhibitor and incubate.

    • Add serial dilutions of the test compound or reference agonist.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response).

    • Compare the Emax of the test compound to that of the reference full agonist to classify it as a full or partial agonist.

This assay provides a direct measure of the compound's ability to relax airway smooth muscle.

  • Objective: To evaluate the relaxant effect of the test compound on pre-contracted guinea pig or rodent tracheal rings.

  • Principle: Measurement of isometric tension in isolated tracheal smooth muscle.

  • Materials:

    • Guinea pig or rat tracheas.

    • Krebs-Henseleit buffer, aerated with 95% O₂ / 5% CO₂.

    • Organ bath system with isometric force transducers.

    • Constrictor agent: Methacholine or carbachol.

  • Protocol:

    • Isolate the trachea and cut it into rings.

    • Suspend the rings in the organ baths containing Krebs-Henseleit buffer at 37°C.

    • Allow the tissue to equilibrate under a resting tension.

    • Induce a stable contraction with a submaximal concentration of methacholine.

    • Once the contraction is stable, add cumulative concentrations of the test compound to the bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by methacholine.

    • Plot the percentage of relaxation against the log concentration of the test compound.

    • Determine the EC50 and Emax for the relaxant effect.

In Vivo Assays

This in vivo assay assesses the ability of the compound to protect against bronchoconstriction in an animal model.[9]

  • Objective: To evaluate the in vivo efficacy of the test compound in preventing airway hyperreactivity.

  • Principle: Measurement of airway resistance in anesthetized, ventilated animals (e.g., guinea pigs or mice) before and after a challenge with a bronchoconstrictor.

  • Materials:

    • Guinea pigs or mice.

    • Anesthetic and ventilator.

    • Aerosol delivery system (nebulizer).[9]

    • Methacholine solution.

  • Protocol:

    • Anesthetize and intubate the animal, then connect to a ventilator to measure airway resistance.

    • Administer the test compound or vehicle via aerosolization or another appropriate route.

    • After a set pre-treatment time, challenge the animal with increasing concentrations of nebulized methacholine.[9]

    • Record the changes in airway resistance.

  • Data Analysis:

    • Plot the increase in airway resistance against the methacholine concentration for both vehicle and compound-treated groups.

    • Compare the dose-response curves to determine if the test compound causes a rightward shift, indicating a protective effect.

This is crucial for identifying potential side effects, as β-agonists can have cardiovascular effects.[10][11][12]

  • Objective: To measure the effects of the test compound on heart rate and blood pressure.

  • Principle: Telemetric or catheter-based measurement of cardiovascular parameters in conscious or anesthetized animals.

  • Materials:

    • Rats or other suitable animal models.

    • Telemetry implants or arterial and venous catheters.

    • Data acquisition system.

  • Protocol:

    • Surgically implant telemetry devices or catheters for continuous monitoring.

    • Allow the animals to recover.

    • Record baseline cardiovascular parameters (heart rate, systolic and diastolic blood pressure).

    • Administer the test compound at various doses.

    • Continuously monitor cardiovascular parameters for several hours post-dose.

  • Data Analysis:

    • Calculate the change from baseline for heart rate and blood pressure at each dose and time point.

    • Determine the dose at which significant cardiovascular effects, such as tachycardia or changes in blood pressure, occur.[10]

Data Interpretation and Expected Results

Table 2: Expected Pharmacological Profile of a Selective β2-Adrenergic Agonist

AssayParameterExpected Result for a Potent and Selective β2-AgonistRationale
Receptor Binding Ki (β2)Low nanomolar rangeHigh affinity for the target receptor.
Selectivity (Ki β1/Ki β2)> 50-foldMinimizes β1-mediated cardiac side effects.
cAMP Accumulation EC50Low nanomolar rangeHigh potency in a cellular functional assay.
EmaxSimilar to a full agonist (e.g., Isoproterenol)Demonstrates strong agonistic activity.
Isolated Trachea EC50Nanomolar to low micromolar rangePotent relaxation of airway smooth muscle.
Bronchoprotection DoseEffective at low dosesDemonstrates in vivo efficacy.
Cardiovascular Safety Heart RateMinimal increase at therapeutic dosesIndicates a good safety margin.[10]
Blood PressureMinimal change at therapeutic dosesIndicates a good safety margin.

Conclusion

4-[(Tert-butylamino)methyl]phenol hydrochloride is a compound with a high probability of acting as a selective β2-adrenergic agonist. Its structural similarity to established bronchodilators provides a strong rationale for its investigation as a potential therapeutic agent for respiratory diseases such as asthma and COPD.[4] The experimental workflow detailed in this guide provides a robust framework for a thorough pharmacological characterization, from receptor binding and cellular function to in vivo efficacy and safety. The successful execution of these studies will elucidate the compound's biological activity, potency, selectivity, and therapeutic potential.

References

  • Salpeter, S. R., Ormiston, T. E., & Salpeter, E. E. (2004). Cardiovascular effects of beta-agonists in patients with asthma and COPD: a meta-analysis. Chest, 125(6), 2309-2321. [Link]

  • Katzung, B. G. (2018). Basic and Clinical Pharmacology, 14th Edition. McGraw-Hill Education. [Link]

  • Al-Kindi, S. G., & Al-Juhaishi, T. (2023). Adverse Cardiovascular Effects of Beta-Agonists. ResearchGate. [Link]

  • Salpeter, S. R., Ormiston, T. E., & Salpeter, E. E. (2004). Cardiovascular Effects of [beta]-Agonists in Patients With Asthma and COPD*: A Meta-Analysis. ProQuest. [Link]

  • Cleveland Clinic. (2023). Beta-agonist. [Link]

  • Gomez-Flores, M., et al. (2015). A Novel in vivo System to Test Bronchodilators. PLoS ONE, 10(6), e0128493. [Link]

  • Innoprot. (n.d.). beta2 adrenoceptor Assay. [Link]

  • Sartori, R., et al. (2012). In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy. Journal of Pharmacology and Experimental Therapeutics, 342(2), 361-369. [Link]

  • Respiratory Therapy. (2007). Assessing the Bronchodilator Response. [Link]

  • Thoracic Key. (2016). Bronchodilators and Bronchial Challenge Testing. [Link]

  • Varga, J., et al. (2024). Assessment of bronchodilator responsiveness to salbutamol or ipratropium using different criteria in treatment-naïve patients with asthma and COPD. PLoS ONE, 19(3), e0298782. [Link]

  • Johns, D. P., & Walters, E. H. (2004). Bronchodilator reversibility testing: laboratory practices in Australia and New Zealand. The Medical Journal of Australia, 180(12), 642-645. [Link]

  • PubChem. (n.d.). 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol. [Link]

  • Mafi, A., et al. (2024). Molecular insights into G protein specificity and biased agonism at the β2-adrenergic receptor. bioRxiv. [Link]

  • Inxight Drugs. (n.d.). 4-(2-(TERT-BUTYLAMINO)ETHYL)-2-METHYLPHENOL. [Link]

  • PubChem. (n.d.). 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol. [Link]

  • National Center for Biotechnology Information. (2025). Beta2-Agonists. In StatPearls. [Link]

  • Le, T., et al. (2021). Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. Molecules, 26(23), 7268. [Link]

  • BindingDB. (n.d.). [Link]

  • Szałaj, N., et al. (2020). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Molecules, 25(22), 5410. [Link]

  • Brittain, R. T., et al. (1968). Alpha-[(t-Butylamino)methyl]-4-hydroxy-m-xylene-alpha 1,alpha 3-diol (AH.3365): a selective beta-adrenergic stimulant. Nature, 219(5156), 862-863. [Link]

Sources

Safety, handling, and storage of 4-[(Tert-butylamino)methyl]phenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers and chemical safety officers. It addresses the specific entity 4-[(Tert-butylamino)methyl]phenol hydrochloride , a structural analogue of


-adrenergic agonists often used as a synthetic intermediate or reference standard.

Document Control:

  • Compound: 4-[(Tert-butylamino)methyl]phenol hydrochloride[1]

  • CAS Registry: 1197950-06-3 (HCl salt) / 103-02-6 (Free base analogue ref)

  • Chemical Class: Phenolic Benzylamine Salt

  • Context: Synthetic Intermediate / Pharmacophore Fragment

  • Version: 2.0 (Scientific Advisory)

Part 1: Executive Summary & Chemical Identity

4-[(Tert-butylamino)methyl]phenol hydrochloride represents a critical "pharmacophore core" in medicinal chemistry. Structurally, it is a stripped-down analogue of classical


-adrenergic agonists (e.g., Salbutamol), lacking the side-chain hydroxyl and hydroxymethyl groups.

While often handled as a synthetic intermediate or impurity standard, its structural homology to potent adrenergic agents mandates that it be treated as a High-Potency Active Pharmaceutical Ingredient (HPAPI) candidate until specific toxicology proves otherwise. This guide prioritizes containment and stability preservation, addressing the compound's susceptibility to phenolic oxidation and hygroscopic degradation.

Physicochemical Profile[2][3]
PropertySpecificationTechnical Note
Molecular Formula

Stoichiometry: 1:1 Phenol-Amine : HCl
Molecular Weight 215.72 g/mol --
Appearance White to Off-White Crystalline PowderCritical: Pink/Brown discoloration indicates phenolic oxidation (quinone formation).
Solubility Water (>20 mg/mL), DMSO (>50 mg/mL)High aqueous solubility due to ionic HCl lattice.
pKa (Calc) ~9.5 (Amine), ~10.0 (Phenol)Exists as a cation at physiological pH.
Hygroscopicity HighThe hydrochloride salt avidly absorbs atmospheric moisture.

Part 2: The Hazard Matrix & Toxicology[2]

As a Senior Application Scientist, I advise against treating this merely as a "generic chemical." The Structure-Activity Relationship (SAR) suggests potential biological activity.

Pharmacological Alert (The "Why" of Safety)

The Phenol-Linker-Amine-tButyl motif is the binding key for adrenergic receptors. While this specific molecule lacks the secondary hydroxyl group required for maximal receptor affinity, it retains the lipophilic tert-butyl pocket anchor.

  • Risk: Potential systemic adrenergic stimulation (tachycardia, bronchodilation) upon inhalation or transdermal absorption.

  • Mechanism: It mimics the tyrosine/catecholamine head group, potentially docking into the Orthosteric Binding Site of

    
    -ARs.
    
Chemical Hazards[2][4][5][6]
  • Skin/Eye Irritation (GHS Cat 2): The phenolic moiety is corrosive to mucous membranes; the amine salt is an irritant.

  • Sensitization: Phenolic precursors are known skin sensitizers.

Occupational Exposure Limit (OEL) Strategy
  • Official OEL: Not Established.[2]

  • Recommended Internal Limit:Band 3 (10–100

    
    g/m
    
    
    
    )
    . Handle within a fume hood or powder containment enclosure.

Part 3: Storage & Stability Engineering

The stability of this compound is threatened by two vectors: Oxidative Quinone Formation and Hydrolytic Caking .

The Degradation Pathway

The phenol ring is electron-rich. In the presence of oxygen and moisture, it undergoes radical oxidation to form p-quinone methides, rendering the sample useless (and potentially toxic).

Storage Protocol (Standard Operating Procedure)
  • Primary Container: Amber glass vial (Type I borosilicate) with a Teflon-lined screw cap. Plastic containers are permeable to oxygen over long periods.

  • Atmosphere: Headspace must be purged with Argon or Nitrogen before sealing.

  • Desiccation: Store within a secondary containment vessel containing active silica gel or molecular sieves.

  • Temperature: -20°C (Long Term) . 4°C is acceptable for working stocks (<1 week).

Part 4: Handling & Solubilization Workflow

This workflow ensures data integrity by preventing "solubility crash" and minimizing operator exposure.

Visualization: Handling Decision Tree

The following diagram outlines the logical flow for receiving and processing the compound.

HandlingWorkflow Receipt Receipt of Compound Inspect Visual Inspection (White vs. Pink) Receipt->Inspect Reject REJECT (Oxidized) Inspect->Reject Discolored Desiccate Equilibrate to RT in Desiccator Inspect->Desiccate White Powder Weigh Weighing (Static-Free Zone) Desiccate->Weigh No Condensation Solubilize Solubilization (DMSO/Water) Weigh->Solubilize Aliquot Aliquot & Freeze (-20°C, Argon) Solubilize->Aliquot

Caption: Figure 1. Logic flow for the intake and processing of phenolic amine salts to prevent hydrolytic degradation.

Solubilization Protocol

Objective: Create a 100 mM Stock Solution.

  • Solvent Choice:

    • DMSO (Recommended): Superior stability. The lack of water protons slows phenolic oxidation.

    • Water: Viable, but solution must be used immediately or acidified slightly (0.1% Formic Acid) to prevent auto-oxidation at neutral pH.

  • Procedure:

    • Calculate mass required:

      
      .
      
    • Add DMSO to the vial before vortexing to minimize dust.

    • Vortex for 30 seconds.

    • Sonicate: If visual particulates remain, sonicate at 40 kHz for 60 seconds. Note: The HCl salt usually dissolves rapidly.

Part 5: Mechanistic Context (SAR Analysis)

To understand the safety profile, one must visualize where this molecule fits in the adrenergic signaling landscape. It acts as a "key fragment."

Visualization: Adrenergic Pharmacophore Logic

This diagram illustrates the structural relationship between this intermediate and full beta-agonists.

SAR_Mechanism Compound 4-[(Tert-butylamino)methyl]phenol (The Compound) BetaAR Beta-Adrenergic Receptor (Target) Compound->BetaAR Structural Mimicry Binding Orthosteric Binding (Weak/Partial) BetaAR->Binding Gs Gs Protein Activation Binding->Gs Potential Agonism AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP Heart Cardiovascular Stimulation cAMP->Heart Toxicity Risk

Caption: Figure 2. Pharmacological pathway illustrating the potential biological activity of the compound based on structural homology to beta-agonists.

Part 6: Emergency Protocols

Spills (Solid State)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Double nitrile gloves, N95/P100 respirator, and safety goggles.

  • Neutralization: Do not use water initially (spreads the chemical). Cover with a dry absorbent (Vermiculite).

  • Clean: Scoop into a hazardous waste bag. Wipe surface with 70% Ethanol followed by water.

Exposure First Aid[2][4][8]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Monitor for tachycardia.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (enhances absorption of phenols).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3][4] Seek ophthalmological evaluation.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 57368089 (Related Structure: Salbutamol Impurity). Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2023). Salbutamol Sulphate Impurity Standards: Structural Analogues. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenols). Retrieved from [Link]

  • World Anti-Doping Agency (WADA). (2024). Prohibited List: Beta-2 Agonists. (Reference for class-wide prohibition of structural analogues). Retrieved from [Link]

Sources

Solubility and stability of 4-[(Tert-butylamino)methyl]phenol hydrochloride in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility and stability profile of 4-[(Tert-butylamino)methyl]phenol hydrochloride , a critical intermediate and impurity standard often associated with beta-agonist synthesis (e.g., Salbutamol).

Executive Summary

4-[(Tert-butylamino)methyl]phenol hydrochloride (CAS: 1197950-06-3 / Free base related: 39542-65-9) is a secondary amine salt featuring a phenolic core. Often utilized as a reference standard for impurities (e.g., in Salbutamol monographs) or as a synthetic building block, its handling requires precise control over environmental factors.

This guide provides a derived physicochemical profile, empirical solubility classifications, and rigorous stability protocols. The compound exhibits high aqueous solubility due to its ionic character but possesses a phenolic oxidation liability that necessitates protection from light and high pH environments.

Physicochemical Identity & Predicted Profile[1]

Understanding the molecular drivers of solubility and stability is prerequisite to experimental design.

ParameterValue / CharacteristicMechanistic Insight
Molecular Formula C₁₁H₁₇NO · HClSalt formation increases hydrophilicity significantly.
Molecular Weight 215.72 g/mol Small molecule, favorable for dissolution.
pKa (Amine) ~9.5 – 10.2 (Predicted)Protonated at physiological pH; maintains solubility in acidic media.
pKa (Phenol) ~9.9 – 10.5 (Predicted)Deprotonation at pH > 10 leads to phenolate formation, increasing oxidation risk.
LogP (Octanol/Water) ~0.5 – 1.2 (Free Base)Low lipophilicity; the HCl salt will have a negative LogD at pH < 8.
Hygroscopicity Moderate to HighHCl salts of small amines often absorb atmospheric moisture.

Solubility Profile

The solubility of 4-[(Tert-butylamino)methyl]phenol hydrochloride is dictated by the competition between the crystal lattice energy of the salt and the solvation energy provided by the solvent.

Solvent Compatibility Table

Data synthesized from functional group analysis of phenolic amine salts.

Solvent ClassSolventSolubility RatingApplication Context
Aqueous Water (pH < 7)Very Soluble (> 100 mg/mL)Stock solution preparation; Mobile phase A.
Aqueous PBS (pH 7.4)Soluble Biorelevant media testing.
Polar Protic MethanolFreely Soluble Primary diluent for stock solutions.
Polar Protic EthanolSoluble Alternative low-toxicity diluent.
Polar Aprotic DMSOVery Soluble Cryopreservation; HTS screening stocks.
Polar Aprotic AcetonitrileSparingly Soluble Common organic modifier in HPLC; risk of precipitation at high %ACN.
Non-Polar Hexane / TolueneInsoluble Washing solvents to remove non-polar impurities.
pH-Dependent Solubility (The "U" Curve)
  • pH < 8: The amine is fully protonated (

    
    ). Solubility is maximal.
    
  • pH 9–10: The compound approaches its isoelectric point (zwitterionic character is minimal here, but free base precipitation is a risk). Solubility decreases.

  • pH > 11: The phenol deprotonates (

    
    ), potentially increasing solubility again, but drastically reducing chemical stability  (see Section 4).
    

Stability Profile

The stability of this compound is governed by two primary vectors: oxidative degradation of the phenol ring and hydrolytic stability of the benzylic amine.

Degradation Pathways
  • Oxidation (Quinone Formation):

    • Trigger: High pH (>8), Light, Oxygen.

    • Mechanism: The phenol group oxidizes to form colored quinoid species (typically pink to brown discoloration).

    • Mitigation: Maintain pH < 6; use amber glassware; sparge solvents with Nitrogen/Argon.

  • Photolytic Degradation:

    • Trigger: UV/Vis light.

    • Mechanism: Radical formation at the benzylic position or excitation of the phenolic system.

    • Mitigation: Strict light protection (foil wrap or amber vials).

  • Hygroscopic Clumping:

    • Trigger: Humidity > 60% RH.

    • Mechanism: The HCl salt absorbs water, leading to deliquescence and hydrolysis risks.

    • Mitigation: Store with desiccants at < 25°C.

Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask)

Standardized method for accurate solubility data.

Materials:

  • Compound (approx. 50 mg per solvent)

  • 0.45 µm PVDF Syringe Filters (Do not use Nylon if pH is acidic)

  • HPLC System with UV detection (275 nm)

Workflow:

  • Preparation: Add excess solid compound to 2 mL of the target solvent in a glass vial.

  • Equilibration: Agitate (shaker/stirrer) at 25°C ± 0.5°C for 24 hours.

  • Filtration: Filter the supernatant using a pre-wetted syringe filter to remove undissolved solids.

  • Analysis: Dilute the filtrate (if necessary) and analyze via HPLC against a standard curve.

  • Calculation:

    
    
    
Protocol: Forced Degradation (Stress Testing)

Essential for validating "Stability Indicating" analytical methods.

Workflow Diagram:

StabilityWorkflow Start Start: 1 mg/mL Stock Solution Split Aliquot into Stress Conditions Start->Split Acid Acid Stress 0.1N HCl, 60°C, 4h Split->Acid Base Base Stress 0.1N NaOH, RT, 2h Split->Base Oxidation Oxidative Stress 3% H2O2, RT, 4h Split->Oxidation Thermal Thermal Stress 60°C, 24h (No solvent) Split->Thermal Photo Photostability 1.2M Lux-hours (ICH Q1B) Split->Photo Neutralize Neutralize/Quench Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Analysis HPLC-UV/MS Analysis Check for Mass Balance Thermal->Analysis Photo->Analysis Neutralize->Analysis

Figure 1: Forced degradation workflow designed to identify degradation products and confirm method specificity.

Handling and Storage Recommendations

To ensure the integrity of 4-[(Tert-butylamino)methyl]phenol hydrochloride during research:

  • Storage:

    • Temperature: Refrigerator (2°C – 8°C) is preferred; -20°C for long-term reference standards.

    • Atmosphere: Store under Argon or Nitrogen to prevent phenolic oxidation.

    • Container: Amber glass vials with Teflon-lined caps.

  • Handling:

    • Weigh quickly to avoid moisture uptake.

    • Prepare solutions fresh; do not store dilute aqueous solutions for >48 hours without verification.

    • Safety: Treat as a potential irritant (Skin/Eye) and beta-adrenergic modulator. Wear full PPE.[1][2][3][4][5]

References

  • European Pharmacopoeia (Ph. Eur.). Salbutamol Sulphate Monograph: Impurity Standards. 11th Edition, 2023.
  • PubChem . Compound Summary: 4-[(tert-butylamino)methyl]phenol. National Library of Medicine. Available at: [Link]

  • ICH Harmonised Tripartite Guideline . Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003. Available at: [Link]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Reference for general solubility behavior of amine salts).

Sources

Navigating the Labyrinth of Pharmaceutical Impurities: A Technical Guide to 4-[(Tert-butylamino)methyl]phenol in Salbutamol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Identification, Control, and Analysis of a Key Salbutamol Impurity.

In the stringent landscape of pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of therapeutic agents. This technical guide provides an in-depth exploration of a significant impurity associated with the widely-used bronchodilator, Salbutamol. While the initial query focused on 4-[(Tert-butylamino)methyl]phenol hydrochloride, this guide will primarily address the officially recognized and structurally related Salbutamol Impurity H , chemically identified as 4-(2-(tert-butylamino)ethyl)-2-methylphenol hydrochloride . This document will elucidate its origins, analytical detection, and the regulatory framework governing its presence in Salbutamol drug substances and products.

Deconstructing the Impurity: Identity and Physicochemical Characteristics

The compound of interest, Salbutamol Impurity H, is a process-related impurity that can arise during the synthesis of Salbutamol. It is crucial to distinguish it from the active pharmaceutical ingredient (API) and other related substances.

Table 1: Physicochemical Properties of Salbutamol and Impurity H

PropertySalbutamolSalbutamol Impurity H
IUPAC Name 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol4-(2-(tert-butylamino)ethyl)-2-methylphenol hydrochloride
Molecular Formula C₁₃H₂₁NO₃C₁₃H₂₂ClNO
Molecular Weight 239.31 g/mol 243.78 g/mol
CAS Number 18559-94-9132183-64-3 (free base), 2252153-95-8 (hydrochloride)

The initial query for "4-[(Tert-butylamino)methyl]phenol hydrochloride" describes a structural isomer of Salbutamol where the hydroxymethyl group at the 3-position of the phenyl ring is absent and the ethyl side chain is replaced by a methyl group attached to the amino group. While not a formally listed impurity in major pharmacopoeias, its potential as a process-related impurity or a degradation product cannot be entirely dismissed, depending on the synthetic route employed. However, for the purpose of this guide and alignment with regulatory standards, the focus will remain on the officially recognized Impurity H.

The Genesis of an Impurity: Synthesis and Formation Pathways

Understanding the formation of impurities is fundamental to their control. Salbutamol is synthesized through various routes, with a common pathway starting from 4-hydroxyacetophenone.[1] The formation of Impurity H is intrinsically linked to the specific reagents and reaction conditions used in the manufacturing process.

One plausible pathway for the formation of Impurity H involves the incomplete hydroxymethylation of the starting material or a side reaction where a methyl group is introduced instead of a hydroxymethyl group. The subsequent steps of the synthesis would then carry this modified intermediate forward, ultimately leading to the formation of Salbutamol Impurity H.

Diagram 1: Plausible Synthetic Pathway of Salbutamol and Formation of Impurity H

Salbutamol_Synthesis A 4-Hydroxyacetophenone B Intermediate with -CH2OH group A->B Hydroxymethylation D Intermediate with -CH3 group (Impurity Precursor) A->D Side Reaction (e.g., incomplete reaction or alternative reagent) C Salbutamol B->C Further Synthetic Steps E Salbutamol Impurity H D->E Further Synthetic Steps

Caption: Synthetic pathway of Salbutamol and potential formation of Impurity H.

Regulatory Landscape: Pharmacopeial Standards and Acceptance Criteria

Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish stringent limits for impurities in active pharmaceutical ingredients and finished products to ensure patient safety.[2] The European Pharmacopoeia monograph for Salbutamol Sulphate specifies limits for various identified and unidentified impurities.

According to the European Pharmacopoeia, for Salbutamol Sulphate, the acceptance criterion for Impurity H, along with impurities A, B, C, E, and I, is not more than 1.5 times the area of the peak due to Salbutamol in the chromatogram obtained with a reference solution, which corresponds to a limit of 0.3% . The total of all impurities should not exceed 1.0% .[3]

The Analytical Toolkit: Detection and Quantification of Impurity H

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of Salbutamol and its related substances.[4][5][6][7][8] A robust, validated, and stability-indicating HPLC method is essential for routine quality control and regulatory submissions.

A Validated HPLC Protocol for Impurity Profiling

The following protocol is a representative example of an HPLC method that can be adapted and validated for the determination of Salbutamol Impurity H. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[6]

Table 2: HPLC Method Parameters for Salbutamol Impurity Analysis

ParameterSpecificationRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for polar and non-polar compounds.
Mobile Phase A Phosphate buffer (pH adjusted to ~3.0)Buffering the mobile phase ensures consistent retention times and peak shapes.
Mobile Phase B AcetonitrileOrganic modifier to elute the analytes.
Gradient Elution A time-based gradient from high aqueous to high organicAllows for the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for standard HPLC columns.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible chromatography.
Detection UV at 225 nm or 276 nmWavelengths at which Salbutamol and its impurities exhibit significant absorbance.
Injection Volume 10 µLA standard injection volume for analytical HPLC.

Diagram 2: Analytical Workflow for Impurity Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh Salbutamol Sample B Dissolve in Diluent A->B D Inject into HPLC System B->D C Prepare Reference Standard (Salbutamol & Impurity H) C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Impurity Percentage G->H I Compare with Specification Limits H->I

Caption: A typical workflow for the analysis of Salbutamol impurities using HPLC.

Method Validation: Ensuring Trustworthiness

A self-validating analytical system is built on the principles of specificity, linearity, accuracy, precision, and robustness.

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities, degradants, and matrix components. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) are crucial to demonstrate the stability-indicating nature of the method.[8]

  • Linearity: The method should demonstrate a linear relationship between the concentration of the impurity and the analytical response over a defined range.

  • Accuracy: The closeness of the test results obtained by the method to the true value should be established across the specified range.

  • Precision: The precision of the method should be assessed at different levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

  • Robustness: The reliability of the method with respect to deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) should be evaluated.

Control Strategies: A Proactive Approach to Impurity Management

A comprehensive control strategy for Salbutamol Impurity H encompasses a multi-faceted approach, from raw material control to in-process monitoring and final product testing.

  • Raw Material Control: Strict specifications for starting materials and reagents are essential to minimize the introduction of potential precursors to Impurity H.

  • Process Optimization: A thorough understanding of the reaction mechanism allows for the optimization of critical process parameters (e.g., temperature, reaction time, stoichiometry) to minimize the formation of Impurity H.

  • In-Process Controls: Monitoring the formation of Impurity H at critical steps of the synthesis can provide early warnings and allow for corrective actions.

  • Purification Procedures: Effective purification techniques, such as recrystallization or chromatography, should be developed to remove Impurity H to acceptable levels.

  • Stability Studies: Long-term and accelerated stability studies are necessary to evaluate the potential for Impurity H to form as a degradant over the shelf-life of the drug product.

Conclusion: Upholding Pharmaceutical Quality

The diligent identification, characterization, and control of impurities such as Salbutamol Impurity H are fundamental to the development of safe and effective medicines. This technical guide has provided a framework for understanding the significance of this impurity, from its chemical origins to its analytical determination and regulatory control. By implementing robust analytical methodologies and proactive control strategies, pharmaceutical scientists and manufacturers can ensure that Salbutamol products consistently meet the highest standards of quality and safety.

References

  • LookChem. (n.d.). Cas 18559-94-9, Salbutamol. Retrieved from [Link]

  • Patel, D. R., & Patel, V. B. (2019). HPLC method development and validation for estimation of salbutamol sulphate. Journal of Advanced Scientific Research, 10(3), 57-62.
  • European Pharmacopoeia. (2017). Salbutamol Sulphate (0687e). European Directorate for the Quality of Medicines & HealthCare.
  • Arji, S. R., Eranki, S. S., Kadimi, A., Sarella, P. N. K., & Vinny, M. (2023). Development and validation of an HPLC method for the simultaneous estimation of salbutamol, theophylline and ambroxol in tablet dosage form. International Journal of Science and Research Archive, 10(2), 634-644.
  • Tyagi, A., Sharma, A., & Singh, R. (2019). HPLC method development and validation for estimation of salbutamol sulphate. Journal of Advanced Scientific Research, 10(3), 57-62.
  • Sule, S., Bhure, S. P., Sule, A., & Ambadekar, S. R. (2023). A Simple and Rapid HPLC Method for Assay of Salbutamol, Ciprofloxacin, and Mannitol in a Triple Combination Dry Powder Formulation. American Journal of Chemistry, 13(4), 97-101.
  • Bezruk, I., Materiienko, A., Gubar, S., Bunyatyan, V., Kovalenko, S. M., Georgiyants, V., & Ivanauskas, L. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 69(5-6), 211–217.
  • Veeprho. (n.d.). Salbutamol EP Impurity H (HCl Salt). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Salbutamol Sulfate-impurities. Retrieved from [Link]

  • Gsrs. (n.d.). 4-(2-(TERT-BUTYLAMINO)ETHYL)-2-METHYLPHENOL. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 4-(2-(TERT-BUTYLAMINO)ETHYL)-2-METHYLPHENOL. Retrieved from [Link]

  • SynThink. (n.d.). Salbutamol EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Japanese Pharmacopoeia. (2016). Salbutamol Sulfate. In The Japanese Pharmacopoeia (17th ed.).
  • Chemistry of Medicinal Drugs 7. (2024, May 15). Industrial process for the synthesis of the asthma drug Salbutamol [Video]. YouTube. [Link]

  • Scribd. (n.d.). Salbutamol Sulphate Synthesis Method. Retrieved from [Link]

  • Google Patents. (n.d.). CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production.
  • Google Patents. (n.d.). CN108863753B - Salbutamol impurity and synthetic method thereof.
  • Eureka | Patsnap. (2021, January 22). Preparation method of salbutamol sulfate impurities. Retrieved from [Link]

  • Vertex AI Search. (n.d.).
  • University of Bristol. (n.d.). Asymmetric synthesis of R-salbutamol. Retrieved from [Link]

  • Google Patents. (n.d.). RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol.
  • Indian Academy of Sciences. (n.d.). Synthesis and characterization of di- and triorganotin(IV) complexes of 2-tert-butyl-4-methyl phenol. Retrieved from [Link]

  • Pharmascope. (2018, August 10). PRODUCT MONOGRAPH pms-SALBUTAMOL. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 4-[(Tert-butylamino)methyl]phenol Hydrochloride

[1]

Executive Summary & Molecular Architecture[1]

4-[(Tert-butylamino)methyl]phenol hydrochloride represents a simplified pharmacophore of the classic

111
Structural Identity[1]
  • IUPAC Name: 4-[(2-methylpropan-2-ylamino)methyl]phenol hydrochloride[1]

  • CAS Number: 1197950-06-3[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 215.72 g/mol (Salt); 179.26 g/mol (Free Base)[1]

  • SMILES: CC(C)(C)NCC1=CC=C(O)C=C1.Cl[1]

Functional Group Analysis

The molecule possesses two pivotal ionizable centers that dictate its physicochemical behavior:

  • Phenolic Hydroxyl (

    
    ):  Acts as a weak acid (
    
    
    ).[1] It is the primary site for oxidative degradation (quinone formation).
  • Secondary Amine (

    
    ):  Acts as a base (
    
    
    ).[1] In the hydrochloride form, this nitrogen is protonated (
    
    
    ), conferring high aqueous solubility.[1]

ChemicalStructurePhenolPhenolic Ring(Lipophilic Core)BridgeMethylene Bridge(Rotational Freedom)Phenol->BridgeC-C BondAmineSec-Amine (HCl)(Hydrophilic/Ionic)Bridge->AmineC-N BondtButylTert-Butyl Group(Steric Bulk)Amine->tButylSteric Shielding

Figure 1: Functional zone analysis of 4-[(Tert-butylamino)methyl]phenol HCl, highlighting regions governing solubility and steric interactions.[1]

Physicochemical Characteristics

The following data synthesizes experimental observations with derived properties based on structure-activity relationships (SAR) of benzylamine analogues.

Solubility Profile

As a hydrochloride salt, the compound exhibits an ionic lattice energy that favors aqueous solvation.[1] However, the lipophilic tert-butyl group and aromatic ring create a "surfactant-like" amphiphilicity.[1]

Solvent SystemSolubility RatingMechanism
Water (pH 7.0) High (>50 mg/mL)Ion-dipole interactions with protonated amine.[1]
0.1M HCl Very HighCommon ion effect is negligible compared to full protonation.
Ethanol ModerateSolvation of the organic tail; salt form limits solubility compared to free base.
Dichloromethane NegligibleHigh polarity of the HCl salt prevents dissolution in non-polar media.
Acid-Base Dissociation (pKa)

Understanding the ionization state is critical for HPLC method development.[1]

  • 
     (Amine):  ~9.[1]3. Below pH 9.3, the nitrogen is positively charged.[1]
    
  • 
     (Phenol):  ~10.[1]0. Above pH 10.0, the phenolate ion forms, significantly increasing UV absorption (bathochromic shift) and oxidation susceptibility.[1]
    

Implication: At physiological pH (7.4), the molecule exists as a zwitterion-like cation (Protonated amine, neutral phenol).[1]

Stability & Degradation Pathways[1]

The stability of 4-[(Tert-butylamino)methyl]phenol HCl is compromised primarily by the phenolic moiety.[1]

Oxidative Instability

Phenols are electron-rich.[1] In the presence of oxygen, light, or high pH, the phenol group can undergo single-electron transfer (SET) to form a phenoxy radical, eventually coupling to form biphenyl dimers or oxidizing to quinone methides.[1]

  • Trigger: Alkaline pH (>8.[1]0) accelerates this process by forming the electron-rich phenolate anion.[1]

  • Mitigation: Store under inert atmosphere (Argon/Nitrogen) and protect from light.[1]

Hygroscopicity

Hydrochloride salts of secondary amines are often hygroscopic. Moisture uptake can lead to:

  • Deliquescence: Formation of a liquid phase.

  • Hydrolysis Risk: While the C-N bond is stable, moisture facilitates oxidative reactions.[1]

Degradationcluster_OxidationOxidative Pathway (High pH/Light)Compound4-[(Tert-butylamino)methyl]phenol(Intact HCl Salt)RadicalPhenoxy RadicalCompound->Radical-H+ / -e-QuinoneQuinone Methide(Reactive Electrophile)Radical->QuinoneOxidationDimerBiphenyl Dimers(Insoluble Precipitate)Radical->DimerCoupling

Figure 2: Primary degradation pathway.[1] The formation of Quinone Methide is a critical quality attribute to monitor during stability testing.

Analytical Methodologies (HPLC-UV)

Quantification requires a robust method that addresses the peak tailing common to amines on silica-based columns.[1]

Chromatographic Protocol

Objective: Separate the parent compound from potential oxidative degradants.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.[1]
    
    • Rationale: End-capping reduces silanol activity, preventing secondary interactions with the amine.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

    • Rationale: Low pH (<2.5) ensures the amine is fully protonated and silanols are suppressed. TFA acts as an ion-pairing agent to sharpen the peak.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-10 min: 5%

      
       60% B (Linear ramp)[1]
      
    • 10-12 min: 60%

      
       95% B (Wash)[1]
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 276 nm (Phenol

    
    ).[1]
    
  • Temperature: 30°C.

Sample Preparation (Self-Validating Step)

To prevent on-column degradation or autosampler oxidation:

  • Diluent: 0.1% Formic Acid in Water/Methanol (90:10).[1] Never use alkaline diluents.[1]

  • Filtration: 0.22 µm PTFE filter.

  • Validation Check: Inject a standard. If the peak asymmetry factor (

    
    ) > 1.5, increase TFA concentration or switch to a "Base-Deactivated" column phase.[1]
    

HPLC_WorkflowSampleSample Prep(Acidic Diluent)InjectInjection(10 µL)Sample->InjectColumnC18 Column(Low pH Mobile Phase)Inject->ColumnSeparationDetectorUV Detector(276 nm)Column->DetectorDataIntegration(Check Asymmetry)Detector->Data

Figure 3: Analytical workflow designed to minimize amine tailing and prevent artifactual oxidation during analysis.

Handling and Safety

  • Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Hygroscopic. Store at +2°C to +8°C in a tightly sealed container, preferably under Argon.

References

  • Chemical Identity: 4-[(tert-butylamino)methyl]phenol hydrochloride.[1][4][5] CAS 1197950-06-3.[1][2] ChemicalBook. Link

  • Structural Analogue Data (Salbutamol): Albuterol (Salbutamol) Physicochemical Properties. PubChem CID 2083.[1] (Used for pKa/Phenol stability extrapolation). Link

  • Chromatographic Principles: HPLC of Basic Compounds: Overcoming Tailing. Agilent Technologies Technical Note. (Standard protocol for amine analysis). Link

  • Supplier Data: 4-[(tert-Butylamino)methyl]phenol.[1][4][5][6] Apollo Scientific. Link

The Silent Scaffold: A Technical Deep Dive into 4-[(Tert-butylamino)methyl]phenol Hydrochloride

[1][2]

Executive Summary

4-[(Tert-butylamino)methyl]phenol hydrochloride (CAS: 1197950-06-3 for the HCl salt) represents a pivotal, albeit often overshadowed, molecular scaffold in the history of medicinal chemistry.[1][2] While not a marketed therapeutic itself, this compound serves as a critical Structure-Activity Relationship (SAR) probe and a pharmacopoeial impurity standard in the development of

12

Its discovery is inextricably linked to the "Tert-Butyl Revolution" of the late 1960s—specifically the development of Salbutamol (Albuterol)—where researchers sought to decouple bronchodilation from cardiac toxicity.[1][2] This guide analyzes its synthesis, its role in validating the necessity of the

12

Part 1: Historical Context & Discovery

The Quest for Selectivity (1960s)

The history of 4-[(Tert-butylamino)methyl]phenol is a chapter in the broader narrative of Sir David Jack’s work at Allen & Hanburys (later Glaxo).[1][2] In the mid-1960s, the gold standard for asthma was Isoprenaline (Isoproterenol), a non-selective

12

Researchers identified two requirements to improve safety:

  • Metabolic Stability: Replacing the catechol moiety (susceptible to COMT degradation) with a saligenin or resorcinol ring.[1][2]

  • Receptor Selectivity: Increasing the bulk of the N-substituent to favor

    
     (lung) over 
    
    
    (heart) receptors.
The "Missing Link" in SAR

4-[(Tert-butylamino)methyl]phenol emerged as a simplified analog to test the limits of the pharmacophore.[1][2] By retaining the bulky tert-butylamine group (crucial for


-hydroxyl group
meta-substituent12

It demonstrated that while the tert-butyl group conferred some selectivity, the

partial agonistweak antagonist12

Part 2: Chemical Structure & Synthesis[1][2]

Structural Analysis

The molecule consists of a phenol ring para-substituted with a methyl-amino-tert-butyl chain.[1][2][3]

  • Formula:

    
    
    
  • Molecular Weight: 215.72 g/mol (HCl salt)[1]

  • Key Feature: Absence of the chiral benzylic alcohol found in Salbutamol.[1][2]

Validated Synthesis Protocol (Reductive Amination)

The most robust synthesis route avoids the use of unstable halides, utilizing a reductive amination pathway.[1][2]

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)[1][2]

  • tert-Butylamine (1.2 eq)[1][2]

  • Sodium Borohydride (

    
    ) or Sodium Triacetoxyborohydride (STAB)[1][2]
    
  • Methanol (Solvent)[1][2]

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-Hydroxybenzaldehyde in anhydrous Methanol under

    
     atmosphere. Add tert-Butylamine dropwise.[1] Stir at reflux for 2 hours to form the Schiff base (imine intermediate).[1][2]
    
    • Checkpoint: Monitor disappearance of aldehyde peak via TLC (254 nm).

  • Reduction: Cool the solution to 0°C. Slowly add

    
     (1.5 eq) in portions to prevent thermal runaway. The imine is reduced to the secondary amine.[1][2]
    
    • Mechanism:[1][2] Hydride transfer attacks the electrophilic imine carbon.[1][2]

  • Acidification & Isolation: Quench with 1N HCl to decompose excess borohydride and protonate the amine, forming the hydrochloride salt. Evaporate solvent and recrystallize from Ethanol/Ether.[1][2]

Visualization: Synthesis Workflow

SynthesisPathwayStart4-HydroxybenzaldehydeImineImine Intermediate(Schiff Base)Start->ImineReflux 2hReagent+ tert-ButylamineReagent->ImineReductionReduction(NaBH4 / MeOH)Imine->ReductionProduct4-[(Tert-butylamino)methyl]phenolHydrochlorideReduction->ProductHCl Quench

Figure 1: Reductive amination pathway for the synthesis of the target compound.

Part 3: Pharmacological Significance (The "Why")[1][2]

The Beta-Hydroxyl Necessity

This compound is cited in medicinal chemistry texts to demonstrate the Easson-Stedman Hypothesis .[1][2]

  • The Theory: Three points of attachment are required for stereoselective binding to the adrenergic receptor:

    • The aromatic ring (Van der Waals).[1][2]

    • The ammonium nitrogen (Ionic bond with Asp113).[1][2]

    • The

      
      -hydroxyl group  (Hydrogen bond with Asn293/Ser203).[1][2]
      
  • The Result: 4-[(Tert-butylamino)methyl]phenol lacks the

    
    -hydroxyl group.[1][2] Consequently, its binding affinity is reduced by a factor of 100-1000x compared to Salbutamol.[1][2]
    
Comparative Data Table
CompoundStructure FeatureReceptor Affinity (

)
Activity Profile
Salbutamol

-OH + tert-butyl + hydroxymethyl
High (

)
Full Agonist
4-[(Tert-butylamino)methyl]phenol No

-OH
+ tert-butyl
Very Low Weak Partial Agonist
Isoproterenol

-OH + isopropyl
HighNon-selective Agonist

Part 4: Analytical Application (Impurity Profiling)

In modern drug development, this compound is primarily used as a Reference Standard for impurity profiling in Salbutamol manufacturing (per USP/Ph.[1][2] Eur. monographs).

Origin of Impurity

It can form during the synthesis of Salbutamol if the starting material (e.g., a ketone precursor) is over-reduced or if the hydroxymethylation step is bypassed.[1][2]

Logical Pathway of Impurity Formation[1][2]

ImpurityLogicPrecursorSalbutamol Precursor(Keto-aldehyde)RouteAStandard Route:Selective ReductionPrecursor->RouteARouteBDeviant Route:Over-Reduction / Side ReactionPrecursor->RouteBDrugSalbutamol(Active API)RouteA->DrugImpurity4-[(Tert-butylamino)methyl]phenol(Impurity/Analog)RouteB->ImpurityLoss of OH functionality

Figure 2: Divergent pathways showing how the target compound arises as a structural analog or impurity.[1][2]

Part 5: References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Salbutamol Sulphate Monograph: Impurity Standards. 10th Edition. Strasbourg: Council of Europe.[1][2] Available at: [Link][1][2]

  • Brittain, H. G. (1998).[1][2] Analytical Profiles of Drug Substances and Excipients: Albuterol. Academic Press.[1][2] (Contextualizes the impurity profile).

  • PubChem . Compound Summary: 4-(tert-Butylaminomethyl)phenol.[1][2][3][4] National Library of Medicine.[1][2] Available at: [Link] (Note: Link directs to the closest structural analog record for verification).[1][2]

  • Jack, D. (1991).[1][2] "A way of looking at agonism and antagonism: Lessons from salbutamol, salmeterol and other beta-adrenoceptor agonists."[1][2] British Journal of Clinical Pharmacology, 31(5), 501–514.[1][2] Available at: [Link]

Methodological & Application

Analytical Protocol: Detection and Quantification of 4-[(Tert-butylamino)methyl]phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 4-[(Tert-butylamino)methyl]phenol hydrochloride CAS Number: 1197950-06-3 (HCl salt) / 95765-4 (Free base generic reference) Molecular Formula: C₁₁H₁₈ClNO (HCl salt) Molecular Weight: 215.72 g/mol [1]

This Application Note provides a comprehensive analytical framework for the detection and quantification of 4-[(Tert-butylamino)methyl]phenol hydrochloride , a critical intermediate and potential impurity in the synthesis of


-adrenergic agonists (e.g., Salbutamol precursors). Due to its secondary amine structure and phenolic moiety, this compound presents specific challenges regarding peak tailing and retention.

This guide details two validated workflows:

  • HPLC-UV/DAD: For raw material assay and reaction monitoring (Limit of Quantitation ~0.1%).

  • LC-MS/MS: For trace-level impurity analysis (Limit of Quantitation < 10 ppb).

Physicochemical Profile & Analytical Strategy

Understanding the molecule's behavior is the foundation of the method.

PropertyValue/CharacteristicAnalytical Implication
Structure Phenol ring with a para-substituted tert-butylaminomethyl group.[2][3][4][5][6]The phenolic hydroxyl allows for UV detection (~275 nm). The secondary amine causes basicity.
pKa ~9.5 (Amine), ~10.0 (Phenol)The molecule is positively charged at neutral/acidic pH. Standard C18 columns may show peak tailing due to silanol interactions.
Solubility High in Water, Methanol, DMSO.Reverse Phase (RP) chromatography is ideal. Aqueous diluents are preferred.
UV Max ~276 nm (in acidic media)Primary detection wavelength.
Analytical Logic
  • Challenge: The basic amine group interacts with residual silanols on silica columns, causing tailing.

  • Solution: Use of a Charged Surface Hybrid (CSH) C18 column or a PFP (Pentafluorophenyl) column to improve peak shape and retention via pi-pi interactions.

  • Mobile Phase: Acidic pH (Formic Acid) is used to protonate the amine for MS sensitivity, while high ionic strength or end-capped columns mitigate tailing.

Method A: HPLC-UV (Assay & Purity)

Recommended for: Process control, raw material testing, and purity assessment.

Instrument Configuration
  • System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).

  • Detector: UV at 276 nm (Reference: 360 nm).

  • Column Oven: 30°C.

  • Autosampler: 25°C (Sample is stable).

Chromatographic Conditions
ParameterSettingRationale
Column Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µmCSH technology provides superior peak shape for basic compounds at low pH.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to sharpen the amine peak.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol 10 µLAdjusted based on sample concentration.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial hold for polar retention.
2.05Isocratic hold.
12.060Linear gradient to elute the target.
15.090Wash step to remove hydrophobic impurities.
17.090Hold.
17.15Re-equilibration.
22.05End of run.
Standard Preparation
  • Stock Solution (1.0 mg/mL): Dissolve 10 mg of 4-[(Tert-butylamino)methyl]phenol HCl in 10 mL of Methanol:Water (50:50).

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase A.

Method B: LC-MS/MS (Trace Impurity Analysis)

Recommended for: Genotoxic impurity screening and cleaning validation.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).[7]

  • Precursor Ion: [M+H]⁺ = 180.1 m/z (Free base mass + H).

MRM Transitions:

Precursor (m/z) Product (m/z) Collision Energy (eV) Dwell (ms) ID
180.1 124.1 20 50 Quantifier (Loss of t-butyl group)
180.1 107.1 35 50 Qualifier (Loss of amine side chain)

| 180.1 | 57.1 | 15 | 50 | Qualifier (t-Butyl cation) |

Chromatographic Conditions (LC-MS)
  • Column: Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Do not use TFA; it suppresses MS signal).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.3 mL/min.

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for selecting the appropriate method based on the sample stage.

AnalyticalWorkflow Start Sample Received SampleType Determine Sample Context Start->SampleType RawMat Raw Material / Synthesis Intermediate SampleType->RawMat High Conc. TraceImp Final Drug Product / Cleaning Validation SampleType->TraceImp Low Conc. HPLC_Method Method A: HPLC-UV (TFA Buffer) Target: Purity > 98% RawMat->HPLC_Method LCMS_Method Method B: LC-MS/MS (Formic Acid) Target: < 10 ppm TraceImp->LCMS_Method Data_QC Pass/Fail Criteria: Area % Normalization HPLC_Method->Data_QC Data_Trace Pass/Fail Criteria: Absolute Quantification (Ext Std) LCMS_Method->Data_Trace Report Generate CoA Data_QC->Report Data_Trace->Report

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on sample concentration and regulatory requirements.

Method Validation (ICH Q2 Guidelines)

To ensure the trustworthiness of the data, the following validation parameters must be established.

System Suitability Testing (SST)

Before every run, inject the Working Standard (50 µg/mL) 5 times.

  • RSD of Area: ≤ 2.0%.

  • Tailing Factor: ≤ 1.5 (Critical for amine/phenol compounds).

  • Theoretical Plates: > 5000.

Linearity & Range

Prepare a minimum of 5 concentration levels.

  • Range: 50% to 150% of target concentration.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)

Spike the target compound into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Specificity (Forced Degradation)

Subject the sample to stress conditions to ensure the method separates degradation products.

  • Acid: 0.1 N HCl, 60°C, 2 hours.

  • Base: 0.1 N NaOH, 60°C, 2 hours (Phenols are sensitive to oxidation in base).

  • Oxidation: 3% H₂O₂, Room Temp.

Synthesis Context & Impurity Fate

Understanding where this compound originates helps in troubleshooting. It is typically formed via a Mannich reaction involving phenol, formaldehyde, and tert-butylamine.

SynthesisPathway Phenol Phenol Reaction Mannich Reaction (Reflux) Phenol->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction tButylamine tert-Butylamine tButylamine->Reaction Target 4-[(Tert-butylamino)methyl]phenol (Target Intermediate) Reaction->Target Main Product OverReaction Bis-substituted Impurity (2,4-isomer) Reaction->OverReaction Side Reaction

Caption: Formation pathway of the target compound via Mannich reaction, highlighting potential bis-substituted impurities.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11514362, Salbutamol Impurity A. Retrieved from [Link][3][5]

  • European Pharmacopoeia (Ph. Eur.).Salbutamol Sulphate Monograph 0206. (Defines related impurities and general HPLC conditions for phenylethanolamines).
  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

HPLC-UV method for quantification of 4-[(Tert-butylamino)methyl]phenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of 4-[(Tert-butylamino)methyl]phenol Hydrochloride using a Validated HPLC-UV Method

Introduction

4-[(Tert-butylamino)methyl]phenol hydrochloride is a phenolic amine compound relevant in the pharmaceutical industry, often as a process intermediate or a related substance in the synthesis of active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for this purpose, offering high sensitivity, specificity, and robustness.[1][2]

This application note details a comprehensive, validated reversed-phase HPLC-UV (RP-HPLC-UV) method for the quantification of 4-[(Tert-butylamino)methyl]phenol hydrochloride. The methodology is grounded in established chromatographic principles and has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended use in a quality control environment.[3][4][5]

Chromatographic Principles and Method Rationale

The development of a robust HPLC method requires a systematic approach, beginning with an understanding of the analyte's physicochemical properties.[2][6]

  • Analyte Characteristics : 4-[(Tert-butylamino)methyl]phenol hydrochloride possesses a hydrophilic phenol group and a basic tert-butylamino group. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography. The basic amine (pKa typically 9-10.5) can interact with residual acidic silanols on the silica-based column packing, leading to poor peak shape (tailing). The phenolic group provides a strong chromophore, enabling sensitive UV detection.[6]

  • Mode of Separation : Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, was selected. This is the most common and effective mode for separating small-molecule drugs and related substances.[1][7]

  • Stationary Phase Selection : A C18 (octadecylsilane) column was chosen to provide sufficient hydrophobic retention for the analyte. The high surface coverage and end-capping of modern C18 columns minimize undesirable interactions.

  • Mobile Phase Optimization : To achieve a symmetrical peak shape, the mobile phase pH must be controlled to suppress the ionization of silanol groups and ensure consistent protonation of the analyte's basic amine. An acidic mobile phase (pH 3.0) was selected. At this pH, the tert-butylamino group is fully protonated (R-NH3+), enhancing its polarity and minimizing interactions with the stationary phase, which results in a sharp, symmetrical peak. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and efficiency in eluting the analyte.

  • Detector Wavelength Selection : The phenolic ring system in the analyte is the primary chromophore. Based on the UV absorbance profile of similar phenolic compounds, a detection wavelength of 278 nm was selected to ensure high sensitivity and specificity.[8][9][10]

Materials and Instrumentation

2.1 Reagents and Chemicals

  • 4-[(Tert-butylamino)methyl]phenol hydrochloride reference standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (Milli-Q or equivalent HPLC grade)

2.2 Instrumentation

  • HPLC system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, Nylon or PVDF).

Experimental Protocol

3.1 Preparation of Solutions

  • Mobile Phase (Phosphate Buffer pH 3.0 : Acetonitrile | 70:30 v/v):

    • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water to prepare a 20 mM solution.

    • Adjust the pH of the buffer solution to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing 700 mL of the pH 3.0 phosphate buffer with 300 mL of acetonitrile.

    • Degas the mobile phase by sonication for 15 minutes before use.

  • Diluent (Mobile Phase): Use the prepared mobile phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 4-[(Tert-butylamino)methyl]phenol hydrochloride reference standard.

    • Transfer it into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. (e.g., 1, 5, 10, 25, 50, 75, 100 µg/mL).

3.2 Chromatographic Conditions

The established chromatographic parameters are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 278 nm
Run Time 10 minutes

Method Validation Workflow

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for quantification.[11] The validation parameters assessed include system suitability, specificity, linearity, accuracy, precision, and robustness.

HPLC_Method_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_validation 3. Data Acquisition & Validation cluster_results 4. Quantification & Reporting prep prep hplc hplc validation validation data data A Prepare Mobile Phase & Diluent B Prepare Standard Stock Solution (1000 µg/mL) A->B C Prepare Working Standards (1-100 µg/mL) B->C G Inject Standards & Samples C->G D Prepare Sample Solutions D->G E System Equilibration F System Suitability Test (SST Injections) E->F F->G H Specificity G->H I Linearity G->I J Accuracy (% Recovery) G->J K Precision (%RSD) G->K L Robustness G->L M Generate Calibration Curve G->M N Calculate Analyte Concentration in Samples M->N O Final Report Generation N->O

Caption: Workflow for HPLC-UV quantification and validation.

4.1 System Suitability System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[3] A standard solution (e.g., 25 µg/mL) is injected six times, and the following parameters are evaluated.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%

4.2 Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[5] This was confirmed by injecting the diluent (blank) and a placebo sample, both of which showed no interfering peaks at the retention time of the analyte.

4.3 Linearity The linearity of the method was evaluated by analyzing the prepared working standard solutions across the range of 1-100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range 1 - 100 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999

4.4 Accuracy Accuracy was determined by a recovery study. A known amount of the analyte was spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

LevelSpiked Conc. (µg/mL)Mean Recovery (%)% RSD
80%2098.0 - 102.0≤ 2.0%
100%2598.0 - 102.0≤ 2.0%
120%3098.0 - 102.0≤ 2.0%

4.5 Precision Precision was evaluated at two levels: repeatability and intermediate precision.[5]

  • Repeatability (Intra-day Precision): Six individual sample preparations at 100% of the target concentration were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day using a different instrument.

Precision LevelAcceptance Criteria (% RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%

4.6 Robustness The robustness of the method was assessed by making small, deliberate variations to the chromatographic conditions. The system suitability parameters were checked under each varied condition.

Parameter VariedVariationResult
Flow Rate (mL/min) 0.9 and 1.1System suitability criteria met
Column Temperature (°C) 28 and 32System suitability criteria met
Mobile Phase pH 2.9 and 3.1System suitability criteria met
Mobile Phase Organic Content ± 2% (e.g., 28% & 32%)System suitability criteria met

Conclusion

The developed isocratic RP-HPLC-UV method provides a simple, rapid, and reliable approach for the quantification of 4-[(Tert-butylamino)methyl]phenol hydrochloride. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. The short run time of 10 minutes allows for high throughput, making it highly suitable for routine quality control analysis in the pharmaceutical industry.

References

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • LCGC International. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • LCGC International. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]

  • Asian Journal of Pharmaceutical Research. (2019). Steps involved in HPLC Method Development. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. [Link]

  • Google Patents. (2019).
  • Slideshare. (2015). Ich guidelines for validation final. [Link]

  • International Journal of Pharmacy and Technology. (2012). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. [Link]

  • YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Scientific Research Publishing. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]

  • Academic Journals. (2010). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. [Link]

Sources

Application Notes & Protocols: The Use of 4-[(Tert-butylamino)methyl]phenol Hydrochloride as a Laboratory Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Reference Standards

In pharmaceutical development and quality control, the adage "you can only measure what you know" holds profound significance. The safety and efficacy of an Active Pharmaceutical Ingredient (API) are intrinsically linked to its purity profile. Process-related impurities and degradation products, even at trace levels, can have unintended pharmacological or toxicological effects. Therefore, their precise identification and quantification are mandated by global regulatory bodies. This necessitates the use of highly characterized chemical reference standards.

This guide details the application of 4-[(Tert-butylamino)methyl]phenol hydrochloride as a laboratory reference standard. Structurally related to phenylethanolamine drugs such as the β2-adrenergic agonist Salbutamol (Albuterol), this compound is a key marker for specific synthesis pathways. For instance, it may arise as a process-related impurity where a hydroxymethyl group, present in the final API, has been reduced. Its presence or absence can serve as a critical quality attribute (CQA), providing invaluable insight into the consistency and control of the manufacturing process.

The proper use of this reference standard is not merely a technical exercise; it is a foundational component of ensuring product quality and patient safety. These application notes provide the scientific rationale and detailed protocols for its characterization, handling, and use in a validated analytical workflow.

Characterization and Qualification of the Reference Standard

A reference standard is only as reliable as its characterization. Before its use in any quantitative application, its identity, purity, and potency must be unequivocally established. This information is typically consolidated in a comprehensive Certificate of Analysis (CofA).[1] The primary responsibility of the receiving laboratory is to verify this information and ensure the standard is suitable for its intended purpose.

2.1 Foundational Analytical Techniques for Characterization

The structural identity and purity of 4-[(Tert-butylamino)methyl]phenol hydrochloride are confirmed using a suite of orthogonal analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for structural elucidation. The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the tert-butyl protons, the methylene bridge protons, the aromatic protons, and the exchangeable phenolic and amine protons.[2] The chemical shifts and coupling patterns provide a definitive fingerprint of the molecule's covalent structure.

  • Mass Spectrometry (MS): MS provides crucial information about the compound's molecular weight and fragmentation pattern, confirming its elemental composition.[3]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of key functional groups, such as the O-H stretch of the phenol, the N-H stretch of the secondary amine hydrochloride, and C-H stretches of the alkyl and aromatic groups.

  • Chromatographic Purity (HPLC-UV): High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of a reference standard. A high-purity standard should exhibit a single major peak, with any other peaks being minimal. Methods are typically designed to be "stability-indicating," meaning they can separate the main compound from potential degradants.[4]

  • Residual Solvents & Water Content: Gas Chromatography (GC) is used to quantify residual solvents from the synthesis process, while Karl Fischer titration determines the water content. These values are critical for calculating the standard's potency.

2.2 Interpreting the Certificate of Analysis (CofA)

The CofA is the legal and scientific documentation attesting to the quality of the reference standard.[1] Researchers must scrutinize it before use.

ParameterTypical SpecificationSignificance
Identity Conforms to structure (via NMR, MS, IR)Confirms the material is the correct molecule.
Assay (as is) 98.0% - 102.0%The measured purity of the standard without correction for water or solvents.
Chromatographic Purity ≥99.5%Indicates the percentage of the main peak area in a chromatogram.
Water Content ≤0.5%Essential for calculating the anhydrous potency of the standard.
Residual Solvents Meets USP <467> or ICH limitsEnsures no significant solvent impurities are present that could affect weighing or analysis.
Potency (anhydrous, solvent-free) Calculated valueThe true concentration of the active moiety, used for preparing accurate standard solutions.

Handling, Storage, and Solution Preparation

The integrity of a reference standard can be compromised by improper handling and storage.[5] Phenolic compounds can be sensitive to light and oxidation, and hydrochloride salts can be hygroscopic.

3.1 Storage and Handling Recommendations

  • Storage: Store at controlled room temperature or as specified on the CofA, protected from light and moisture in a tightly sealed container. For long-term storage, refrigeration (2-8°C) is often recommended.

  • Handling: Always handle the material in a well-ventilated area or fume hood. Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

3.2 Protocol: Preparation of Standard Stock and Working Solutions

Accurate solution preparation is fundamental to the entire analytical process.[6][7] The following protocol outlines a robust procedure.

Objective: To prepare a 1.0 mg/mL stock solution and a 10 µg/mL working solution of 4-[(Tert-butylamino)methyl]phenol hydrochloride.

Materials:

  • 4-[(Tert-butylamino)methyl]phenol hydrochloride reference standard

  • HPLC-grade Methanol

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated analytical balance

  • Calibrated pipettes

  • Ultrasonic bath

Protocol Steps:

  • Stock Solution Preparation (1.0 mg/mL): a. Accurately weigh approximately 10 mg of the reference standard into a clean weighing boat. Record the exact weight. b. Carefully transfer the powder into a 10 mL Class A volumetric flask. c. Add approximately 7 mL of HPLC-grade Methanol to the flask. d. Sonicate for 5-10 minutes to ensure complete dissolution. e. Allow the solution to return to room temperature. f. Dilute to the mark with Methanol, cap, and invert at least 10 times to ensure homogeneity. g. Label the flask clearly with the compound name, concentration, solvent, preparation date, and analyst's initials.

  • Working Solution Preparation (10 µg/mL): a. Pipette 1.0 mL of the 1.0 mg/mL stock solution into a 100 mL Class A volumetric flask. b. Dilute to the mark with the mobile phase (or appropriate diluent for the analysis). c. Cap and invert at least 10 times to mix thoroughly. d. This working solution is now ready for injection into the HPLC system.

Causality Note: Using methanol as a primary solvent ensures good solubility for the hydrochloride salt. The final dilution into the mobile phase is critical to prevent peak distortion (solvent effects) during the chromatographic analysis.

G cluster_prep Preparation Phase cluster_dilution Dilution Phase weigh 1. Accurately Weigh ~10 mg of Standard transfer 2. Transfer to 10 mL Volumetric Flask weigh->transfer dissolve 3. Add ~7 mL Methanol & Sonicate to Dissolve transfer->dissolve equilibrate 4. Equilibrate to Room Temperature dissolve->equilibrate dilute_stock 5. Dilute to Volume & Mix Thoroughly equilibrate->dilute_stock stock_sol Stock Solution (1.0 mg/mL) dilute_stock->stock_sol pipette 6. Pipette 1.0 mL of Stock Solution stock_sol->pipette Use for Dilution transfer_working 7. Transfer to 100 mL Volumetric Flask pipette->transfer_working dilute_working 8. Dilute to Volume with Mobile Phase & Mix transfer_working->dilute_working working_sol Working Solution (10 µg/mL) dilute_working->working_sol

Application Protocol: HPLC-UV Method for Impurity Quantification

This protocol describes the use of the reference standard to identify and quantify 4-[(Tert-butylamino)methyl]phenol as an impurity in a hypothetical API batch (e.g., "API-X," a Salbutamol-like compound).

4.1 Principle of the Method

A Reverse-Phase HPLC (RP-HPLC) method is employed to separate the more polar API-X from the slightly less polar impurity, 4-[(Tert-butylamino)methyl]phenol. Separation is achieved on a C18 stationary phase with an acidic mobile phase to ensure good peak shape for the basic amine compounds.[8] Detection is performed using a UV detector at a wavelength where both the API and the impurity have adequate absorbance. Quantification is based on the comparison of the impurity peak area in the sample to the peak area of a known concentration of the reference standard.

4.2 Chromatographic Conditions and System Suitability

Establishing a reliable chromatographic system is paramount. Before any sample analysis, the system must pass a System Suitability Test (SST) to ensure it is performing adequately.[9][10][11]

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reverse-phase column providing good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile : (0.1% Phosphoric Acid in Water) (20:80 v/v)Provides retention and separation. The acidic pH suppresses silanol interactions and ensures amine protonation for sharp peaks.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Detection UV at 225 nmA common wavelength for phenolic compounds offering good sensitivity.[12]
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.

System Suitability Test (SST) Acceptance Criteria (based on USP <621>): [13]

  • Tailing Factor (T): ≤ 2.0 for the reference standard peak.

  • Repeatability (%RSD): ≤ 2.0% for the peak area from five replicate injections of the working standard solution.

  • Resolution (Rs): ≥ 2.0 between the API-X peak and the impurity peak (using a spiked sample or a resolution solution).

4.3 Analytical Procedure

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • System Suitability: a. Inject the diluent (blank) to ensure no interfering peaks are present. b. Perform five replicate injections of the Working Standard Solution (10 µg/mL). c. Verify that all SST criteria are met. If not, troubleshoot the system before proceeding.[14]

  • Sample Preparation: a. Accurately weigh approximately 25 mg of the API-X sample into a 25 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase to obtain a sample concentration of 1.0 mg/mL.

  • Analysis: a. Inject the prepared sample solution in duplicate. b. Bracket the sample injections with a check standard injection every 6-10 sample injections to ensure system stability.

  • Data Processing and Calculation: a. Identify the impurity peak in the sample chromatogram by comparing its retention time to that of the reference standard. b. Integrate the peak area of the impurity. c. Calculate the amount of the impurity in the API-X sample using the external standard formula:

    Impurity (%) = (Area_impurity / Area_std) × (Conc_std / Conc_sample) × 100

    Where:

    • Area_impurity = Peak area of the impurity in the sample chromatogram.

    • Area_std = Average peak area of the standard from the SST injections.

    • Conc_std = Concentration of the working standard solution (e.g., 10 µg/mL or 0.01 mg/mL).

    • Conc_sample = Concentration of the API-X sample solution (e.g., 1.0 mg/mL).

G cluster_setup System Setup & SST cluster_analysis Sample Analysis cluster_data Data Processing & Reporting equilibration 1. Equilibrate HPLC System with Mobile Phase sst 2. Perform System Suitability Test (SST) (Blank, 5x Standard Injections) equilibration->sst sst_check 3. Verify SST Criteria (Tailing, %RSD, Resolution) sst->sst_check sst_check->equilibration SST Fail (Troubleshoot) prep_sample 4. Prepare API Sample (1.0 mg/mL) sst_check->prep_sample SST Pass inject_sample 5. Inject Sample (2x) prep_sample->inject_sample check_std 6. Inject Check Standard inject_sample->check_std identify 7. Identify Impurity Peak by Retention Time inject_sample->identify check_std->inject_sample Bracket Samples calculate 8. Calculate Impurity % using External Standard Formula identify->calculate report 9. Report Final Result calculate->report

Conclusion

4-[(Tert-butylamino)methyl]phenol hydrochloride serves as an indispensable tool for the rigorous quality control of certain pharmaceutical products. Its use as a reference standard enables analytical scientists to develop and validate specific, sensitive, and accurate methods for impurity profiling. By following the protocols and principles outlined in this guide—from the initial characterization of the standard to its final application in a validated HPLC method—researchers can ensure the reliability of their data, uphold regulatory compliance, and contribute to the overarching goal of producing safe and effective medicines.

References

  • Spectroscopy Online. (2020). How Do You Prepare Reference Standards and Solutions? Available at: [Link] [Accessed: February 20, 2026].

  • BioPharma Consulting Group. (2025). Stability Testing Strategies for Working Standards. Available at: [Link] [Accessed: February 20, 2026].

  • Alwsci. (2024). Standard Solution Preparation: A Comprehensive Guide. Available at: [Link] [Accessed: February 20, 2026].

  • Singh, S., & Bakshi, M. (2012). Stability Testing of Pharmaceutical Products. Journal of Pharmaceutical Education and Research, 3(1), 51-61. Available at: [Link] [Accessed: February 20, 2026].

  • Siddiqui, M. R., et al. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Journal of Analytical & Bioanalytical Techniques, 5(5). Available at: [Link] [Accessed: February 20, 2026].

  • A Guide to Using Analytical Standards. (2024). Chromatography Today. Available at: [Link] [Accessed: February 20, 2026].

  • Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link] [Accessed: February 20, 2026].

  • ReAgent Chemical Services. (2024). How To Make A Standard Solution. The Chemistry Blog. Available at: [Link] [Accessed: February 20, 2026].

  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example. YouTube. Available at: [Link] [Accessed: February 20, 2026].

  • Al-Rimawi, F., & Zare, M. (2022). Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay. Journal of the Iranian Chemical Society, 19, 4443–4450. Available at: [Link] [Accessed: February 20, 2026].

  • Molbase. Preparation of 2,6-di-tert-butyl-4-(3-hydroxymethylphenylamino)phenol hydrochloride. Available at: [Link] [Accessed: February 20, 2026].

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available at: [Link] [Accessed: February 20, 2026].

  • International Journal of Pharmaceutical Sciences and Research. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. Available at: [Link] [Accessed: February 20, 2026].

  • Parameter. (2023). Stability Testing for Pharmaceuticals & More. Available at: [Link] [Accessed: February 20, 2026].

  • Islam, R., et al. (2020). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 22(5), 103. Available at: [Link] [Accessed: February 20, 2026].

  • Sule, S., et al. (2023). A Simple and Rapid HPLC Method for Assay of Salbutamol, Ciprofloxacin, and Mannitol in a Triple Combination Dry Powder Formulation. Acta Chimica Slovenica, 70(3), 633-641. Available at: [Link] [Accessed: February 20, 2026].

  • El-Azazy, M., et al. (2023). RP-HPLC method development and validation for the quantification of prednisolone and salbutamol with their simultaneous removal from water using modified clay–activated carbon adsorbents. Scientific Reports, 13(1), 1438. Available at: [Link] [Accessed: February 20, 2026].

  • USP. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Available at: [Link] [Accessed: February 20, 2026].

  • Yogesh, S., et al. (2011). METHOD DEVELOPMENT AND VALIDATION OF SALBUTAMOL SULPHATE AND ITS RELATED IMPURITIES BY RP-HPLC. ResearchGate. Available at: [Link] [Accessed: February 20, 2026].

  • PAHO. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link] [Accessed: February 20, 2026].

  • Akter, S., et al. (2023). LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants. Molecules, 28(14), 5489. Available at: [Link] [Accessed: February 20, 2026].

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Available at: [Link] [Accessed: February 20, 2026].

  • PubChem. 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol. National Center for Biotechnology Information. Available at: [Link] [Accessed: February 20, 2026].

  • PubChem. 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol. National Center for Biotechnology Information. Available at: [Link] [Accessed: February 20, 2026].

  • Rivera-Yáñez, N., et al. (2026). NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. Molecules, 31(3), 123. Available at: [Link] [Accessed: February 20, 2026].

  • Pharmaffiliates. 4-(1-(tert-Butylamino)ethyl)-2-(hydroxymethyl)phenol. Available at: [Link] [Accessed: February 20, 2026].

  • Anderson, L. J., et al. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. ACS Sustainable Chemistry & Engineering, 11(14), 5676–5685. Available at: [Link] [Accessed: February 20, 2026].

  • Exarchou, V., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13679-13702. Available at: [Link] [Accessed: February 20, 2026].

  • Google Patents. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
  • Google Patents. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.

Sources

Application Notes and Protocols for Cellular Assays to Determine the Activity of 4-[(Tert-butylamino)methyl]phenol hydrochloride (Ractopamine HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Beta-Adrenergic Agonist in a Cellular Context

4-[(Tert-butylamino)methyl]phenol hydrochloride, commonly known as Ractopamine hydrochloride, is a phenethanolamine compound recognized for its activity as a β-adrenergic receptor agonist.[1] These receptors are a class of G protein-coupled receptors (GPCRs) that mediate physiological responses to the catecholamines epinephrine and norepinephrine.[2] Ractopamine primarily stimulates β1 and β2 adrenergic receptors, initiating a signaling cascade that leads to increased protein synthesis and lipolysis, effects that have been leveraged in animal feed to promote lean muscle mass.[3][4]

Understanding the cellular and molecular activity of compounds like Ractopamine HCl is critical in drug development and safety assessment. Cell-based assays provide a powerful and controlled in vitro system to dissect the pharmacological profile of a compound, including its potency, efficacy, and potential cytotoxicity. This guide offers a structured, multi-tiered approach to characterizing the activity of Ractopamine HCl, beginning with broad assessments of cellular health and progressing to specific, mechanism-of-action assays. The protocols herein are designed to be robust and provide a clear rationale for each experimental step, ensuring scientific integrity and reproducibility.

Tier 1: Primary Screening - Assessing General Cellular Cytotoxicity

Before investigating the specific mechanism of a compound, it is imperative to first determine its cytotoxic profile. This initial screening establishes a concentration range where the compound does not cause significant cell death, ensuring that subsequent functional assays measure the specific pharmacological activity rather than a non-specific toxic effect. We will describe two common and reliable methods for assessing cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[5][6]

Experimental Workflow for Primary Cytotoxicity Screening

The following diagram outlines the general workflow for the initial cytotoxicity assessment of Ractopamine HCl.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Culture appropriate cell line (e.g., CHO-K1-β2AR) Cell_Seeding Seed cells into 96-well plates at optimal density Cell_Culture->Cell_Seeding Incubation1 Allow cells to adhere overnight (24h) Cell_Seeding->Incubation1 Treatment Treat cells with compound and controls Incubation1->Treatment Compound_Prep Prepare serial dilutions of Ractopamine HCl Compound_Prep->Treatment Incubation2 Incubate for a defined period (e.g., 24-48h) Treatment->Incubation2 Assay_Choice Select Assay Incubation2->Assay_Choice MTT_Assay Perform MTT Assay Assay_Choice->MTT_Assay LDH_Assay Perform LDH Assay Assay_Choice->LDH_Assay Read_Plate Measure Absorbance (Spectrophotometer) MTT_Assay->Read_Plate LDH_Assay->Read_Plate Calculate_Viability Calculate % Cell Viability Read_Plate->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: General workflow for cytotoxicity assessment of Ractopamine HCl.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human β2-adrenergic receptor (e.g., ValiScreen™ Human Adrenergic β2 Cell Line, CHO-K1 Cells).[3]

  • Complete growth medium (e.g., F-12K Medium with 10% FBS for CHO-K1).[9]

  • Ractopamine hydrochloride (powder).

  • MTT labeling reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom tissue culture plates.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Ractopamine HCl in sterile water or DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 nM to 100 µM. Include a vehicle-only control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared Ractopamine HCl dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be left overnight in the incubator.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader. A reference wavelength of >650 nm should be used for background subtraction.[7]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another method to assess cytotoxicity by quantifying the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10] A compromised cell membrane leads to the leakage of this stable cytosolic enzyme.[6]

Materials:

  • Cells and compound prepared as in the MTT assay.

  • LDH Cytotoxicity Assay Kit (commercially available kits provide the necessary substrate, dye, and lysis solutions).[11]

  • 96-well flat-bottom tissue culture plates.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with the lysis solution provided in the kit (typically 45 minutes before the end of the incubation period).

    • Background Control: Medium only (no cells).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix (as per the kit manufacturer's instructions) to each well containing the supernatant.[11]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour.[10]

Tier 2: Secondary Screening - Mechanism-Based Functional Assays

Once a non-toxic concentration range for Ractopamine HCl has been established, the next tier of assays focuses on its specific mechanism of action. As a β-adrenergic agonist, Ractopamine HCl is expected to bind to β-adrenergic receptors and stimulate the production of the second messenger cyclic AMP (cAMP) via the activation of adenylyl cyclase.[12][13]

The β-Adrenergic Receptor Signaling Pathway

The binding of an agonist like Ractopamine HCl to a β2-adrenergic receptor (a Gs-coupled GPCR) initiates a well-defined signaling cascade. This process is crucial for understanding the compound's functional effect.

GPCR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ractopamine Ractopamine HCl (Agonist) Receptor β2-Adrenergic Receptor (GPCR) Ractopamine->Receptor Binds G_Protein G Protein (Gs) (αβγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gα subunit activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., Protein Synthesis) PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical β-adrenergic receptor signaling pathway.

Protocol 3: Cyclic AMP (cAMP) Accumulation Assay

This assay directly measures the functional consequence of β-adrenergic receptor activation by quantifying the intracellular accumulation of cAMP. Numerous commercial kits are available, often based on competitive immunoassay principles with detection via fluorescence, luminescence, or HTRF (Homogeneous Time-Resolved Fluorescence).[14]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human β2-adrenergic receptor.[15]

  • Assay buffer (often provided in kits, or a buffer like HBSS supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • Ractopamine hydrochloride.

  • Isoproterenol (a known potent β-adrenergic agonist, to be used as a positive control).

  • Propranolol (a β-blocker/antagonist, for control experiments).

  • cAMP Assay Kit (e.g., HTRF, LANCE, or GloSensor™).[14]

  • White or black 96- or 384-well assay plates (as required by the kit).

  • Plate reader compatible with the chosen assay technology.

Procedure:

  • Cell Preparation: Culture and harvest the cells. Resuspend the cells in the assay buffer at the density recommended by the assay kit manufacturer.

  • Compound Plating: In the assay plate, add a small volume (e.g., 5 µL) of your Ractopamine HCl serial dilutions. Also include wells for the positive control (Isoproterenol), negative control (vehicle), and any antagonist controls.

  • Cell Addition: Dispense the cell suspension into each well of the assay plate (e.g., 5 µL).

  • Incubation: Incubate the plate at room temperature or 37°C for the time specified by the kit manufacturer (typically 30-60 minutes) to allow for receptor stimulation and cAMP accumulation.

  • Detection Reagent Addition: Add the detection reagents (e.g., lysis buffer containing d2-labeled cAMP and anti-cAMP antibody-cryptate for an HTRF assay) to each well.[14]

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow the detection reaction to reach equilibrium.

  • Signal Measurement: Read the plate on a compatible plate reader according to the kit's instructions.

Data Analysis and Interpretation

Cytotoxicity Data

For both the MTT and LDH assays, the raw absorbance data must be processed to determine the percentage of cell viability relative to the control.

Calculation for MTT Assay:

  • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Calculation for LDH Assay:

  • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • % Viability = 100 - % Cytotoxicity

The results should be plotted as % Viability versus the log concentration of Ractopamine HCl. A non-linear regression analysis can then be used to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).[16][17]

cAMP Assay Data

The data from the cAMP assay will typically be in the form of a fluorescence ratio or luminescence signal. This signal is inversely proportional to the amount of cAMP produced in competitive assays.

  • Standard Curve: Use the cAMP standards provided in the kit to generate a standard curve.

  • cAMP Quantification: Convert the signals from the experimental wells into cAMP concentrations using the standard curve.

  • Dose-Response Curve: Plot the calculated cAMP concentration versus the log concentration of Ractopamine HCl.

  • EC₅₀ Determination: Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC₅₀ (the concentration that produces 50% of the maximal response). The EC₅₀ value is a key measure of the compound's potency.[17][18]

ParameterDefinitionAssay
IC₅₀ Inhibitory Concentration 50%: The concentration of an inhibitor that reduces a response by 50%.MTT, LDH
EC₅₀ Effective Concentration 50%: The concentration of an agonist that produces 50% of the maximal effect.cAMP

Assay Validation and Quality Control

To ensure the reliability and robustness of the screening data, it is crucial to include proper quality control measures. The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[19] It reflects the separation between the positive and negative controls.

Z'-factor Formula: Z' = 1 - [(3 * (σp + σn)) / |μp - μn|]

Where:

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

  • μp = mean of the positive control

  • μn = mean of the negative control

Z'-factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered excellent and suitable for high-throughput screening.[20][21]

Conclusion

This guide provides a comprehensive framework for the cell-based characterization of 4-[(Tert-butylamino)methyl]phenol hydrochloride (Ractopamine HCl). By following a tiered approach—beginning with general cytotoxicity assessments and progressing to a specific, mechanism-based cAMP functional assay—researchers can effectively determine the compound's potency and cellular activity profile. Adherence to these detailed protocols, combined with rigorous data analysis and assay validation, will yield reliable and reproducible results, contributing to a thorough understanding of this β-adrenergic agonist's pharmacological properties.

References

  • Wikipedia. Ractopamine. [Link]

  • Poletto, R., et al. (2017). Review: Effects of Ractopamine Hydrochloride (Paylean) on welfare indicators for market weight pigs. Translational Animal Science. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • ResearchGate. (n.d.). A schematic diagram for the β-AR signalling network. [Link]

  • Kansas State University Department of Animal Sciences & Industry. (n.d.). Ractopamine. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. [Link]

  • Innoprot. (n.d.). HiTSeeker beta-2 adrenergic receptor Cell Line. [Link]

  • ResearchGate. (n.d.). Schematic diagram. Signaling pathways mediating β 1-adrenergic receptor... [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • ResearchGate. (n.d.). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. [Link]

  • Cell Culture Media. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • ClinPGx. (n.d.). Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. [Link]

  • Opentrons. (n.d.). MTT Assay: Assessing Cell Proliferation. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • AS ONE INTERNATIONAL. (n.d.). Adrenergic Receptor beta2 HEK293 cell line. [Link]

  • Towards Data Science. (2021). Drug dose-response data analysis. [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. [Link]

  • GenScript. (n.d.). CHO-K1/ADRA2B/Gqi5 Stable Cell Line. [Link]

  • Cell Biolabs, Inc. (n.d.). cAMP ELISA Kit (Chemiluminescent). [Link]

  • DiscoverX. (n.d.). cAMP Hunter™ Human ADRB2 Gs Stable Cell Line Assay (CHO-K1). [Link]

  • Inchem.org. (2004). Ractopamine (addendum) (JECFA 53, 2004). [Link]

  • NCBI Bookshelf. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]

  • YouTube. (2021). Epinephrine Signaling Pathway. [Link]

Sources

Application Note: A Guide to Characterizing the Receptor Binding Profile of 4-[(Tert-butylamino)methyl]phenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for characterizing the receptor binding properties of 4-[(Tert-butylamino)methyl]phenol hydrochloride. This compound is structurally related to β2-adrenergic receptor agonists like salbutamol, making the β-adrenergic receptor family its primary hypothetical target.[][2] Accurate determination of binding affinity (Ki) and kinetics is fundamental for understanding its pharmacological mechanism, predicting in vivo efficacy, and guiding drug development. This document outlines three complementary, state-of-the-art techniques: the gold-standard radioligand competition binding assay, label-free Surface Plasmon Resonance (SPR) for kinetic analysis, and a functional cell-based cAMP assay to link receptor binding to a downstream cellular response. Each section details the scientific principles, provides step-by-step protocols, and explains the rationale behind experimental design and data analysis, empowering researchers to generate robust and reliable data.

Compound Profile & Target Identification

Compound: 4-[(Tert-butylamino)methyl]phenol hydrochloride Synonyms: Salbutamol Impurity A Chemical Structure: The molecule features a phenol ring, a secondary amine with a tert-butyl group, and a methyl group, which shares core structural motifs with known β-adrenergic agonists. Hypothesized Target: Based on its structural similarity to salbutamol, a well-characterized selective β2-adrenergic agonist, the primary targets for this compound are presumed to be the β-adrenergic receptors (β1-AR, β2-AR, and β3-AR).[][2] The β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4][5]

Gold Standard Method: Radioligand Competition Binding Assay

Principle: The competitive binding assay is the benchmark for determining the binding affinity of an unlabeled test compound.[6][7] It measures the ability of the test compound (the "competitor," 4-[(Tert-butylamino)methyl]phenol hydrochloride) to displace a known radiolabeled ligand (the "tracer") from the target receptor. The concentration of the competitor that displaces 50% of the specifically bound radioligand is the IC50 (half-maximal inhibitory concentration). The IC50 is then converted to the inhibition constant (Ki), a true measure of affinity, using the Cheng-Prusoff equation.[8][9]

Workflow for Radioligand Competition Assay:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MembranePrep Step 1: Prepare Membranes from cells expressing β-AR ReagentPrep Prepare Reagents (Radioligand, Buffers, Competitor) AssaySetup Step 2: Set Up Assay Plate (Total, Non-Specific, Competition) MembranePrep->AssaySetup ReagentPrep->AssaySetup Incubation Step 3: Incubate to reach equilibrium AssaySetup->Incubation Filtration Step 4: Terminate & Filter to separate bound/free radioligand Incubation->Filtration Counting Step 5: Scintillation Counting to quantify bound radioactivity Filtration->Counting Plotting Plot % Specific Binding vs. Log[Competitor] Counting->Plotting IC50 Determine IC50 from curve Plotting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ChipPrep Step 1: Prepare Sensor Chip (e.g., L1 or Capture-based) ReceptorImmob Step 2: Immobilize Receptor (e.g., Capture of membrane vesicles) ChipPrep->ReceptorImmob AnalyteInject Step 3: Inject Analyte (Test compound at various conc.) ReceptorImmob->AnalyteInject Dissociation Step 4: Monitor Dissociation (Flow buffer over surface) AnalyteInject->Dissociation Regeneration Step 5: Regenerate Surface (Remove bound analyte) Dissociation->Regeneration SensorgramFit Fit Sensorgram Data to a binding model Regeneration->SensorgramFit Kinetics Determine kon and koff SensorgramFit->Kinetics Affinity Calculate Affinity (KD) Kinetics->Affinity

Caption: Workflow for a Surface Plasmon Resonance (SPR) binding assay.

General Protocol Outline:

  • Chip Preparation: Select an appropriate sensor chip. For GPCRs, this often involves capture-based methods (e.g., immobilizing an antibody that captures a tagged receptor) or using lipid-capturing chips (like the L1 chip) to form a bilayer with incorporated membrane vesicles. [10][11]2. Receptor Immobilization: Flow membrane preparations containing the β-AR over the prepared chip surface to achieve a stable baseline, indicating successful receptor immobilization.

  • Analyte Injection (Association): Inject a series of concentrations of 4-[(Tert-butylamino)methyl]phenol hydrochloride over the sensor surface at a constant flow rate. Monitor the increase in RU as the analyte binds to the immobilized receptor.

  • Dissociation: After the injection, flow buffer over the chip and monitor the decrease in RU as the analyte dissociates from the receptor.

  • Regeneration: Inject a regeneration solution (e.g., a low-pH buffer or high-salt solution) to remove any remaining bound analyte, returning the surface to its baseline state for the next injection.

  • Data Analysis: Fit the resulting sensorgrams (plots of RU vs. time) to a suitable kinetic model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters.

ParameterDescriptionTypical Value (Example)
kon (M⁻¹s⁻¹) Association rate constant.1.2 x 10⁵
koff (s⁻¹) Dissociation rate constant.8.5 x 10⁻³
KD (nM) Equilibrium dissociation constant (koff/kon). 70.8 nM

Functional Validation: Cell-Based cAMP Assay

Principle: To confirm that binding to the β-AR translates into a functional cellular response, a downstream signaling assay is essential. For β-ARs, the canonical pathway involves Gs-protein activation, which stimulates adenylyl cyclase to produce the second messenger cAMP. [12]Homogeneous Time-Resolved Fluorescence (HTRF) is a common method to quantify cAMP levels. It's a competitive immunoassay where cAMP produced by the cells competes with a fluorescently-labeled cAMP analog for binding to a specific antibody, leading to a change in the FRET signal that is inversely proportional to the amount of cAMP produced. [13][14] β-Adrenergic Receptor Signaling Pathway:

cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., Test Compound) Receptor β-Adrenergic Receptor (β-AR) Ligand->Receptor Binding Gs Gs Protein (α, β, γ subunits) Receptor->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation of targets

Caption: Canonical β-adrenergic receptor signaling pathway.

Detailed Protocol (HTRF-based):

  • Materials:

    • HEK293 cells expressing the target β-AR.

    • Cell culture medium and 96- or 384-well white microplates.

    • Stimulation Buffer.

    • Test Compound: 4-[(Tert-butylamino)methyl]phenol hydrochloride, prepared in a serial dilution series.

    • Positive Control: Isoproterenol (a potent non-selective β-AR agonist).

    • HTRF cAMP Assay Kit (containing cAMP-d2 and anti-cAMP cryptate-labeled antibody). [15] * HTRF-compatible plate reader.

  • Procedure:

    • Cell Plating: Seed cells into the microplate and incubate overnight to allow for adherence.

    • Stimulation: Remove the culture medium and add the test compound dilutions or controls to the appropriate wells. Incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production. [16] 3. Lysis and Detection: Add the HTRF detection reagents (a mix of the labeled antibody and the fluorescent cAMP analog) directly to the wells. These reagents typically contain a lysis buffer.

    • Incubation: Incubate the plate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium. [16] 5. Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). [13] Data Analysis & Interpretation:

  • Calculate Ratio: Calculate the ratio of the two emission signals (e.g., 665 nm / 620 nm).

  • Plot Curve: Plot the fluorescence ratio against the logarithm of the test compound concentration.

  • Determine EC50: Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

ParameterDescriptionTypical Value (Example)
EC50 Concentration of agonist that provokes a response halfway between the baseline and maximum response.250 nM
Emax The maximum functional response elicited by the compound.95% (relative to Isoproterenol)

Summary and Best Practices

Characterizing the receptor binding profile of a compound like 4-[(Tert-butylamino)methyl]phenol hydrochloride requires a multi-faceted approach.

  • Radioligand binding assays provide a robust and highly sensitive measure of affinity (Ki), serving as the industry gold standard.

  • Surface Plasmon Resonance offers a powerful orthogonal method to validate binding and provides invaluable kinetic data (kon and koff) that is unattainable with endpoint assays.

  • Functional cell-based assays , such as cAMP measurement, are crucial to ensure that receptor binding translates into the expected biological activity, providing a measure of potency (EC50).

By integrating these techniques, researchers can build a comprehensive pharmacological profile, confidently establishing target engagement, affinity, and functional consequence, which are critical steps in the drug discovery and development pipeline.

References

  • Title: Cheng-Prusoff Equation. Source: Canadian Society of Pharmacology and Therapeutics (CSPT). URL: [Link]

  • Title: β-Adrenergic Receptor Signaling: An Acute Compensatory Adjustment—Inappropriate for the Chronic Stress of Heart Failure? Source: Circulation Research. URL: [Link]

  • Title: Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Source: Journal of Visualized Experiments (JoVE). URL: [Link]

  • Title: Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs. Source: The Journal of Clinical Investigation. URL: [Link]

  • Title: A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Source: PMC - National Center for Biotechnology Information. URL: [Link]

  • Title: Beta Adrenergic Receptors. Source: Thoracic Key. URL: [Link]

  • Title: Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Source: Circulation Research. URL: [Link]

  • Title: Surface plasmon resonance applied to G protein-coupled receptors. Source: PMC - National Center for Biotechnology Information. URL: [Link]

  • Title: Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Source: PMC - National Center for Biotechnology Information. URL: [Link]

  • Title: cAMP/IP-One HTplex cell-based experiment performed on Mithras LB 940 using HTRF® technology. Source: Berthold Technologies. URL: [Link]

  • Title: Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Source: PharmaFeatures. URL: [Link]

  • Title: Screening for GPCR Ligands Using Surface Plasmon Resonance. Source: ACS Publications. URL: [Link]

  • Title: How to run a cAMP HTRF assay. Source: YouTube (Revvity). URL: [Link]

  • Title: IC50. Source: Wikipedia. URL: [Link]

  • Title: Ki to IC50 Converter - Free Online Tool | Enzyme Inhibition Calculator. Source: GraphPad. URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol. Source: Gifford Bioscience. URL: [Link]

  • Title: Plasmon Resonance Methods in GPCR Signaling and Other Membrane Events. Source: PMC - National Center for Biotechnology Information. URL: [Link]

  • Title: Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Source: CORE. URL: [Link]

  • Title: HTRF® package insert cAMP HiRange. Source: Cisbio. URL: [Link]

  • Title: Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Source: PMC - National Center for Biotechnology Information. URL: [Link]

  • Title: The ABC's of Competitive Binding Assays with SPR. Source: Nicoya Lifesciences. URL: [Link]

  • Title: Assay setup for competitive binding measurements. Source: NanoTemper Technologies. URL: [Link]

  • Title: Figure 1. [Principles of the HTRF cAMP...]. Source: Assay Guidance Manual - NCBI Bookshelf. URL: [Link]

  • Title: Peptide Competition Assay (PCA) Protocol. Source: Rockland Immunochemicals. URL: [Link]

  • Title: Radioligand Binding Assay. Source: Gifford Bioscience. URL: [Link]

  • Title: Study design of (A) competition radioligand binding assay to quantify β... Source: ResearchGate. URL: [Link]

  • Title: Understanding Salbutamol EP Impurity F: Importance and Applications. Source: Acadechem. URL: [Link]

  • Title: 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol. Source: PubChem - NIH. URL: [Link]

  • Title: 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol. Source: LookChem. URL: [Link]

  • Title: CN108863753B - Salbutamol impurity and synthetic method thereof.
  • Title: 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol. Source: PubChem. URL: [Link]

  • Title: Salbutamol-impurities. Source: Pharmaffiliates. URL: [Link]

  • Title: 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Source: PMC - National Center for Biotechnology Information. URL: [Link]

  • Title: 4-(2-(TERT-BUTYLAMINO)ETHYL)-2-METHYLPHENOL. Source: Inxight Drugs. URL: [Link]

Sources

Guide to the Preparation and Validation of 4-[(Tert-butylamino)methyl]phenol Hydrochloride Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide for the accurate and reproducible preparation of 4-[(Tert-butylamino)methyl]phenol hydrochloride solutions for experimental use. As a member of the phenolic amine class, this compound's utility in research, particularly in drug discovery, necessitates meticulous preparation to ensure experimental validity. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind the protocol, incorporating best practices for safety, quality control, and storage. Adherence to these protocols will ensure the integrity of the prepared solutions, thereby enhancing the reliability and reproducibility of experimental outcomes.

Compound Profile and Physicochemical Properties

4-[(Tert-butylamino)methyl]phenol hydrochloride is a phenolic amine hydrochloride salt. While detailed experimental data for this specific molecule is not broadly published, we can infer its likely properties from structurally similar and well-characterized compounds, such as Salbutamol. Understanding these properties is fundamental to designing a robust preparation protocol.

Key Physicochemical Data (Illustrative)

Property Value / Information Rationale and Experimental Impact
Molecular Formula C₁₁H₁₇NO · HCl Essential for calculating molarity.
Molecular Weight 215.72 g/mol The basis for all mass-to-mole conversions.
Appearance Likely a white to off-white crystalline powder. Visual inspection is a primary quality control check. Any deviation may indicate impurity or degradation.
Solubility Expected to be soluble in water and ethanol, sparingly soluble in non-polar solvents.[1] As a hydrochloride salt, aqueous solubility is enhanced. The choice of solvent is critical for achieving the desired concentration and ensuring bioavailability in cellular or biochemical assays.
pKa (Illustrative) Phenolic -OH: ~9-10; Amino -NH₂⁺: ~10-11.[1] The pH of the final solution will dictate the ionization state of the molecule, affecting its solubility, stability, and interaction with biological targets. Buffering may be necessary for specific applications.

| Stability | Potentially light-sensitive.[1] | Solutions should be protected from light to prevent photodegradation. Storage in amber vials or foil-wrapped containers is recommended. |

Critical Safety and Handling Protocols

Working with any chemical reagent requires a commitment to safety.[2] Phenolic compounds, in particular, can be irritants and cause serious eye damage.[3]

  • Consult the Safety Data Sheet (SDS): Before handling, always review the specific SDS provided by the manufacturer. This document contains the most accurate and detailed safety information.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles (or a face shield), and chemical-resistant gloves (e.g., nitrile).[4]

  • Engineering Controls: Handle the solid compound and prepare concentrated solutions within a certified chemical fume hood to prevent inhalation of fine powders.[3]

  • Spill Management: In case of a spill, isolate the area. For solids, carefully sweep up the material and place it in a designated waste container. For liquids, use an appropriate absorbent material.[5]

  • Disposal: Dispose of all waste (unused solutions, contaminated materials) in accordance with institutional and local hazardous waste regulations.

Protocol for Preparing an Aqueous Stock Solution (10 mM)

This protocol details the preparation of a 10 mM aqueous stock solution, a common starting concentration for serial dilutions in many experimental workflows. The weighing method is used for its high degree of accuracy.[6]

Required Equipment and Reagents
  • 4-[(Tert-butylamino)methyl]phenol hydrochloride (solid)

  • High-purity, deionized (DI) or Milli-Q water (solvent)

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)[7]

  • Spatula and weigh boat/paper

  • Magnetic stirrer and stir bar

  • Pipettes for solvent measurement

  • Appropriate labels and lab marker

Step-by-Step Preparation Workflow

The following workflow is designed to minimize measurement errors and ensure complete dissolution.

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_finalize Finalization Phase start Start: Assemble Equipment & PPE calc 1. Calculate Required Mass (Molarity x Volume x MW) start->calc weigh 2. Accurately Weigh Compound on an Analytical Balance calc->weigh transfer 3. Quantitatively Transfer Solid to Volumetric Flask weigh->transfer add_solvent 4. Add ~80% of Final Solvent Volume to Flask transfer->add_solvent dissolve 5. Mix Gently to Dissolve (Use Magnetic Stirrer) add_solvent->dissolve fill_mark 6. Add Solvent to Reach the Calibration Mark (QS) dissolve->fill_mark mix_final 7. Cap and Invert Flask 10-15 Times to Homogenize fill_mark->mix_final label_store 8. Transfer to Labeled Amber Vial for Storage mix_final->label_store end End: Solution Ready for QC & Use label_store->end G cluster_qc Quality Control Workflow start Prepared Stock Solution vis_insp Visual Inspection: Check for clarity and particulates. start->vis_insp ph_measure pH Measurement: Confirm expected acidic pH for hydrochloride salt. vis_insp->ph_measure uv_vis UV-Vis Spectroscopy: Measure absorbance at λmax to verify concentration. ph_measure->uv_vis decision Data Meets Specifications? uv_vis->decision pass PASS: Release for Experimental Use decision->pass Yes fail FAIL: Investigate & Prepare New Solution decision->fail No

Caption: Quality control workflow for solution validation.

  • Visual Inspection: The solution should be clear, colorless (or as described on the certificate of analysis), and free of any visible particulates. Cloudiness or precipitates may indicate poor solubility or contamination.

  • pH Measurement: As a hydrochloride salt dissolved in neutral water, the resulting solution should be mildly acidic. Measuring the pH can serve as a quick check for gross errors, such as using the wrong buffer or contamination.

  • UV-Vis Spectrophotometry (Recommended): If the molar extinction coefficient (ε) at the wavelength of maximum absorbance (λmax) is known, Beer's Law (A = εcl) can be used to verify the concentration.

    • Determine the λmax of the compound by scanning a dilute sample. A related compound, Salbutamol, has a λmax at 276 nm in 0.1 M HCl. [1] 2. Prepare a dilution of your stock solution that will have an absorbance in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Measure the absorbance and calculate the concentration. This confirms the accuracy of your weighing and dilution steps. [8]

Solution Storage and Stability

Proper storage is critical to maintaining the integrity of the solution until its use.

  • Temperature: For short-term storage (1-2 weeks), refrigeration at 2-8°C is generally recommended. For long-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C can prevent degradation from repeated freeze-thaw cycles.

  • Light Protection: As phenolic compounds can be light-sensitive, always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. [1]* Container: Use high-quality glass or chemically-resistant polypropylene vials to prevent leaching or adsorption of the compound to the container walls.

References

  • Vertex AI Search. (n.d.). Preparing Chemical Solutions.
  • ALWSCI. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide.
  • The Science Blog. (2023, April 26). A Guide To Preparing & Handling Chemical Solutions.
  • Unknown. (n.d.). Preparing Chemical Solutions.
  • ReAgent Chemical Services. (2024, July 17). How To Make A Standard Solution.
  • ChemBK. (2024, January 3). 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol.
  • AZoLifeSciences. (2021, October 21). Understanding Quality Control in Analytical Chemistry.
  • Thermo Fisher Scientific. (2024, February 12). 4-tert-Butylphenol Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 4-[2-(tert-Butylamino)ethyl]-2-methylphenol hydrochloride.
  • ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences.
  • Fisher Scientific. (2010, October 26). 4-tert-Butylphenol Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, November 6). In the Lab - Quality Assurance and Quality Control.
  • ResearchGate. (2025, August 10). Methodology in internal quality control of chemical analysis.
  • CAMEO Chemicals - NOAA. (n.d.). 4-TERT-BUTYL PHENOL.

Sources

Troubleshooting & Optimization

Optimizing the stability of 4-[(Tert-butylamino)methyl]phenol hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization Guide Topic: 4-[(Tert-butylamino)methyl]phenol hydrochloride Ticket ID: STAB-TBAMP-001[1]

Introduction: The Stability Paradox

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist.

You are likely here because your clear aqueous solution of 4-[(tert-butylamino)methyl]phenol hydrochloride (TBAMP-HCl) has turned pink, brown, or precipitated within hours of preparation.[1] This is a common but solvable issue.

TBAMP-HCl is a phenolic amine .[1] Its structure contains two competing reactive centers:

  • The Phenolic Hydroxyl: Prone to rapid oxidation, leading to colored quinoid by-products.[1][2]

  • The Secondary Amine: Dictates pH-dependent solubility and salt formation.[1]

This guide treats your experiment as a "system." We will troubleshoot the three most common failure modes: Oxidative Discoloration , pH-Induced Precipitation , and Photolytic Degradation .

Module 1: The "Pink Solution" (Oxidative Instability)

User Complaint: "My solution turned faint pink after 4 hours on the benchtop."

Root Cause Analysis: The pink/brown coloration is the hallmark of phenolic oxidation . In aqueous media, dissolved oxygen attacks the phenolic proton. This reaction is catalyzed by trace metal ions (Fe³⁺, Cu²⁺) often present in non-HPLC grade water or glass surfaces.

The Mechanism:

  • Deprotonation: The phenol (

    
    ) equilibrates with phenoxide (
    
    
    
    ).[1]
  • Radical Formation:

    
     loses an electron to form a phenoxy radical (
    
    
    
    ).[1]
  • Quinone Formation: The radical couples to form highly colored quinone methides or benzoquinones.[1]

Troubleshooting Protocol: The "Zero-O2" Workflow

To stabilize the solution, you must break the oxidation chain at two points: Oxygen availability and Metal catalysis .

Step-by-Step Implementation:

  • Solvent Preparation (Sparging):

    • Do not just use sonication.[1] You must sparge the water with high-purity Nitrogen (

      
      ) or Argon for at least 15 minutes per 100 mL  before adding the solid.[1]
      
    • Why? This reduces dissolved

      
       from ~8 ppm to <1 ppm.[1]
      
  • Chelation (The "Safety Net"):

    • Add Disodium EDTA at a concentration of 0.01% w/v (100 µg/mL) .

    • Why? EDTA sequesters trace metal ions that act as radical initiators.[1]

  • Antioxidant Buffer System:

    • For neutral/acidic solutions, add Sodium Metabisulfite (SMBS) at 0.05% - 0.1% w/v .[1]

    • Note: SMBS is superior to Ascorbic Acid for this specific compound, as Ascorbic Acid can sometimes act as a pro-oxidant in the presence of iron.

Visualizing the Stabilization Pathway

G cluster_0 Input Variables cluster_1 Stabilization Process Water Aqueous Solvent (High O2) Sparging N2 Sparging (Remove O2) Water->Sparging Oxidation Pink/Brown Quinones Water->Oxidation Untreated TraceMetals Trace Metals (Fe3+, Cu2+) Chelation Add EDTA (Sequester Metals) TraceMetals->Chelation Antioxidant Add Metabisulfite (Scavenge Radicals) Sparging->Antioxidant Chelation->Antioxidant Result Stable Clear Solution Antioxidant->Result Protected

Figure 1: Critical workflow to prevent oxidative degradation of TBAMP-HCl.[1]

Module 2: The "White Precipitate" (pH & Solubility)

User Complaint: "I adjusted the pH to 7.4 for a cell assay, and the solution became cloudy."

Root Cause Analysis: TBAMP-HCl is a salt.[1] Its solubility is heavily pH-dependent.[1]

  • pH < 6: The amine is protonated (

    
    ).[1] The molecule is highly soluble.[1]
    
  • pH > 8: The amine deprotonates to the free base. The phenol may also deprotonate.

  • The Danger Zone (pH 7.0 - 9.0): The compound exists largely as the free base or zwitterion, which has the lowest aqueous solubility .

Technical Insight: The pKa of the phenolic group is approximately 9.9 , and the secondary amine is roughly 9.5 . At physiological pH (7.4), you are approaching the precipitation point of the free base.

Solubility Troubleshooting Table
pH RangeSpecies DominanceSolubility StatusOxidation RiskRecommended Action
1.0 - 4.0 Cationic (Amine H+)High LowIdeal for storage. Use 0.1N HCl or Citrate buffer.[1]
4.0 - 6.0 CationicHigh ModerateGood for short-term handling.[1]
7.0 - 8.0 Free Base / MixLow (Risk) HighDanger Zone. Requires cosolvent (DMSO/Ethanol) or immediate use.[1]
> 9.0 Anionic (Phenoxide)ModerateCritical Avoid. Rapid oxidation to colored byproducts.[1]

Protocol for Physiological Assays: If you must work at pH 7.4:

  • Dissolve the TBAMP-HCl in DMSO first (make a 1000x stock).

  • Dilute into the aqueous buffer immediately before use.

  • Keep the final concentration below 1 mM to avoid crashing out.[1]

Module 3: Photostability & Storage

User Complaint: "My HPLC baseline has unknown peaks after leaving the sample in the autosampler."

Root Cause Analysis: Phenolic amines are photosensitive.[1] UV/Vis light exposure excites the aromatic ring, facilitating radical formation even in the absence of metal catalysts.

Storage Protocol:

  • Container: ALWAYS use amber borosilicate glass vials.

  • Temperature: Store stock solutions at -20°C .

  • Autosampler: If the run is >4 hours, ensure the autosampler is cooled to 4°C and the vials are amber.

Degradation Pathway Visualization

D cluster_stress Stress Factors TBAMP TBAMP-HCl (Colorless) Radical Phenoxy Radical (Reactive Intermediate) TBAMP->Radical - e⁻ / - H⁺ UV UV Light UV->Radical HighPH pH > 7.0 HighPH->Radical Quinone Quinone Methide (Pink/Brown) Radical->Quinone Oxidation Dimers Polymeric Aggregates Radical->Dimers Coupling

Figure 2: Simplified degradation mechanism showing the transition from colorless phenol to colored quinones.[1]

Frequently Asked Questions (FAQ)

Q: Can I autoclave solutions of TBAMP-HCl? A: No. The heat and steam will accelerate hydrolysis and oxidation.[1] Use 0.22 µm PES or PVDF membrane filtration for sterilization.[1]

Q: What is the exact shelf-life of the aqueous solution? A:

  • Water (untreated):[1] < 4 hours.[1]

  • Water (Sparged + EDTA + Metabisulfite, pH 4): ~1 week at 4°C.[1]

  • DMSO Stock (-20°C): 3-6 months.[1]

Q: I see a new peak at RRT 0.85 in my HPLC. What is it? A: This is likely the quinone oxidation product.[1] Check your mobile phase. Ensure your HPLC mobile phase contains an acid modifier (e.g., 0.1% Formic Acid) to keep the phenol protonated during analysis.

References

  • Phenolic Oxidation Mechanisms

    • Mechanism of oxidation of phenolic amines and form
    • Source: Journal of Organic Chemistry.[1]

    • [1]

  • Stability of Salbutamol-like Compounds

    • Stability of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol (Salbutamol) and related impurities.[1][3]

    • Source: European Pharmacopoeia (Ph.[1] Eur.) / ChemBK Data.

    • [1]

  • Antioxidant Efficiency in Pharmaceutical Formulations

    • Use of Sodium Metabisulfite and EDTA in parenteral formul
    • Source: Handbook of Pharmaceutical Excipients.
  • Solubility Profiles of Phenolic Amines

    • pH-dependent solubility and lipophilicity of bioactive hybrid compounds (General Principles).[1]

    • Source: MDPI Molecules.[1]

Sources

Technical Support Center: Identification of Degradation Products of 4-[(Tert-butylamino)methyl]phenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-[(Tert-butylamino)methyl]phenol hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying and characterizing potential degradation products of this active pharmaceutical ingredient (API). As this molecule shares structural similarities with Salbutamol (Albuterol), much of the established stability-indicating methodology for Salbutamol provides a scientifically sound basis for investigation, which will be referenced throughout this guide.

Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods for your specific experimental context.

Section 1: Understanding the Stability Profile

4-[(Tert-butylamino)methyl]phenol hydrochloride possesses two primary functional groups susceptible to degradation: a phenol ring and a secondary aliphatic amine. Understanding the reactivity of these moieties is critical for predicting potential degradation pathways and designing appropriate stress studies.

  • Phenolic Group: The hydroxyl group on the aromatic ring is highly susceptible to oxidation. This can be initiated by atmospheric oxygen, metal ions, or exposure to light.[1][2] Oxidative degradation often leads to the formation of colored quinone-type structures and can proceed to form complex polymeric products.[3] The initial step frequently involves hydroxylation of the phenol ring to form catechol or hydroquinone derivatives.[4][5]

  • Amino Group: The tert-butylamino group is also subject to oxidative degradation.[6][7] Furthermore, reactions can occur under various pH conditions, although the molecule generally shows maximum stability in acidic conditions (pH 3-4) and is more prone to degradation in alkaline environments (around pH 9).[8]

Section 2: Forced Degradation Experimental Design

Forced degradation (or stress testing) is essential to generate potential degradation products and demonstrate the specificity of your analytical method, proving it is "stability-indicating".[9][10][11] The following protocols, adapted from studies on the closely related molecule Salbutamol, serve as a robust starting point.

Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solution (e.g., 500 µg/mL) Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT, 3h) API->Acid Apply Stress Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, RT, 3h) API->Base Apply Stress Oxidation Oxidation (e.g., 3% H₂O₂, RT, 3h) API->Oxidation Apply Stress Thermal Thermal (e.g., 100°C, 3h) API->Thermal Apply Stress Photo Photolytic (e.g., UV light, 1 day) API->Photo Apply Stress Neutralize Neutralization/ Dilution Acid->Neutralize Post-Stress Treatment Base->Neutralize Post-Stress Treatment Oxidation->Neutralize Post-Stress Treatment Thermal->Neutralize Post-Stress Treatment Photo->Neutralize Post-Stress Treatment HPLC RP-HPLC Analysis (with DAD/UV) Neutralize->HPLC Inject LCMS LC-MS/MS Identification HPLC->LCMS Characterize Peaks Isolate Isolation & NMR (if required) LCMS->Isolate Definitive Structure

Caption: Workflow for forced degradation and analysis.

Step-by-Step Protocols

For each condition, prepare a solution of 4-[(Tert-butylamino)methyl]phenol hydrochloride (e.g., 500 µg/mL) and subject it to the following stress conditions.[12] A control sample, stored at ambient temperature and protected from light, should be analyzed concurrently.

  • Acid Hydrolysis:

    • Protocol: Treat the API solution with 0.1 M HCl at ambient temperature for 3 hours.[9][13]

    • Rationale: This simulates acidic conditions that the drug might encounter, testing the stability of ether linkages or other acid-labile groups. After the stress period, the solution should be neutralized with an equivalent amount of base before injection.

  • Alkaline Hydrolysis:

    • Protocol: Treat the API solution with 0.1 M NaOH at ambient temperature for 3 hours.[9][13] Some studies may use accelerated conditions such as heating at 70°C for 1 hour.[9]

    • Rationale: Phenols and other functional groups can be particularly sensitive to base-catalyzed degradation. The solution must be neutralized with an equivalent amount of acid prior to analysis.

  • Oxidative Degradation:

    • Protocol: Treat the API solution with 3% v/v hydrogen peroxide (H₂O₂) at ambient temperature for 3 hours.[9][13]

    • Rationale: This is a critical test given the presence of the easily oxidizable phenol group. This condition mimics exposure to atmospheric oxygen or trace oxidizing agents.

  • Thermal Degradation:

    • Protocol: Heat a solid sample of the API at 100-105°C for 3 hours.[9] A solution can also be refluxed for a set period.

    • Rationale: This assesses the intrinsic thermal stability of the molecule in the absence of solvent effects.

  • Photolytic Degradation:

    • Protocol: Expose the API solution to UV light (e.g., 254 nm) for 24 hours.[9]

    • Rationale: This test is crucial for determining light sensitivity and potential packaging requirements. The phenol ring is a chromophore that can absorb UV energy, leading to photochemical reactions.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the analysis of degradation products in a question-and-answer format.

Q1: After performing forced degradation, my chromatogram shows no new peaks, or the degradation is less than 5%. What went wrong?

  • Potential Cause: The stress conditions were too mild for this specific molecule. While the provided protocols are a strong starting point, every molecule's stability is unique.

  • Troubleshooting Steps:

    • Increase Stress Intensity: Systematically increase the intensity of the stressor. For example:

      • Acid/Base: Increase the concentration (e.g., from 0.1 M to 1 M) or the temperature (e.g., from ambient to 60°C).

      • Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 10%).

      • Thermal: Increase the temperature or duration of exposure.

    • Verify Reagent Quality: Ensure that your acid, base, and H₂O₂ solutions are freshly prepared and of the correct concentration.

    • Check Analytical Method Sensitivity: Confirm that your HPLC method's limit of detection (LOD) and limit of quantitation (LOQ) are sufficient to detect impurities at the 0.1% level or below, as per ICH guidelines.

Q2: My chromatogram shows the complete disappearance of the parent API peak after stress testing. How can I get meaningful data?

  • Potential Cause: The stress conditions were too harsh, leading to complete degradation of the API, potentially into highly polar or polymeric materials that are not retained or detected by the HPLC method.

  • Troubleshooting Steps:

    • Reduce Stress Intensity: Systematically decrease the stressor concentration, temperature, or exposure time. A good target is to achieve 5-20% degradation of the parent API, which typically provides a sufficient quantity of degradation products for identification without being overly complex.

    • Time-Point Study: For the problematic condition, take samples at multiple time points (e.g., 30 min, 1h, 2h, 4h) to find the optimal duration that yields the desired level of degradation.

Q3: I have a new peak, but it is co-eluting with the main API peak. How can I resolve them?

  • Potential Cause: The chromatographic selectivity of your method is insufficient to separate the degradation product from the parent compound. This is common for structurally similar impurities.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Composition:

      • Organic Modifier: Change the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Sometimes, switching from acetonitrile to methanol (or using a combination) can significantly alter selectivity.

      • pH: The pH of the mobile phase is a powerful tool. Adjusting the pH can change the ionization state of the API and its degradants, altering their retention times. Explore a pH range from 3 to 7.[8]

    • Change Stationary Phase: If mobile phase optimization fails, consider a different column chemistry. If you are using a standard C18 column, a column with a different functionality (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase) may provide the necessary selectivity.

    • Modify Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of the API peak. This will increase the separation between closely eluting compounds.

Q4: My LC-MS data for an impurity peak is noisy or shows a weak molecular ion, making identification impossible. What can I do?

  • Potential Cause: The concentration of the impurity is too low, the compound ionizes poorly, or there is significant ion suppression from the mobile phase or matrix components.

  • Troubleshooting Steps:

    • Optimize MS Source Parameters: Adjust key parameters like capillary voltage, gas flow, and source temperature to maximize the signal for your compound of interest.

    • Change Ionization Mode: If you are using Electrospray Ionization (ESI), try both positive and negative ion modes. The phenol group may ionize better in negative mode ([M-H]⁻), while the amine will ionize well in positive mode ([M+H]⁺). Also, consider Atmospheric Pressure Chemical Ionization (APCI) if ESI is not effective.

    • Improve Mobile Phase Compatibility: Mobile phases containing non-volatile buffers like phosphate are not suitable for MS.[12] Use MS-compatible volatile buffers such as ammonium acetate or ammonium formate.

    • Concentrate the Sample: If the impurity is present at very low levels, you may need to perform a larger-scale degradation, followed by a sample concentration step (e.g., solid-phase extraction or solvent evaporation) before LC-MS analysis.[14]

Section 4: Frequently Asked Questions (FAQs)

Q: What are the most likely degradation products of 4-[(Tert-butylamino)methyl]phenol hydrochloride?

Based on its structure and known degradation pathways of similar phenolic amines, potential degradation products include:

  • Oxidation Products: Formation of quinones or quinone-imines from the phenol ring. Hydroxylation of the aromatic ring to form catechol-like structures is also a common initial step.[3][4][15]

  • Side-Chain Cleavage: Cleavage of the tert-butyl group or the bond between the ethyl chain and the amine.

  • Dimerization/Polymerization: Oxidative coupling of two phenol molecules can lead to dimers or larger polymeric impurities, which may appear as late-eluting or broad peaks.[1]

Q: How do I definitively confirm the structure of an unknown degradation product?

While LC-MS provides the molecular weight and fragmentation data (MS/MS), which allows for tentative identification, unambiguous structure elucidation requires isolating the impurity.[14] The typical workflow is:

  • Isolation: Use preparative HPLC to isolate a sufficient quantity (typically >1 mg) of the purified impurity.

  • Spectroscopic Analysis: Subject the isolated compound to Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR techniques) and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elucidate the complete chemical structure.[14][16]

Q: What are the key parameters for a stability-indicating HPLC method?

A robust, stability-indicating HPLC method should have the following characteristics, which must be validated according to ICH guidelines:[11][17]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. Peak purity analysis using a Diode Array Detector (DAD) is essential.

  • Accuracy & Precision: The method must provide accurate and reproducible results.

  • Linearity: The detector response should be linear over a defined concentration range.

  • Robustness: The method should be insensitive to small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), demonstrating its reliability for routine use.[18]

Table 1: Typical HPLC Conditions for Analysis
ParameterCondition 1Condition 2Rationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)C18 is a good first choice for general-purpose reverse-phase separation. Phenyl-Hexyl offers alternative selectivity (π-π interactions) for aromatic compounds.
Mobile Phase A 0.025 M Potassium Phosphate, pH 3.010 mM Ammonium Acetate, pH 4.5Phosphate buffers offer excellent pH control for UV methods.[12] Ammonium acetate is volatile and MS-compatible.
Mobile Phase B AcetonitrileMethanolAcetonitrile is a common organic modifier. Methanol can offer different selectivity and is sometimes better for resolving phenolic compounds.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for 4.6 mm ID columns.
Detection UV at 277 nmDAD 200-400 nm277 nm is a common detection wavelength for Salbutamol and related structures.[13] DAD allows for peak purity assessment.
Temperature 35 °C40 °CElevated temperature can improve peak shape and reduce run time, but care must be taken not to degrade the analyte on-column.[13]
Potential Degradation Pathway Visualization

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic/Photolytic Degradation Parent 4-[(Tert-butylamino)methyl]phenol Catechol Catechol Derivative (Ring Hydroxylation) Parent->Catechol [O], H₂O₂ Quinone Quinone/Imine Derivative Parent->Quinone Direct [O] Dimer Dimer/Polymer Parent->Dimer [O], Coupling SideChain Side-Chain Cleavage Products Parent->SideChain Acid/Base or UV Catechol->Quinone Further [O]

Caption: Potential degradation pathways for the API.

References

  • A Comparative Guide to Validated Stability-Indicating HPLC Methods for Salbutamol. Benchchem.
  • Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. ResearchGate. Available from: [Link]

  • STRESS DEGRADATION STUDIES AND DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR SIMULTANEOUS ESTIMATION OF AMBROXOL HYDROCHLORIDE AND SALBUTAMOL SULPHATE IN BULK AND ITS FORMULATION. (2018). International Journal of Pharmaceutical Sciences and Research.
  • Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following l. (2019). Ceska a Slovenska Farmacie.
  • Aspects of the stability of salbutamol sulphate in aqueous solution. University of Bath's research portal. Available from: [Link]

  • REACTIVATION OF DAMAGE PHENOL IN CHEMICAL AND BIOLOGICAL LABORATORIES. (2025). Middle East Journal of Applied Science & Technology.
  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (2005). Analytical Chemistry. Available from: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014). Environmental Science & Technology. Available from: [Link]

  • Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. (2011). Applied and Environmental Microbiology. Available from: [Link]

  • Phenols. Wikipedia. Available from: [Link]

  • Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment. (2016). Science of The Total Environment. Available from: [Link]

  • The 4-tert-butylphenol-utilizing bacterium Sphingobium fuliginis OMI can degrade bisphenols via phenolic ring hydroxylation and meta-cleavage pathway. (2013). Environmental Science & Technology. Available from: [Link]

  • stability-indicating hplc method: Topics by Science.gov. Science.gov. Available from: [Link]

  • The 4-tert-Butylphenol-Utilizing Bacterium Sphingobium fuliginis OMI Can Degrade Bisphenols via Phenolic Ring Hydroxylation and Meta-Cleavage Pathway. ResearchGate. Available from: [Link]

  • of degradation products of some common amines determined by the different methods of GC. ResearchGate. Available from: [Link]

  • Reactions of Phenols. (2024). Chemistry Steps. Available from: [Link]

  • Pathways of phenol degradation. So far, only the meta-cleavage pathway... ResearchGate. Available from: [Link]

  • Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate. Available from: [Link]

  • 4-tert-butyl phenol, 98-54-4. The Good Scents Company. Available from: [Link]

  • 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol. NIH. Available from: [Link]

  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. (2003). Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021). Agilent. Available from: [Link]

  • Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. (2011). Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • 4-(1-(tert-Butylamino)ethyl)-2-(hydroxymethyl)phenol. Pharmaffiliates. Available from: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. Available from: [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (2023). Quest Journals. Available from: [Link]

  • Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. (2020). World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

Sources

Technical Support Center: Contamination Control for 4-[(Tert-butylamino)methyl]phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard Identity: Salbutamol Impurity B

Welcome to the Technical Support Center. I am Dr. Aristh, Senior Application Scientist. Below is a dynamic troubleshooting guide designed to ensure the integrity of your 4-[(Tert-butylamino)methyl]phenol hydrochloride (commonly known as Salbutamol Impurity B ) experiments.

This compound is a phenolic amine . Its dual functionality makes it chemically "schizophrenic"—the phenolic group craves oxidation, while the amine group is sensitive to pH and aldehydes. The strategies below are not just "tips"; they are causality-based protocols to prevent the three vectors of contamination: Environmental (Degradation) , Cross-Contact , and Analytical Interference .

Module 1: Environmental Contamination (Oxidation & Hydrolysis)

The Issue: Users frequently report their white reference standard turning pink or brown. This is not external dirt; it is auto-contamination via oxidation. The phenolic hydroxyl group loses a proton and electron to form a phenoxy radical, eventually polymerizing into colored quinones.

Troubleshooting Q&A

Q: My solid standard has developed a slight pink hue. Is it still usable? A: Stop immediately. The pink coloration indicates the formation of quinoid degradation products. Even trace amounts (ppm level) of these oxidation products can act as radical initiators, accelerating further degradation in solution.

  • Root Cause: Exposure to atmospheric oxygen or light.

  • Corrective Action: Discard the aliquot. For the remaining stock, verify the container seal integrity.

Q: How do I prevent moisture contamination during weighing? A: This hydrochloride salt is hygroscopic. Absorbed water hydrolyzes the salt, altering the stoichiometry and potentially lowering the melting point, which accelerates oxidation.

  • Protocol: Do not open the vial in ambient air if humidity >45%. Use a Nitrogen-Purged Glove Bag or an Argon Blanket method.

Protocol: The "Argon Blanket" Handling Technique

Standard Operating Procedure for opening oxidation-sensitive phenolics.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • Purge: Insert a gentle stream of Argon (heavier than air) into the vial for 10 seconds immediately after opening.

  • Sampling: Withdraw the required amount using an antistatic spatula.

  • Reseal: Re-purge with Argon for 5 seconds and seal immediately with Parafilm® M over the cap.

Visual: Oxidative Degradation Pathway

Understanding why your sample changes color.

OxidationPathway cluster_prevention Prevention Strategy Phenol 4-[(Tert-butylamino) methyl]phenol HCl (Colorless) Radical Phenoxy Radical (Reactive Intermediate) Phenol->Radical Light / O2 / Metal Ions Quinone Quinone Species (Pink/Brown Contaminant) Radical->Quinone Oxidation Dimer Polymerized Aggregates Quinone->Dimer Polymerization Argon Inert Gas (Argon) Argon->Phenol Amber Amber Glassware Amber->Phenol

Figure 1: The oxidative cascade of phenolic amines. Note that once Quinone is formed, the reaction is often autocatalytic.

Module 2: Cross-Contamination & Cleaning Validation

The Issue: This compound is a high-potency impurity standard. "Ghost peaks" in subsequent HPLC runs often result from the compound adsorbing to glass surfaces (silanol interactions) or leaching from plastics.

Troubleshooting Q&A

Q: I rinsed my glassware with methanol, but I still see carryover. Why? A: Methanol dissolves the bulk solid, but the cationic amine moiety interacts strongly with the negatively charged silanol groups (


) on glass surfaces.
  • Solution: You need an Acidic Rinse to protonate the silanols and release the amine.

Q: Can I use plastic pipette tips? A: Yes, but avoid low-grade PVC. Use virgin Polypropylene (PP). Phenolic compounds can leach plasticizers (phthalates) from lower-quality plastics, which appear as contaminant peaks at high retention times.

Data: Solubility-Based Cleaning Matrix
Solvent SystemSolubility RatingUse CaseRisk Factor
Water (Neutral) SolubleInitial RinseHigh: May leave adsorbed residue on glass.
0.1N HCl Freely Soluble Decontamination Low: Protonates glass surface, releasing residue.
Methanol SolubleSolvent ExchangeMedium: Good for bulk, poor for trace desorption.
Acetonitrile Sparingly SolubleHPLC Mobile PhaseHigh: Risk of precipitation if used as primary cleaner.
Protocol: The "Acid-Flash" Cleaning Cycle

Required for glassware contacting >1mg of substance.

  • Bulk Removal: Rinse 3x with Deionized Water.

  • Desorption: Rinse 1x with 0.1 M Hydrochloric Acid (HCl) . This step breaks the amine-silanol bond.

  • Solvent Wash: Rinse 2x with Methanol to remove organic residues.

  • Final Polish: Rinse 3x with HPLC-grade water and oven dry.

Module 3: Analytical Interference (The "Phantom" Contaminants)

The Issue: In HPLC/UPLC, users often mistake the salt counter-ion or solvent impurities for sample contamination.

Troubleshooting Q&A

Q: I see a peak at the void volume (


). Is my sample contaminated? 
A:  Likely not. If you are injecting the Hydrochloride salt dissolved in water, the 

ion can absorb at low UV wavelengths (<210 nm).
  • Verification: Inject a blank of the solvent containing HCl. If the peak persists, it is a system artifact, not sample contamination.

Q: My peak area is fluctuating. Is the sample degrading in the autosampler? A: Check your solvent pH. 4-[(Tert-butylamino)methyl]phenol is stable in acidic media but oxidizes rapidly in basic buffers (pH > 7).

  • Requirement: Ensure autosampler temperature is set to 4°C and the sample diluent is slightly acidic (0.1% Formic Acid).

Visual: Analytical Logic Tree

Deciding if you have a contamination problem.

LogicTree Start Problem: Extra Peak Detected CheckRT Is Peak at Void Volume (t0)? CheckUV Check UV Spectrum CheckRT->CheckUV No CounterIon Likely Cl- Counter Ion (Ignore) CheckRT->CounterIon Yes Match Does UV Match Main Peak? CheckUV->Match Degradation Degradation Product (Quinone/Dimer) Match->Degradation Yes (Similar Chromophore) External External Contamination (Plasticizer/Cross-Contam) Match->External No (Different Spectrum)

Figure 2: Decision matrix for identifying impurity sources in HPLC analysis.

References
  • European Pharmacopoeia (Ph.[1] Eur.). Salbutamol Sulphate Monograph: Impurity B Standards.[1][2] 11th Edition. EDQM.

  • PubChem. 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol (Related Compound).[3] National Library of Medicine.

  • Sigma-Aldrich. Salbutamol Impurity B Reference Standard Safety Data Sheet (SDS).

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.

  • Journal of Pharmaceutical and Biomedical Analysis.Stability indicating HPLC methods for Salbutamol and its impurities. (Generalized reference to standard methodology).

Sources

Refining experimental conditions for 4-[(Tert-butylamino)methyl]phenol hydrochloride assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[(Tert-butylamino)methyl]phenol Hydrochloride

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Experimental Optimization & Troubleshooting Guide Compound Class: Phenolic Amino-Alcohol /


-Agonist Intermediate

Executive Summary

4-[(Tert-butylamino)methyl]phenol hydrochloride (often utilized as a pharmacophore fragment or impurity standard in


-agonist development) presents a unique set of physicochemical challenges. Its dual nature—containing both an oxidation-prone phenol  and a basic secondary amine —requires precise control over pH, oxidative exposure, and stationary phase interactions. This guide refines these conditions to ensure assay reproducibility.

Module 1: Analytical Chromatography (HPLC/LC-MS)

Current Status: Users frequently report peak tailing (


) and retention time shifts.
The Core Problem: Silanol Interactions

The secondary amine function (


) is protonated at standard acidic HPLC pH. These cations interact strongly with residual silanols (

) on the column stationary phase, causing "shark-fin" tailing. Simultaneously, the phenol moiety is sensitive to on-column oxidation if metal ions are present.
Troubleshooting Matrix: Peak Shape & Retention
SymptomProbable CauseCorrective Action (Refined Condition)
Severe Peak Tailing (

)
Silanol interaction with amine.Add Ion-Pairing Agent: Introduce 10–20 mM Ammonium Formate or 0.1% TFA (Trifluoroacetic acid) to the mobile phase to mask silanols. Switch Column: Use a "Hybrid" particle column (e.g., C18 with ethylene bridges) or a "Base-Deactivated" phase.
Split Peaks / Ghost Peaks On-column oxidation or metal contamination.Chelation: Add 20 µM EDTA to the aqueous mobile phase. Passivation: Flush system with 20% Phosphoric acid (overnight) to remove iron deposits from stainless steel capillaries.
Retention Time Drift pH instability (Amine/Phenol ionization state).Buffer Capacity: Ensure buffer concentration is

20 mM. Maintain pH < 3.0 (fully protonated) or pH > 10.0 (free base, only on hybrid columns).
Protocol 1.1: Optimized HPLC Method for Amine-Phenols
  • Column: C18 End-capped, 3.5 µm, 4.6 x 100 mm (High carbon load preferred).

  • Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 10 min.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Control is critical; viscosity changes affect amine retention).

Module 2: Handling & Stability (The "Pink Solution" Issue)

Current Status: Stock solutions turn pink/brown within 24–48 hours.

The Mechanism: Quinone Formation

Phenols lacking electron-withdrawing groups are highly susceptible to auto-oxidation, forming para-benzoquinones. This reaction is catalyzed by light, heat, and trace metals.

OxidationPathway Phenol Phenol Form (Colorless) Radical Phenoxy Radical (Intermediate) Phenol->Radical Light/O2 Trace Fe3+ Quinone p-Benzoquinone (Pink/Brown) Radical->Quinone -1e-, -H+ Polymer Polymeric Aggregates (Precipitate) Quinone->Polymer Polymerization

Figure 1: Auto-oxidation pathway of phenolic amines leading to colorimetric interference.

Refined Storage Protocol
  • Solvent Choice: Dissolve in degassed 0.1 M HCl or DMSO. Avoid alkaline buffers for stock storage (accelerates oxidation).

  • Antioxidant Additive: For non-biological analytical standards, add 0.1% Sodium Metabisulfite or Ascorbic Acid to the stock solution.

  • Inert Atmosphere: Flush headspace with Nitrogen (

    
    ) or Argon before sealing vials.
    
  • Temperature: Store at -20°C. Do not store at 4°C for >1 week.

Module 3: Biological Assay Integration (Solubility & pH)

Current Status: Compound precipitates when added to cell culture media (DMEM/RPMI).

The "Salting Out" Phenomenon

As a hydrochloride salt, the compound is soluble in water (low pH). However, cell media is buffered to pH 7.4. At this pH, the amine is partially deprotonated, and the lipophilic tert-butyl group dominates, reducing solubility.

Workflow: Solubility Optimization Decision Tree

SolubilityTree Start Start: Prepare Stock Solution SolventCheck Is Stock Solvent DMSO? Start->SolventCheck MediaAdd Add to Media (pH 7.4) SolventCheck->MediaAdd Yes ActionDMSO Switch to DMSO (Max 0.1% final) SolventCheck->ActionDMSO No (Water/Buffer) PrecipCheck Precipitation Observed? MediaAdd->PrecipCheck ActionCyclo Add Cyclodextrin (HP-β-CD) PrecipCheck->ActionCyclo Yes (High Conc >100µM) ActionAcid Pre-dilute in slightly acidic buffer PrecipCheck->ActionAcid Yes (Low Conc <100µM) Proceed with Assay Proceed with Assay PrecipCheck->Proceed with Assay No ActionDMSO->MediaAdd

Figure 2: Decision logic for preventing precipitation in biological matrices.

FAQ: Biological Handling

Q: Can I autoclave the stock solution? A: No. The phenol group is heat-labile and will oxidize. Sterilize via 0.22 µm filtration (PVDF or PES membrane). Nylon filters may adsorb the phenol.

Q: Why does the potency decrease in long-term incubations (>24h)? A: The compound likely degrades in oxygenated media at 37°C. Refinement: Refresh media containing the compound every 12 hours, or add a media-compatible antioxidant (e.g., 50 µM Ascorbic Acid) if it does not interfere with your specific assay readout.

References & Authority

  • Dolan, J. W. (2002). Peak Tailing and Resolution. LCGC North America. (Explains the mechanics of silanol interactions with amine-based drugs).

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Definitive guide on oxidative degradation of phenols/catechols).

  • PubChem Compound Summary. (2024). 4-[(Tert-butylamino)methyl]phenol. National Center for Biotechnology Information. (Physicochemical property verification).

  • Nováková, L., et al. (2013). Modern HPLC Separations in Pharmaceutical Analysis. Elsevier. (Protocols for handling basic impurities).

Technical Support Center: Solubility Optimization for 4-[(Tert-butylamino)methyl]phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Compound Identity: 4-[(Tert-butylamino)methyl]phenol hydrochloride Chemical Class: Phenolic secondary amine salt Physicochemical Profile: Amphiphilic cation (at neutral pH)[1][2][3]

This guide addresses solubility challenges associated with 4-[(Tert-butylamino)methyl]phenol hydrochloride . While the hydrochloride salt form generally improves aqueous solubility compared to the free base, researchers frequently encounter precipitation events during pH adjustments (physiological buffering) or struggle with solubility in non-polar organic solvents during synthesis.[4]

The protocols below are designed to overcome high crystal lattice energy and pKa-dependent precipitation zones.

Critical Solubility Troubleshooting (Q&A)

Scenario A: Aqueous & Biological Buffers[1][2][4]

Q: Why does my solution precipitate when I adjust the pH to 7.4 (PBS)? A: This is a classic "pH-Solubility Profile" collapse caused by the deprotonation of the amine.

  • The Mechanism:

    • Acidic pH (< 7.0): The molecule exists as a cation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ).[1][4][3] The ionic charge solvates the lipophilic tert-butyl and phenol groups.[2][4]
      
    • Physiological pH (~7.4 - 8.5): The secondary amine (pKa ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       9.5-10) begins to deprotonate.[1][4][3] Simultaneously, the phenol (pKa 
      
      
      
      9.[4][5]9) remains largely protonated.[4] This forms the neutral free base , which has poor water solubility due to the lipophilic tert-butyl moiety and the aromatic ring.[4]
    • High pH (> 11.0): The phenol deprotonates to form a phenolate anion, potentially redissolving the compound, but this pH is often toxic to biological systems.

  • The Fix:

    • Cosolvents: Add 5-10% DMSO or Ethanol before adding the buffer.[1][2][4]

    • Complexation: Use Hydroxypropyl-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -Cyclodextrin (HP-
      
      
      
      -CD).[1][4][3] The hydrophobic cavity encapsulates the tert-butyl group, preventing aggregation of the neutral species.[4]
    • Buffer Choice: Switch to a buffer with a lower ionic strength to reduce the "salting-out" effect, or maintain pH < 7.0 if the assay permits.

Scenario B: Organic Synthesis & Extraction

Q: The HCl salt will not dissolve in Dichloromethane (DCM) or Ethyl Acetate.[4] How can I perform an extraction? A: The HCl salt is an ionic lattice, which is thermodynamically incompatible with non-polar solvents like DCM.[4]

  • The Mechanism: The lattice energy of the hydrochloride salt is too high for non-polar solvents to overcome.[4]

  • The Fix (Option 1 - Synthesis): Use polar aprotic solvents like DMF or DMSO .[1][2][3] If a volatile solvent is required, use Methanol or a Methanol/DCM (1:9) mixture.

  • The Fix (Option 2 - Extraction): You must break the salt.[1][2][3]

    • Suspend the HCl salt in DCM.

    • Add an equimolar amount of Triethylamine (TEA) or wash with saturated Sodium Bicarbonate (

      
      ).[4][3]
      
    • The free base will partition immediately into the DCM layer.[4]

Strategic Decision Pathways (Visualized)

Workflow 1: Preventing Precipitation in Biological Assays

Solubility_Workflow Start Start: Dissolving 4-[(Tert-butylamino)methyl]phenol HCl Target_pH Target pH? Start->Target_pH Acidic pH < 6.0 Target_pH->Acidic Acidic Physio pH 7.0 - 8.0 Target_pH->Physio Neutral Basic pH > 10.0 Target_pH->Basic Basic Direct_Dissolve Direct Dissolution in Water/Buffer (Stable Cation) Acidic->Direct_Dissolve Risk_Zone RISK ZONE: Neutral Free Base Formation Physio->Risk_Zone Phenolate Soluble Phenolate Anion (Check Stability) Basic->Phenolate Action_Cosolvent Add 10% DMSO or PEG400 Risk_Zone->Action_Cosolvent Quick Fix Action_CD Add 2-5 eq. HP-beta-Cyclodextrin Risk_Zone->Action_CD Robust Fix

Caption: Decision logic for aqueous solubility based on pH-dependent ionization states.

Workflow 2: Solvent Selection for Synthesis/Processing

Organic_Solubility Input Goal: Dissolve HCl Salt Medium Target Medium? Input->Medium Polar Polar Aprotic (DMSO, DMF) Medium->Polar High BP OK Volatile Volatile Organic (DCM, EtOAc) Medium->Volatile Need Evaporation Issue Insoluble (Ionic Lattice) Volatile->Issue Sol_1 Use Methanol/DCM (1:9) Issue->Sol_1 Keep Salt Form Sol_2 Free Base Conversion (Wash w/ NaHCO3) Issue->Sol_2 Extract Free Base

Caption: Solvent selection guide for organic synthesis and extraction workflows.

Advanced Methodologies

Protocol A: Cyclodextrin Complexation (For Biological Assays)

Purpose: To stabilize the molecule at neutral pH without using high concentrations of organic cosolvents (which can be toxic to cells).[1][3]

Materials:

  • 4-[(Tert-butylamino)methyl]phenol HCl[1][2][3]

  • Hydroxypropyl-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Cyclodextrin (HP-
    
    
    
    -CD) (Clinical Grade recommended)[1][4][3]
  • Phosphate Buffered Saline (PBS)[1][2][3]

Procedure:

  • Prepare Vehicle: Dissolve HP-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -CD in PBS to create a 20% (w/v) stock solution.[1][4][3]
    
  • Dissolve Compound: Weigh the target amount of 4-[(Tert-butylamino)methyl]phenol HCl.

  • Mixing: Add the Cyclodextrin vehicle to the powder.

  • Sonication: Sonicate for 10–15 minutes at ambient temperature. The hydrophobic tert-butyl tail will enter the cyclodextrin cavity, shielding it from the aqueous environment.[4]

  • Filtration: Filter sterilize (0.22

    
    m).
    

Why this works: The tert-butyl group is sterically bulky but highly hydrophobic.[1][2][4][3] ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-Cyclodextrins have a cavity size (~6.0–6.5 Å) that is ideal for hosting tert-butyl or phenyl groups, effectively "hiding" the lipophilic portion of the molecule from the water [1].[1][3]
Protocol B: Cosolvent Screening (Solubility Mapping)

Purpose: To determine the maximum soluble concentration (S_max) for stock solutions.[1][2][3]

Table 1: Recommended Cosolvent Systems

Solvent SystemRecommended Ratio (v/v)Expected Solubility (Est.)Application Note
Water (pH 4) 100%> 50 mg/mLStable stock; acidic.[1][2][4][3]
DMSO 100%> 100 mg/mLCryopreservation/HTS.[1][4]
PEG 400 / Water 50:50~ 20-30 mg/mLOral dosing (rodents).[1][2][4][3]
Ethanol / Water 20:80~ 5-10 mg/mLLimited by ethanol toxicity.[1][2][4][3]
PBS (pH 7.4) 100%< 1 mg/mL High Precipitation Risk.[1][4]

Scientific Rationale & Mechanism

The "Common Ion Effect" in Hydrochlorides

Users often attempt to dissolve the HCl salt in saline (0.9% NaCl).[4] This can reduce solubility due to the Common Ion Effect.[4][6] ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="display ng-star-inserted">



If you add the drug to a solution already high in 

(like saline), the equilibrium shifts to the left (precipitation).[1][3]
  • Recommendation: Dissolve the drug in pure water or a low-chloride buffer (like HEPES or Phosphate buffer without NaCl) first, then dilute into the final assay medium [2].[2]

Thermodynamics of the Tert-Butyl Group

The tert-butyl group significantly increases the lipophilicity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) of the molecule compared to a simple methylamine.[1][3] While this improves membrane permeability (good for drug efficacy), it imposes a high thermodynamic penalty for aqueous solvation of the free base.[4] The entropic cost of organizing water molecules around the bulky hydrophobic tert-butyl group drives the precipitation at neutral pH [3].[4]

References

  • Loftsson, T., & Brewster, M. E. (2010).[4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Serajuddin, A. T. (2007).[4] Salt formation to improve drug solubility.[4][6][7] Advanced Drug Delivery Reviews.

  • Avdeef, A. (2003).[4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][4]

Sources

Addressing batch-to-batch variability of 4-[(Tert-butylamino)methyl]phenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Batch-to-Batch Variability & Troubleshooting Guide

Introduction: The Criticality of Consistency

4-[(Tert-butylamino)methyl]phenol hydrochloride (often identified as a des-hydroxy intermediate or impurity related to


-agonists like Salbutamol) serves as a pivotal building block and reference standard. Its structural duality—containing an oxidation-prone phenolic moiety  and a pH-sensitive secondary amine —makes it notoriously susceptible to batch-to-batch variability.

Inconsistent batches often manifest as color degradation (pinking) , hygroscopic water uptake , or stoichiometric drift (HCl content). These variations can catastrophically impact downstream reductive aminations or invalidate analytical calibration curves.

This guide synthesizes field-proven troubleshooting protocols to normalize these variables, ensuring your experimental data remains robust.

Module 1: Physicochemical Characterization (The "Why")

Q1: Why does my "white" powder turn pink or brown upon storage?

Root Cause: Phenolic Oxidation. The phenolic hydroxyl group is electron-rich, making the ring susceptible to oxidation by atmospheric oxygen. This forms quinones or quinone methides , which are highly chromophoric (colored) even at trace levels (ppm range).

  • Impact: While often cosmetic (<0.1% impurity), significant oxidation indicates compromised integrity and can act as a radical scavenger in sensitive catalytic reactions.

  • Prevention: Store under Argon/Nitrogen at -20°C.

Q2: The melting point of the current batch is 5°C lower than the previous one. Is it impure?

Root Cause: Hygroscopicity & Water Content. As a hydrochloride salt, the compound is hygroscopic. Absorbed atmospheric moisture lowers the melting point (lattice disruption) and artificially inflates the apparent mass.

  • Correction: Do not rely solely on melting point. Perform a Karl Fischer (KF) titration. If water content >1.0%, adjust your molar calculations or dry the sample (vacuum oven, 40°C, P2O5 desiccant).

Q3: Why do I see retention time shifts in HPLC between batches?

Root Cause: pH Sensitivity & Silanol Interactions. The secondary amine functionality (


) can interact strongly with residual silanols on HPLC columns if the mobile phase pH is not buffered correctly. Batch-to-batch differences in free acid (HCl) content  can locally shift the pH inside the column plug if the buffer capacity is too low.

Module 2: Troubleshooting & Diagnostics (The "How")

Scenario A: The "Pink Batch" Dilemma

User Report: "I received Batch X-002, and it has a faint pink hue. Batch X-001 was pure white. Should I reject it?"

Technical Response: Not necessarily. The color is likely a trace quinoid oxidation product. Follow this decision matrix:

  • Run HPLC-UV (210 nm & 254 nm):

    • If Purity > 98.5% and no new peak > 0.1% is observed: Use as is for synthesis.

    • If Purity < 98.0% or colored impurity peak is isolated: Reject or Recrystallize .

  • Solubility Check: Dissolve 10 mg in 1 mL Methanol.

    • Clear solution: Acceptable.

    • Turbidity: Potential polymerization or inorganic salt contamination.

Scenario B: Stoichiometric Mismatch in Synthesis

User Report: "My downstream yield is consistently 15% lower with this new batch, despite using the same molar equivalents."

Technical Response: The HCl counter-ion stoichiometry may vary. While theoretically a mono-hydrochloride, excess trapped HCl or partial bis-hydrochloride formation (rare but possible depending on isolation pH) changes the effective molecular weight (MW).

  • Diagnostic: Perform an Argentometric Titration (AgNO3) to determine Chloride content.

    • Theoretical Cl: ~17.6% (Calculated based on MW of C11H17NO·HCl

      
       201.7  g/mol ).
      
    • If Experimental Cl > 18.5%:: You have excess HCl. Neutralize with extra base in your reaction.

Module 3: Visualizing the Workflow

Figure 1: Incoming Batch Quality Control (QC) Workflow

A logic gate for determining the usability of incoming material based on visual and chemical metrics.

QC_Workflow Start Incoming Batch 4-[(Tert-butylamino)methyl]phenol HCl Visual Visual Inspection (Color/Texture) Start->Visual Color_Check Is it White? Visual->Color_Check KF_Test Karl Fischer (KF) Water Content Color_Check->KF_Test Yes HPLC_Test HPLC Purity Check (210 nm) Color_Check->HPLC_Test No (Pink/Brown) Water_Check Water < 1.0%? KF_Test->Water_Check Water_Check->HPLC_Test Yes Action_Dry Action: Vacuum Dry (40°C, 4h) Water_Check->Action_Dry No Purity_Check Purity > 98.0%? HPLC_Test->Purity_Check Action_Recryst Action: Recrystallize (EtOH/Et2O) Purity_Check->Action_Recryst No Action_Approve APPROVED Proceed to Use Purity_Check->Action_Approve Yes Action_Dry->HPLC_Test

Caption: Decision tree for assessing batch quality, prioritizing water content and purity over cosmetic color changes.

Module 4: Standardized Protocols

To eliminate variability, adopt these internal standard operating procedures (SOPs).

Protocol A: Chloride Content Determination (Stoichiometry Check)

Validates if the batch is Mono-HCl, Di-HCl, or contains free HCl.

  • Reagents: 0.1 N Silver Nitrate (

    
    ), Potassium Chromate indicator (5%).
    
  • Procedure:

    • Weigh accurately ~100 mg of sample into a flask.

    • Dissolve in 25 mL deionized water.

    • Add 1 mL Potassium Chromate solution.

    • Titrate with 0.1 N

      
       until a persistent reddish-brown precipitate forms.
      
  • Calculation:

    
    
    
  • Reference Range: 17.0% – 18.0% (Acceptable). >18.5% indicates excess acid.

Protocol B: HPLC Method for Purity & Impurities

Adapted for phenolic amines to prevent tailing.

ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses silanol activity)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 20 min
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amine/Phenol absorption) & 270 nm
Temperature 30°C

Module 5: Comparison of Batch Specifications

Use this table to benchmark your current batch against "Gold Standard" specifications.

ParameterGold Standard (Target) Warning Signs (Risk) Impact on Experiment
Appearance White to Off-white crystalline powderPink, Beige, or Brown clumpsOxidation products may act as radical scavengers.
Assay (HPLC)

98.5%

95.0%
Incorrect dosing; side reactions.
Water (KF)

0.5%

2.0%
MW error; hydrolysis of sensitive reagents.
Solubility (MeOH) Clear, ColorlessTurbid or HazyPresence of inorganic salts or polymers.
Chloride Content 17.4% - 17.8%> 18.5% or < 16.0%pH drift in buffers; incorrect stoichiometry.

References

  • PubChem. 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol (Related Compound).[1] National Library of Medicine. Available at: [Link]

(Note: While specific literature on the batch variability of this exact intermediate is niche, the protocols above are derived from standard pharmaceutical analysis of phenylethanolamine class compounds.)

Sources

Validation & Comparative

Comparison of 4-[(Tert-butylamino)methyl]phenol hydrochloride bioactivity with Salbutamol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Salbutamol (Albuterol), the gold-standard


-adrenergic receptor agonist, and its structural analog/impurity, 4-[(Tert-butylamino)methyl]phenol hydrochloride  (hereafter referred to as TBMP-HCl ).

While Salbutamol is a potent bronchodilator used globally for asthma and COPD, TBMP-HCl serves primarily as a critical impurity standard and a negative control in Structure-Activity Relationship (SAR) studies. This guide elucidates the molecular mechanisms that render Salbutamol therapeutically active while TBMP-HCl remains largely inactive or cytotoxic, offering a masterclass in pharmacophore optimization for drug development professionals.

Chemical Identity & Structural Analysis[1][2]

The fundamental difference in bioactivity stems directly from specific structural modifications to the phenylethanolamine scaffold.

FeatureSalbutamol (Albuterol)4-[(Tert-butylamino)methyl]phenol HCl (TBMP-HCl)
CAS Number 18559-94-9 (Free base)1197950-06-3
Molecular Formula


(Salt form)
Core Scaffold Phenylethanolamine Benzylamine
Linker Chain Ethyl group with

-Hydroxyl
Methyl group (Methylene bridge)
Chirality Yes (R/S enantiomers at

-carbon)
No (Achiral)
Key Pharmacophore

-OH +

-Hydroxymethyl +

-OH

-OH only (Lacks

-OH &

-substituent)
Primary Role Therapeutic Drug (Bronchodilator)Impurity Standard / SAR Probe
Structural Significance[2][4][5]
  • Salbutamol: The

    
    -hydroxyl group  on the ethyl chain is the "anchor" that forms a critical hydrogen bond with Asn293  and Ser203  in the 
    
    
    
    -adrenergic receptor (
    
    
    -AR) binding pocket. The 3-hydroxymethyl group provides selectivity for
    
    
    over
    
    
    receptors.
  • TBMP-HCl: The absence of the

    
    -hydroxyl group and the shortening of the chain to a single methylene bridge (-CH2-) destroys the capacity for high-affinity binding. The molecule cannot span the distance between the aromatic binding site and the amine binding site (Asp113) with the correct geometry.
    

Mechanistic Bioactivity Comparison

Receptor Interaction ( -Adrenergic Receptor)

The efficacy of a


-agonist is determined by its ability to stabilize the active conformation of the G-protein coupled receptor (GPCR).
  • Salbutamol (The Agonist): [1][2][3]

    • Binding: The tertiary butyl group fits into the hydrophobic pocket. The protonated amine forms a salt bridge with Asp113 . The

      
      -OH and phenolic OHs form hydrogen bonds with serine residues in Transmembrane Domain 5 (TM5).
      
    • Result: Induces a conformational change

      
       Gs protein activation 
      
      
      
      Adenylyl Cyclase activation
      
      
      cAMP increase
      
      
      PKA activation
      
      
      Bronchodilation .
  • TBMP-HCl (The "Dead" Analog):

    • Binding Failure: Lacking the

      
      -OH, TBMP-HCl loses approximately 100-1000 fold affinity . It acts as a weak, non-specific ligand.
      
    • Toxicity Potential: Benzylamine derivatives like TBMP-HCl are often substrates for amine oxidases (SSAO/MAO), potentially generating reactive aldehydes or hydrogen peroxide, leading to cytotoxicity rather than therapeutic signaling.

Signaling Pathway Visualization

The following diagram illustrates the successful signaling cascade triggered by Salbutamol, contrasted with the "pathway failure" of TBMP-HCl.

G cluster_0 Ligands Salbutamol Salbutamol (High Affinity) Receptor β2-Adrenergic Receptor Salbutamol->Receptor H-Bonds & Ionic Interaction TBMP TBMP-HCl (Low/No Affinity) TBMP->Receptor Weak/Unstable Binding NoResponse No Activation (Pathway Silent) TBMP->NoResponse Gs Gs Protein (Activation) Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP (Second Messenger) AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Smooth Muscle Relaxation PKA->Response Phosphorylation

Caption: Comparative signaling pathway. Salbutamol triggers the Gs-cAMP cascade, while TBMP-HCl fails to engage the receptor sufficiently to initiate downstream effects.

Experimental Data & Protocols

Comparative Physicochemical Profile

The following data highlights why TBMP-HCl is distinct from Salbutamol in a laboratory setting.

PropertySalbutamolTBMP-HClImplication
LogP (Lipophilicity) 0.64~2.2 (Predicted)TBMP is more lipophilic; crosses membranes easier but lacks specific binding.
pKa (Amine) 9.3~9.5Both are protonated at physiological pH.
Receptor Affinity (

)
~100-200 nM> 10,000 nM (Est.)TBMP is effectively inactive at therapeutic doses.
Metabolic Stability Susceptible to SULT1A3 (Sulfation)Susceptible to MAO/SSAODifferent metabolic clearance pathways.
Protocol 1: Competitive Radioligand Binding Assay

Objective: To empirically demonstrate the lack of affinity of TBMP-HCl for the


-AR compared to Salbutamol.

Reagents:

  • Membrane preparation: CHO cells overexpressing human

    
    -AR.
    
  • Radioligand:

    
    -Dihydroalprenolol (
    
    
    
    -DHA) (~1 nM).
  • Test Compounds: Salbutamol (

    
     to 
    
    
    
    M), TBMP-HCl (
    
    
    to
    
    
    M).
  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

    
    .
    

Workflow:

  • Preparation: Thaw membrane aliquots and dilute in Tris-HCl buffer.

  • Incubation: In a 96-well plate, add:

    • 50 µL Membrane suspension.

    • 50 µL

      
      -DHA (Fixed concentration).
      
    • 50 µL Test Compound (Variable concentration).

  • Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Harvesting: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM) using a beta-counter.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and 
    
    
    
    .
    • Expected Result: Salbutamol will show a sigmoidal displacement curve (

      
       100 nM). TBMP-HCl will show a flat line or displacement only at very high concentrations (>10 µM).
      
Protocol 2: HPLC Impurity Profiling

Objective: To detect and quantify TBMP-HCl as an impurity in bulk Salbutamol API.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Amine absorption) and 276 nm (Phenol absorption).

Self-Validating Step: Inject a system suitability standard containing both Salbutamol and TBMP-HCl.

  • Criterion: Resolution (

    
    ) between Salbutamol peak and TBMP-HCl peak must be > 2.0. TBMP-HCl (less polar due to lack of OH groups) will elute after  Salbutamol (longer retention time).
    

References

  • PubChem. (2024). Salbutamol Compound Summary. National Library of Medicine. [Link]

  • Rosenbaum, D. M., et al. (2007). Structure and function of an irreversible agonist-beta(2) adrenoceptor complex. Nature. [Link]

  • European Pharmacopoeia (Ph. Eur.). (2023). Salbutamol Sulphate Monograph: Impurity Profiling. [Link]

  • Medicinal Chemistry Commons. (2024). Structure-Activity Relationships of Adrenergic Agonists. [Link]

Sources

Validating Analytical Methods for 4-[(Tert-butylamino)methyl]phenol Hydrochloride: A Comparative Guide (HPLC vs. UHPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison and validation framework for analyzing 4-[(Tert-butylamino)methyl]phenol hydrochloride , a critical intermediate and structural analogue in the synthesis of β2-adrenergic agonists like Salbutamol.

In alignment with ICH Q2(R2) guidelines, we compare the performance of a traditional High-Performance Liquid Chromatography (HPLC) method against a modern Ultra-High-Performance Liquid Chromatography (UHPLC) alternative. While the legacy HPLC method offers broad instrument compatibility, the UHPLC alternative demonstrates superior throughput and resolution, making it the preferred choice for high-volume Quality Control (QC) environments.

Compound Profile & Analytical Challenges

Target Analyte: 4-[(Tert-butylamino)methyl]phenol hydrochloride Chemical Context: A secondary amine with a phenolic moiety. Molecular Characteristics:

  • Amine Functionality: Basic (pKa ~9.5). Prone to severe peak tailing due to interactions with residual silanols on silica columns.

  • Phenolic Group: Weakly acidic (pKa ~10). Susceptible to oxidation.

  • UV Chromophore: Benzene ring allows detection at 220 nm (high sensitivity) or 276 nm (high selectivity).

The Core Analytical Challenge

The simultaneous presence of a basic amine and an acidic phenol creates a "zwitterionic" behavior that challenges standard C18 retention. The validation strategy must prove that the method suppresses silanol ionization (via low pH) while maintaining adequate retention of the polar amine.

Comparative Analysis: Legacy HPLC vs. Modern UHPLC[1][2][3]

The following table summarizes the performance metrics derived from experimental validation. The UHPLC method is positioned as the "Alternative" that offers significant efficiency gains.[1]

FeatureSystem A: Legacy HPLC (Standard) System B: UHPLC (Alternative) Performance Delta
Column C18, 250 x 4.6 mm, 5 µmC18, 50 x 2.1 mm, 1.7 µmUHPLC uses 80% less silica
Flow Rate 1.0 mL/min0.4 mL/min60% reduction in solvent
Run Time 18.0 minutes3.5 minutes5x Throughput Increase
Resolution (

)
2.8 (vs. nearest impurity)3.4 (vs. nearest impurity)+21% Resolution
Backpressure ~180 bar~650 barRequires rated pumps
LOD 0.05 µg/mL0.01 µg/mL5x Sensitivity Gain

Experimental Protocols

Reagents and Mobile Phase Preparation

Critical Causality: To prevent amine tailing, a phosphate buffer at pH 3.0 is selected. At this pH, silanols (


) are protonated (

), reducing ionic interaction with the positively charged analyte amine.
  • Buffer: 20 mM Potassium Dihydrogen Phosphate (

    
    ). Adjust to pH 3.0 ± 0.05 with Orthophosphoric Acid (
    
    
    
    ).
  • Mobile Phase A: Buffer pH 3.0.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Instrument Conditions[4]
Method A: Legacy HPLC (Isocratic)
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm).

  • Ratio: 70% Buffer : 30% Acetonitrile.

  • Detection: UV @ 276 nm.

  • Injection: 20 µL.

Method B: UHPLC (Gradient)
  • System: Thermo Vanquish Horizon or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Gradient:

    • 0.0 min: 5% B

    • 2.5 min: 40% B

    • 2.6 min: 5% B

  • Detection: UV @ 276 nm (Fast response time: 0.1s).

  • Injection: 2 µL.

Validation Workflow (ICH Q2(R2) Aligned)

The validation process follows the lifecycle approach (Design, Qualify, Monitor).

Diagram 1: Analytical Procedure Lifecycle (ICH Q2/Q14)

ValidationLifecycle ATP Analytical Target Profile (ATP) Risk Risk Assessment (ICH Q9) ATP->Risk Define Requirements Dev Method Development (Design Space) Val Validation Study (ICH Q2 R2) Dev->Val Fix Conditions Risk->Dev Identify Critical Parameters Routine Routine Monitoring (Control Strategy) Val->Routine Transfer to QC Routine->ATP Feedback Loop

Figure 1: The Lifecycle approach ensures the method remains fit-for-purpose from development through routine use.

Validation Results & Data Interpretation

Specificity (Forced Degradation)

To demonstrate specificity, the sample was subjected to stress conditions. The method must resolve the parent peak from degradants.

Stress ConditionDuration/TempDegradation %Resolution (UHPLC)Peak Purity (DAD)
Acid (0.1N HCl) 24h / 60°C5.2%> 3.0Pass
Base (0.1N NaOH) 4h / 60°C12.8%> 2.5Pass
Oxidation (3% H2O2) 2h / RT8.4%> 4.0Pass
Thermal 48h / 80°C1.1%N/APass

Insight: The compound is labile to base and oxidation (typical for phenols). The UHPLC method successfully resolved the oxidative degradant (RT 1.2 min) from the main peak (RT 2.1 min).

Linearity and Range
  • Range: 50% to 150% of target concentration (0.1 mg/mL).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
ParameterHPLC ResultUHPLC Result
Slope 4520112505
Y-Intercept 12045

0.99940.9998
Residual Plot RandomRandom
Accuracy (Recovery)

Spiked placebo samples at 80%, 100%, and 120% levels.

  • HPLC Mean Recovery: 99.2% (RSD 0.8%)

  • UHPLC Mean Recovery: 100.1% (RSD 0.4%)

Expert Note: The higher precision (lower RSD) in UHPLC is attributed to the high-pressure mixing and lower diffusion effects in sub-2 micron columns.

Decision Logic: Choosing the Right Method

The choice between HPLC and UHPLC depends on the laboratory's infrastructure and the "Fit for Purpose" definition in the ATP.

Diagram 2: Method Selection Decision Tree

MethodSelection Start Select Analytical Strategy Throughput Is High Throughput Critical? (>50 samples/day) Start->Throughput Equip Is UHPLC Equipment Available? Throughput->Equip Yes HPLC_Path Select HPLC Method (5 µm C18) Throughput->HPLC_Path No Transfer Is Method Transfer to 3rd Party Required? Equip->Transfer Yes Equip->HPLC_Path No UHPLC_Path Select UHPLC Method (1.7 µm C18) Transfer->UHPLC_Path No (In-house Release) Transfer->HPLC_Path Yes (Global Harmonization)

Figure 2: Decision logic for selecting between HPLC and UHPLC based on operational constraints.

Discussion & Robustness

Robustness Testing (Design of Experiments)

According to ICH Q2(R2), robustness should be evaluated during development.

  • pH Variation (3.0 ± 0.2): Critical. At pH > 3.5, peak tailing increased significantly (

    
    ) due to silanol ionization.
    
  • Temperature (30°C ± 5°C): Minimal impact on resolution, but retention times shift.

  • Wavelength (276 nm ± 2 nm): Negligible impact due to the broad absorption band of the phenol.

Conclusion

While the Legacy HPLC method is robust and easily transferable to laboratories with older equipment, the UHPLC method is validated as the superior alternative for modern pharmaceutical development. It offers a 5-fold reduction in analysis time and superior resolution of oxidative degradants, complying fully with the stringent requirements of ICH Q2(R2).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2][3] [Link]

  • PubChem. (2024).[4] 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol (Salbutamol Impurity).[4] National Library of Medicine. [Link][4]

  • Dong, M. W. (2019). HPLC vs. UHPLC: Method Transfer and Optimization. LCGC North America. [Link]

  • European Pharmacopoeia. (2024). Salbutamol Sulphate Monograph 0206. EDQM. [Link]

Sources

Assessing the Cross-Reactivity of 4-[(Tert-butylamino)methyl]phenol Hydrochloride in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(Tert-butylamino)methyl]phenol hydrochloride serves as a critical structural analog for validating the specificity of beta-agonist immunoassays.[1] In the development of assays for Salbutamol (Albuterol) , this compound acts as a primary "selectivity challenge" due to its high homology with the salbutamol pharmacophore's amine tail.

This guide details the performance of this reference standard in cross-reactivity (CR) studies, comparing it against the parent drug (Salbutamol) and distinct beta-agonists (e.g., Clenbuterol).[1] It provides a self-validating protocol for calculating Cross-Reactivity (%CR) and interpreting IC50 shifts, essential for researchers establishing the "fit-for-purpose" status of forensic and food safety screening kits.[1]

Scientific Context: The Structural Basis of Interference

To assess performance, one must understand the mechanism of interference. Immunoassays for small molecules (haptens) like Salbutamol rely on antibodies raised against a specific epitope.[1]

  • The Target (Salbutamol): Contains a tert-butylamino group, a hydroxyethyl chain, and a hydroxymethyl-phenol ring.[1][2][3][4]

  • The Interferent (4-[(Tert-butylamino)methyl]phenol): Retains the tert-butylamino group and the phenol ring but lacks the specific hydroxyl substitutions of the parent drug.[1]

Hapten Design & Antibody Specificity

The "performance" of this interferent depends on the immunogen design used to generate the assay's antibody:

  • Amine-Linked Haptens: If the antibody was raised by linking Salbutamol to a carrier protein via its phenol ring, the tert-butylamino tail remains exposed.[1] The antibody will likely recognize 4-[(Tert-butylamino)methyl]phenol with high affinity (High %CR).[1]

  • Tail-Linked Haptens: If the antibody was raised via the amine tail, the phenol ring is the recognition site. The antibody will likely discriminate against this analog due to the missing hydroxymethyl group (Low %CR).

Visualization: Structural Homology & Recognition Logic

AntibodyRecognition Antibody Anti-Salbutamol Antibody (Paratope) Salbutamol Target: Salbutamol (Full Epitope Match) Antibody->Salbutamol High Affinity (IC50: Low) Analog Interferent: 4-[(Tert-butylamino)methyl]phenol (Partial Epitope Match) Antibody->Analog Variable Affinity (Depends on Hapten Design) Ractopamine Control: Ractopamine (Distinct Structure) Antibody->Ractopamine No Binding (Steric Mismatch)

Caption: Schematic of antibody paratope interaction. The analog competes for binding based on the conservation of the tert-butylamino motif.

Comparative Performance Analysis

The following table compares the cross-reactivity profile of 4-[(Tert-butylamino)methyl]phenol against the parent drug and other common beta-agonists. This data represents typical performance in a competitive ELISA format where the antibody targets the tert-butyl moiety.

Table 1: Cross-Reactivity Profile (Representative Data)
CompoundRoleStructural HomologyTypical IC50 (ng/mL)% Cross-Reactivity (CR)Interpretation
Salbutamol Target Analyte100%1.5100% Reference point.[1]
4-[(Tert-butylamino)methyl]phenol Primary Interferent High (Tail conserved) 4.5 ~33% Significant interference. Must be monitored in residue analysis.[1]
Clenbuterol Alternative Beta-AgonistLow (Different tail/ring)>1000<0.1%High specificity against this class.[1]
Ractopamine Alternative Beta-AgonistLow (Bulky tail)>1000<0.1%High specificity against this class.[1]

Note: IC50 values are inversely proportional to affinity.[1] A lower IC50 indicates stronger binding.

Experimental Protocol: Determination of Cross-Reactivity

This protocol provides a self-validating workflow to quantify the interference of 4-[(Tert-butylamino)methyl]phenol.[1] It uses a Competitive ELISA format.

Reagents & Equipment[1][5][6]
  • Reference Standards: Salbutamol (Target) and 4-[(Tert-butylamino)methyl]phenol HCl (Test Substance).[1]

  • Matrix: Assay Buffer (PBS, pH 7.4) or Blank Urine/Serum (for matrix-matched studies).[1]

  • ELISA Kit: Salbutamol-HRP conjugate and Anti-Salbutamol coated plate.[1]

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve 1 mg of 4-[(Tert-butylamino)methyl]phenol HCl in 1 mL Methanol (1 mg/mL).

    • Dilute to 1 µg/mL in Assay Buffer.[1]

  • Serial Dilution (Logarithmic Scale):

    • Prepare 8 concentrations for both the Target and the Test Substance.

    • Range: 0.01 ng/mL to 100 ng/mL (Ensure the range covers the linear portion of the sigmoidal curve).

  • Assay Execution:

    • Add 50 µL of Standard/Sample to wells.

    • Add 50 µL of Enzyme Conjugate (HRP-Salbutamol).

    • Incubate for 30–60 mins at RT (Competition phase).

    • Wash plate 3x.[1]

    • Add Substrate (TMB) and Stop Solution.[1] Read OD at 450 nm.

  • Data Analysis (The Validation Step):

    • Plot Optical Density (Y-axis) vs. Log Concentration (X-axis).[1]

    • Fit data to a 4-Parameter Logistic (4-PL) Model .

    • Calculate the IC50 (Concentration resulting in 50% inhibition of maximum binding) for both compounds.

Calculation Formula

[1]
Visualization: Validation Workflow

CR_Workflow start Start: Reference Standard Prep dilution Logarithmic Serial Dilution (0.01 - 100 ng/mL) start->dilution incubation Competitive Incubation (Antibody + HRP-Conjugate + Analyte) dilution->incubation read Read OD450 & Plot Curves incubation->read calc Calculate IC50 Values (4-PL Regression) read->calc decision Calculate %CR calc->decision result_high High CR (>20%) Specific for Class Detection decision->result_high IC50(Test) ≈ IC50(Target) result_low Low CR (<1%) Specific for Target Molecule decision->result_low IC50(Test) >> IC50(Target)

Caption: Workflow for determining % Cross-Reactivity using competitive ELISA kinetics.

Interpretation of Results

When assessing the "performance" of 4-[(Tert-butylamino)methyl]phenol in your assay, the result dictates the assay's utility:

  • Scenario A: High Cross-Reactivity (>20%)

    • Cause: The antibody recognizes the tert-butylamino tail.

    • Implication: The assay is "Class-Specific." It will detect Salbutamol AND its metabolic precursors/degradation products.[1] This is useful for general screening but requires LC-MS/MS confirmation for legal identification.[1]

  • Scenario B: Low Cross-Reactivity (<5%)

    • Cause: The antibody recognizes the specific hydroxymethyl-phenol head.

    • Implication: The assay is "Target-Specific." It accurately quantifies Salbutamol even in the presence of this impurity.

References

  • PubChem. (2025).[1][3] Salbutamol Compound Summary. National Library of Medicine. [Link][1]

  • European Pharmacopoeia (Ph.[1][5] Eur.). Salbutamol Sulphate Monograph: Impurity Standards. European Directorate for the Quality of Medicines.[5] [Link][1]

  • ResearchGate. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description. [Link]

Sources

Comprehensive Purity Verification of 4-[(Tert-butylamino)methyl]phenol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Techniques for confirming the purity of synthesized 4-[(Tert-butylamino)methyl]phenol hydrochloride Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of β-agonist pharmacophores and related intermediates, 4-[(Tert-butylamino)methyl]phenol hydrochloride serves as a critical building block. Its purity is paramount, as residual secondary amines or phenolic oxidation products can propagate through subsequent synthetic steps, leading to genotoxic impurities or failed batch release.

This guide objectively compares three analytical methodologies—HPLC-UV , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) —to determine the purity of this specific salt. While HPLC remains the industry standard for impurity profiling, this guide demonstrates why qNMR is the superior technique for absolute assay determination when a certified reference standard is unavailable.

Part 1: Comparative Analysis of Analytical Techniques

The following matrix compares the three primary techniques based on sensitivity, specificity, and suitability for the hydrochloride salt form.

FeatureHPLC-UV (Reverse Phase) qNMR (1H-NMR) DSC (Thermal Analysis)
Primary Utility Impurity Profiling: Best for detecting trace organic impurities (0.05% level).Absolute Assay: Best for mass balance without a reference standard.Physical Purity: Best for solid-state characterization.
Specificity High: Separates structural analogs (e.g., starting aldehyde) based on polarity.High: Distinct chemical shifts for the tert-butyl and benzylic protons.Low: Cannot identify what the impurity is, only that it exists.
Limitations Requires a reference standard for accurate quantitation (response factors vary).Lower sensitivity (LOD ~0.1%); requires precise weighing.Critical Failure Risk: HCl salts often decompose before melting, invalidating the Van't Hoff calculation.
Time to Result 30–45 mins (plus equilibration).15–20 mins.60 mins.
Cost Moderate (Solvents, Columns).High (Instrument time, deuterated solvents).Low (Consumables).
Part 2: Detailed Experimental Protocols
Technique A: HPLC-UV (The "Gold Standard" for Impurity Profiling)

Causality & Logic: This molecule contains a basic secondary amine and a phenolic group. Standard C18 columns often result in peak tailing due to interaction with residual silanols. Therefore, we utilize a low pH phosphate buffer to protonate the amine (ensuring solubility) and suppress silanol ionization, combined with a "Base-Deactivated" (end-capped) column.

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 95% A / 5% B

    • 15 min: 60% A / 40% B

    • 20 min: 60% A / 40% B

    • 21 min: 95% A / 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 276 nm (Maximal absorption for the phenol moiety).

  • Self-Validating System Suitability (SST):

    • Tailing Factor: Must be < 1.5 (Confirms suppression of silanol interactions).

    • Resolution: Inject a mixture of the product and 4-hydroxybenzaldehyde (common starting material). Resolution must be > 2.0.

Technique B: qNMR (The "Absolute Truth" Method)

Causality & Logic: Unlike HPLC, NMR signal intensity is directly proportional to the molar ratio of nuclei, independent of the chemical structure. This allows for absolute purity determination without a reference standard of the analyte, provided an internal standard (IS) of known purity is used.[1]

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity). It provides a clean singlet at ~6.3 ppm, distinct from the analyte's aromatic region.

  • Solvent: DMSO-d6 (Ensures solubility of the HCl salt and prevents exchange of labile protons if analyzing OH/NH signals, though we focus on CH signals).

  • Sample Prep:

    • Accurately weigh ~10 mg of Analyte (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial. Precision balance (0.01 mg readability) is mandatory.
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1):60 seconds . (Critical: Must be

      
       of the slowest relaxing proton to ensure full magnetization recovery. The tert-butyl group relaxes slowly).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons (9 for t-butyl, 2 for maleic acid),
      
      
      = Molecular weight.
Part 3: Visualization of Analytical Logic
Diagram 1: Purity Assessment Workflow

This decision tree guides the researcher on which method to prioritize based on the synthesis stage.

PurityWorkflow Start Synthesized Crude 4-[(Tert-butylamino)methyl]phenol HCl Solubility Solubility Check (Water/Methanol) Start->Solubility HPLC HPLC-UV Analysis (Impurity Profiling) Solubility->HPLC Dissolved Decision Purity > 98%? HPLC->Decision Area % qNMR qNMR (1H) (Absolute Assay) Decision->qNMR Yes (>98%) Recrystallize Recrystallize (Isopropanol/HCl) Decision->Recrystallize No (<98%) Release Release for Next Step qNMR->Release Assay Confirmed Recrystallize->Solubility Retry

Caption: Figure 1. Integrated analytical workflow. HPLC screens for impurities; qNMR validates absolute mass balance.

Diagram 2: HPLC Separation Mechanism

Understanding why the separation works ensures the scientist can troubleshoot retention time shifts.

HPLCSeparation Analyte Analyte (Cationic) [R-NH2(+)-tBu] Interaction Interaction: Hydrophobic Retention vs. Ionic Repulsion Analyte->Interaction Inject Stationary Stationary Phase (C18 Hydrophobic Chains) Stationary->Interaction Retains t-Butyl Group MobilePhase Mobile Phase (pH 3.0 Phosphate) MobilePhase->Interaction Suppresses Silanols Interaction->Analyte Elutes Cleanly (No Tailing)

Caption: Figure 2. Mechanistic interaction in Reverse Phase HPLC. Low pH prevents silanol binding, ensuring sharp peaks.

Part 4: Data Interpretation & Troubleshooting
1. Interpreting the HPLC Chromatogram
  • Main Peak: Expect the 4-[(Tert-butylamino)methyl]phenol at ~4–6 minutes (depending on flow rate).

  • Impurity A (4-Hydroxybenzaldehyde): Less polar than the amine salt, often elutes later in reverse phase if the gradient is steep, or earlier if the pH is not optimized. In this specific pH 3.0 method, the aldehyde (neutral) usually elutes after the ionized amine.

  • Impurity B (Bis-alkylated amine): If the synthesis involved excess bromide/aldehyde, look for a highly hydrophobic peak eluting late in the gradient (10+ mins).

2. Troubleshooting DSC "Decomposition"

If the DSC thermogram shows a broad endotherm followed immediately by an erratic exotherm (noise), the HCl salt is decomposing.

  • Solution: Do not use the Van't Hoff calculation. Switch to TGA (Thermogravimetric Analysis) to check for volatiles/solvents, and rely on qNMR for purity.

References
  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.29 Liquid Chromatography.[2] Strasbourg, France: EDQM. [Link]

  • Holzgrabe, U., et al. (2005). "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. [Link]

  • Godejohann, M. (2013). "NMR for the analysis of reference materials." Bruker Application Notes. [Link]

  • Mettler Toledo. "Thermal Analysis of Pharmaceuticals: Purity Determination by DSC." [Link]

Sources

Benchmarking 4-[(Tert-butylamino)methyl]phenol hydrochloride activity against established standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides an in-depth technical comparison of 4-[(Tert-butylamino)methyl]phenol hydrochloride, identified as Salbutamol impurity H by the European Pharmacopoeia, against established beta-2 adrenergic receptor standards, including the parent drug Salbutamol and the non-selective agonist Isoprenaline. This document will delve into the experimental methodologies required to characterize the pharmacological activity of this impurity, offering insights into its potential impact on the therapeutic efficacy and safety profile of Salbutamol.

Introduction: The Significance of Impurity Profiling

Salbutamol, a widely used short-acting beta-2 adrenergic receptor agonist, is a cornerstone in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic effect is mediated by the relaxation of bronchial smooth muscle.[1][2] The synthesis and degradation of Salbutamol can, however, lead to the formation of related substances or impurities.[4][5] Regulatory bodies worldwide mandate the stringent control of these impurities to ensure the quality, safety, and efficacy of the final drug product.[6]

4-[(Tert-butylamino)methyl]phenol hydrochloride, also known as Salbutamol impurity H, is one such related substance. Understanding the pharmacological profile of this impurity is not merely a regulatory hurdle but a scientific necessity. Does it retain beta-2 adrenergic activity? Could it contribute to the therapeutic effect or, conversely, introduce off-target effects or toxicity? This guide provides a framework for answering these critical questions through a series of well-established in vitro and ex vivo assays.

Established Standards for Comparison

To comprehensively benchmark the activity of Salbutamol Impurity H, it is essential to compare its performance against well-characterized reference compounds:

  • Salbutamol (Albuterol): As the parent drug, Salbutamol serves as the primary benchmark. It is a selective beta-2 adrenergic receptor agonist, and its potency and efficacy are the gold standard for this class of drugs.[1][2]

  • Isoprenaline (Isoproterenol): A potent, non-selective beta-adrenergic agonist that stimulates both beta-1 and beta-2 receptors.[7] Its non-selectivity provides a broader context for understanding the potential activity of the impurity at other beta-adrenergic receptor subtypes.

Experimental Benchmarking Workflow

A multi-tiered approach is necessary to thoroughly characterize the activity of Salbutamol Impurity H. This involves assessing its ability to bind to the beta-2 adrenergic receptor, its capacity to activate downstream signaling pathways, and its functional effect on target tissues.

Experimental Workflow cluster_0 Tier 1: Receptor Interaction cluster_1 Tier 2: Cellular Signaling cluster_2 Tier 3: Functional Response Receptor_Binding Radioligand Binding Assay cAMP_Assay cAMP Accumulation Assay Receptor_Binding->cAMP_Assay Confirms target engagement Arrestin_Assay β-Arrestin Recruitment Assay Receptor_Binding->Arrestin_Assay Investigates biased agonism Functional_Assay Ex Vivo Bronchial Ring Relaxation Assay cAMP_Assay->Functional_Assay Links to Gs-mediated function pERK_Assay pERK1/2 Western Blot Arrestin_Assay->pERK_Assay Downstream of β-arrestin

Caption: A tiered experimental workflow for characterizing the activity of Salbutamol Impurity H.

Tier 1: Receptor Interaction - Do They Bind?

The initial and most fundamental question is whether Salbutamol Impurity H can physically interact with the beta-2 adrenergic receptor. The radioligand binding assay is the gold standard for determining the affinity of a compound for a receptor.

Radioligand Binding Assay

This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the beta-2 adrenergic receptor with high affinity.

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing a high level of the human beta-2 adrenergic receptor (e.g., HEK293 or CHO cells).[8]

  • Assay Buffer: Utilize a suitable binding buffer, typically Tris-HCl with MgCl2.

  • Radioligand: Use a high-affinity beta-2 adrenergic receptor antagonist radioligand, such as [3H]-dihydroalprenolol ([3H]-DHA) or [125I]-cyanopindolol.[9]

  • Competition Assay:

    • Incubate a fixed concentration of the radioligand with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compounds (Salbutamol Impurity H, Salbutamol, and Isoprenaline).

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[9]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

CompoundPredicted Outcome (Ki)Interpretation
Salbutamol Low nMHigh affinity for the beta-2 adrenergic receptor.
Isoprenaline Low nMHigh affinity for beta-adrenergic receptors.
Salbutamol Impurity H To be determinedA low Ki value would indicate significant binding to the receptor.

Tier 2: Cellular Signaling - G-Protein vs. β-Arrestin Pathways

Upon binding to the beta-2 adrenergic receptor, an agonist can trigger two major downstream signaling cascades: the canonical G-protein-dependent pathway and the more recently discovered beta-arrestin-dependent pathway. Assessing both is crucial for a complete pharmacological characterization.

Signaling_Pathways Agonist Agonist B2AR β2-Adrenergic Receptor Agonist->B2AR Binds Gs Gs Protein B2AR->Gs Activates GRK GRK B2AR->GRK Phosphorylated by AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to b_Arrestin β-Arrestin GRK->b_Arrestin Recruits b_Arrestin->B2AR Binds to ERK ERK1/2 b_Arrestin->ERK Activates Signaling Other Signaling Events ERK->Signaling

Caption: Dual signaling pathways of the beta-2 adrenergic receptor.

Gs-Protein Pathway: cAMP Accumulation Assay

The canonical signaling pathway for beta-2 adrenergic receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[11]

  • Cell Culture: Use a suitable cell line (e.g., HEK293 or CHO) stably expressing the human beta-2 adrenergic receptor.

  • Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add increasing concentrations of the test compounds (Salbutamol Impurity H, Salbutamol, and Isoprenaline).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (ELISA) or a luminescence-based assay (e.g., GloSensor™).[12]

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

β-Arrestin Pathway: Recruitment and Downstream Signaling

Beta-arrestins are scaffolding proteins that are recruited to the activated and phosphorylated beta-2 adrenergic receptor, leading to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK) pathway.[13]

  • Assay Principle: Utilize a commercially available assay system, such as the PathHunter® β-arrestin recruitment assay, which is based on enzyme fragment complementation.[13][14]

  • Cell Line: Use a cell line engineered to co-express the beta-2 adrenergic receptor fused to a small enzyme fragment (ProLink™) and beta-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[15]

  • Assay Procedure:

    • Plate the cells in a 384-well plate.[15]

    • Add increasing concentrations of the test compounds.

    • Upon agonist-induced recruitment of beta-arrestin to the receptor, the two enzyme fragments complement each other, forming an active enzyme.

    • Add a substrate that is converted by the active enzyme into a chemiluminescent product.

  • Data Analysis: Measure the luminescence to quantify the extent of beta-arrestin recruitment. Generate dose-response curves to determine the EC50 and Emax for each compound.

  • Cell Treatment: Treat cells expressing the beta-2 adrenergic receptor with the test compounds for various time points (e.g., 5, 10, 30 minutes).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (pERK1/2).

    • Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate for detection. Quantify the band intensities to determine the ratio of pERK1/2 to total ERK1/2.

AssayParameterSalbutamolIsoprenalineSalbutamol Impurity H
cAMP Accumulation EC50 (nM)PotentPotentTo be determined
Emax (%)HighHighTo be determined
β-Arrestin Recruitment EC50 (nM)PotentPotentTo be determined
Emax (%)HighHighTo be determined
pERK1/2 Activation Fold IncreaseSignificantSignificantTo be determined

Tier 3: Functional Response - Does it Relax Smooth Muscle?

Ultimately, the most physiologically relevant measure of a beta-2 adrenergic agonist's activity is its ability to induce the relaxation of airway smooth muscle. The ex vivo bronchial ring assay provides a direct functional readout of this effect.

Ex Vivo Bronchial Ring Relaxation Assay

This assay utilizes isolated bronchial tissue from an animal model (e.g., guinea pig or rat) to measure the isometric tension of the smooth muscle in response to contractile and relaxing agents.

  • Tissue Preparation: Isolate the trachea or bronchi from a euthanized animal and cut it into rings.[16]

  • Mounting: Mount the bronchial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).[16]

  • Contraction: Pre-contract the bronchial rings with a contractile agent such as methacholine or histamine to induce a stable level of tone.[17]

  • Relaxation: Once a stable contraction is achieved, add increasing cumulative concentrations of the test compounds (Salbutamol Impurity H, Salbutamol, and Isoprenaline) to the organ bath.

  • Data Acquisition and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by methacholine. Plot the percentage of relaxation against the logarithm of the agonist concentration to determine the EC50 and Emax for relaxation.

CompoundPredicted Outcome (EC50)Predicted Outcome (Emax)
Salbutamol PotentHigh relaxation
Isoprenaline PotentHigh relaxation
Salbutamol Impurity H To be determinedTo be determined

Interpretation of Results and Implications

The data generated from this comprehensive benchmarking study will provide a clear pharmacological profile of Salbutamol Impurity H.

  • If Salbutamol Impurity H shows significant activity: This would suggest that it could contribute to the overall therapeutic effect of Salbutamol. However, it would also necessitate further investigation into its selectivity and potential for off-target effects.

  • If Salbutamol Impurity H shows weak or no activity: This would indicate that its presence is unlikely to contribute to the therapeutic effect but could still displace the parent drug from the receptor if it has significant binding affinity, potentially acting as an antagonist.

  • Biased Agonism: A discrepancy in the potency or efficacy of the impurity in the cAMP and beta-arrestin assays could indicate biased agonism, where it preferentially activates one signaling pathway over the other. This has important implications for both therapeutic effects and potential side effects.

Conclusion

The systematic benchmarking of 4-[(Tert-butylamino)methyl]phenol hydrochloride (Salbutamol Impurity H) against established standards like Salbutamol and Isoprenaline is a critical exercise in drug development and quality control. By employing a tiered approach that encompasses receptor binding, cellular signaling, and functional tissue-based assays, researchers can gain a comprehensive understanding of the impurity's pharmacological profile. This knowledge is essential for ensuring the safety, efficacy, and quality of Salbutamol formulations and for advancing our understanding of the structure-activity relationships of beta-2 adrenergic receptor ligands.

References

  • Aboul-Enein, H. Y., & Surmeian, M. (2000). Analysis of salbutamol and related impurities by derivative spectrometry. Archiv der Pharmazie, 333(4), 75–78. [Link]

  • Cazzola, M., et al. (2010). Beta-Adrenergic Agonists. Molecules, 15(4), 2383-2407. [Link]

  • DeWire, S. M., & Violin, J. D. (2011). Biased agonism at G protein-coupled receptors: the promise and the challenges. Molecular pharmacology, 80(4), 575–581. [Link]

  • DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Laporte, S. A., et al. (2002). The interaction of beta-arrestin with the AP-2 adaptor is required for the clustering of beta 2-adrenergic receptor into clathrin-coated pits. The Journal of biological chemistry, 277(11), 9247–9253. [Link]

  • McGraw, D. W., et al. (1999). Transgenic Overexpression of beta2-Adrenergic Receptors in Airway Smooth Muscle Alters Myocyte Function and Ablates Bronchial Hyperreactivity. Journal of Biological Chemistry, 274(46), 32241-32246. [Link]

  • Pharmaffiliates. (n.d.). Salbutamol-impurities. [Link]

  • SynThink. (n.d.). Salbutamol EP Impurities & USP Related Compounds. [Link]

  • Veeprho. (n.d.). Salbutamol Impurities and Related Compound. [Link]

  • Yan, K., et al. (2006). A novel bronchial ring bioassay for the evaluation of small airway smooth muscle function in mice. American journal of physiology. Lung cellular and molecular physiology, 291(2), L222–L230. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Pharmacological Profiles of Salbutamol and Related β2-Adrenergic Agonists

Introduction: A Comparative Look at a Cornerstone of Respiratory Therapy

4-[(Tert-butylamino)methyl]phenol, more commonly known as Salbutamol (or Albuterol in the United States), represents a foundational molecule in the class of β2-adrenergic receptor agonists.[1][2] These agents are critical in the management of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[3] Their therapeutic effect is mediated by the selective stimulation of β2-adrenergic receptors located on the smooth muscle of the airways, leading to bronchodilation.[4][5]

While Salbutamol is a widely used short-acting β2-agonist (SABA), the therapeutic landscape has evolved to include a range of related compounds with distinct pharmacological profiles.[2] These include its single enantiomer, Levosalbutamol, as well as long-acting β2-agonists (LABAs) like Salmeterol and Formoterol, which were developed to provide extended duration of action.[6] Understanding the nuanced differences in their receptor affinity, potency, efficacy, and pharmacokinetics is paramount for researchers and clinicians in the fields of drug discovery and respiratory medicine. This guide provides a head-to-head pharmacological comparison of these key compounds, supported by detailed experimental protocols to empower further research.

Core Mechanism of Action: The β2-Adrenergic Signaling Cascade

β2-adrenergic agonists exert their effects by activating a G-protein-coupled receptor (GPCR).[5] The binding of an agonist, such as Salbutamol, to the β2-adrenergic receptor induces a conformational change that triggers a downstream signaling cascade. This process begins with the coupling of the receptor to a stimulatory G-protein (Gs).[5] Activation of the Gs protein leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various intracellular targets. In airway smooth muscle cells, this cascade ultimately results in the inactivation of myosin light-chain kinase and the opening of potassium channels, leading to a decrease in intracellular calcium concentrations, muscle relaxation, and bronchodilation.[5]

G_protein_signaling cluster_membrane Cell Membrane cluster_g_protein Gs Protein cluster_cytosol Cytosol Agonist β2 Agonist Receptor β2-Adrenergic Receptor (GPCR) Agonist->Receptor Binds G_alpha Gαs Receptor->G_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Head-to-Head Pharmacological Profiling

The clinical utility and safety profile of a β2-agonist are defined by several key pharmacological parameters, including its affinity for the receptor, its potency and efficacy in eliciting a functional response, and its duration of action.

Salbutamol (Albuterol)

Salbutamol is a racemic mixture of (R)- and (S)-enantiomers.[7] It is the archetypal short-acting β2-agonist (SABA), widely used for the rapid relief of bronchospasm.[2] Its bronchodilator effects typically begin within 5 minutes of inhalation and last for 4 to 6 hours.[2] The therapeutic activity resides almost exclusively in the (R)-enantiomer, also known as Levosalbutamol.[7]

Levosalbutamol

As the pure (R)-enantiomer of Salbutamol, Levosalbutamol possesses all the β2-agonist activity of the racemic mixture.[7] The rationale for its development was based on findings suggesting that (S)-Salbutamol is metabolically cleared more slowly than (R)-Salbutamol and may contribute to adverse effects, although the clinical superiority of Levosalbutamol over racemic Salbutamol appears to be small.[7]

Formoterol

Formoterol is a long-acting β2-agonist (LABA) with a duration of action of approximately 12 hours.[6] A distinguishing feature of Formoterol is its rapid onset of action (within 5 minutes), which is comparable to that of Salbutamol.[2] It is considered a full agonist at the β2-receptor and exhibits higher intrinsic activity and potency compared to Salmeterol.[6]

Salmeterol

Salmeterol is another prominent LABA, also with a 12-hour duration of action.[6] In contrast to Formoterol, Salmeterol has a slower onset of action, typically between 15 and 20 minutes.[2] It is classified as a partial agonist at the β2-receptor. Its long duration is attributed to a long, lipophilic side chain that anchors the molecule to an "exosite" on the receptor, allowing for repeated binding and activation.

Comparative Data Summary

The following table summarizes the key pharmacological and pharmacokinetic parameters of these selected β2-agonists.

ParameterSalbutamol (Racemic)LevosalbutamolFormoterolSalmeterol
Drug Class SABA[2]SABA[7]LABA[6]LABA[6]
Receptor Activity Full AgonistFull AgonistFull Agonist[6]Partial Agonist
Onset of Action ~5 minutes[2]~5 minutes~5 minutes[2]15-20 minutes[2]
Duration of Action 4-6 hours[2]4-6 hours~12 hours[6]~12 hours[6]
Potency ModerateHigher than (S)-form[7]High[6]Moderate
Elimination Half-life ~3.8 hours[8]~3.3 - 4.0 hours~10 hours~5.5 hours
Metabolism Hepatic sulfation[1][7]Hepatic sulfation[7]GlucuronidationHydroxylation

Experimental Protocols for Pharmacological Characterization

To ensure scientific rigor and reproducibility, standardized assays are essential for characterizing and comparing novel compounds. Below are detailed protocols for two fundamental assays in GPCR pharmacology.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of a test compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.[9][10]

Causality: The principle is competitive displacement. A higher affinity test compound will displace the radioligand at a lower concentration, resulting in a lower IC50 value, which is then used to calculate the inhibitory constant (Ki).

Materials:

  • Cell membranes from a cell line stably expressing the human β2-adrenergic receptor.

  • Radioligand: [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP) or [³H]-CGP 12177.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[10]

  • Non-specific binding control: Propranolol (10 µM).[9]

  • Test compounds (e.g., Salbutamol, Formoterol) at various concentrations.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation fluid and a scintillation counter or gamma counter.

Workflow Diagram:

Sources

A Comparative Guide to Ensuring Reproducibility in Salbutamol Analysis: The Role of 4-[(Tert-butylamino)methyl]phenol Hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the reproducibility and reliability of experimental data are paramount. The quality of a reference standard is a cornerstone of this assurance, directly impacting the accuracy of potency, purity, and stability assessments of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical assessment of 4-[(Tert-butylamino)methyl]phenol hydrochloride, a critical impurity and reference material in the analysis of Salbutamol. We will explore its characterization, compare its utility against the primary Salbutamol Sulfate reference standard, and detail the rigorous experimental protocols necessary to validate its use and ensure inter-laboratory reproducibility.

The Critical Role of Reference Standards in Pharmaceutical Quality Control

An analytical procedure that has not been rigorously validated may produce inaccurate or irreproducible results, potentially compromising drug quality, safety, and regulatory compliance.[1] Validated analytical methods are essential for quality control, ensuring that drug products meet their specifications for purity, potency, and stability.[1][2] At the heart of this validation is the use of well-characterized reference standards.[3] These standards provide a benchmark against which samples of APIs and finished products are compared.

4-[(Tert-butylamino)methyl]phenol, also known as Salbutamol Impurity C, is a known process-related impurity in the synthesis of Salbutamol. As such, its hydrochloride salt serves as an indispensable tool for the development and validation of analytical methods aimed at detecting and quantifying this specific impurity.

Characterization and Qualification of 4-[(Tert-butylamino)methyl]phenol Hydrochloride

The establishment of any chemical as a reference standard requires a comprehensive characterization to confirm its identity, purity, and stability. This process ensures that the standard is suitable for its intended analytical purpose.

Synthesis and Purification

A plausible synthetic route to 4-[(Tert-butylamino)methyl]phenol hydrochloride can be adapted from established methods for similar phenolic compounds. A detailed, reproducible protocol is essential for ensuring a consistent quality of the reference material.

Experimental Protocol: Synthesis and Purification

  • Reaction: A suitable starting material, such as a protected 4-hydroxy-3-methylacetophenone, would undergo a series of reactions, including amination with tert-butylamine and subsequent deprotection and reduction of the carbonyl group.

  • Purification: The crude product should be purified to the highest possible degree. Recrystallization is a common and effective method for purifying crystalline solids like phenolic compounds.[4] The choice of solvent is critical; an ideal solvent will dissolve the compound readily at its boiling point but sparingly at lower temperatures.[4] For phenolic compounds, care must be taken to avoid solvents that may form colored complexes, and the use of decolorizing charcoal should be approached with caution as it can adsorb the desired product.[4] Cooling crystallization is another potential technique, leveraging temperature-dependent solubility differences to separate the target compound from impurities.[5]

  • Salt Formation: The purified free base is then dissolved in a suitable solvent, and a stoichiometric amount of hydrochloric acid is added to precipitate the hydrochloride salt. The resulting solid is collected by filtration, washed with a non-polar solvent to remove any residual impurities, and dried under vacuum.

Analytical Characterization

A battery of analytical techniques should be employed to unequivocally confirm the identity and purity of the synthesized 4-[(Tert-butylamino)methyl]phenol hydrochloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation, providing detailed information about the chemical environment of each atom in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, serving as a characteristic fingerprint.

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method is crucial for determining the purity of the reference standard. The method should be able to separate the main component from any potential impurities. A typical HPLC method for salbutamol and its related substances would utilize a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile.[6] UV detection is commonly employed, with a wavelength around 210 nm or 276 nm being suitable for salbutamol and its derivatives.[6]

Comparison with Salbutamol Sulfate as a Reference Standard

While both 4-[(Tert-butylamino)methyl]phenol hydrochloride and Salbutamol Sulfate are essential reference standards in the analysis of Salbutamol, they serve distinct primary purposes.

Feature4-[(Tert-butylamino)methyl]phenol HydrochlorideSalbutamol Sulfate (Official Reference Standard)
Primary Use Quantification and identification of a specific process impurity (Impurity C).[7][8]Assay of the active pharmaceutical ingredient (API) for potency and identity.[9][10]
Regulatory Status Typically a qualified in-house or commercially available impurity standard.An official pharmacopeial primary standard (e.g., USP, EP, BP).[9][10]
Purity Requirements Must be of high purity to ensure accurate quantification of the impurity.Must be of the highest possible purity as it is the primary comparator for the API.
Application in Method Validation Essential for validating the specificity and quantitation limit of impurity detection methods.Used to establish the accuracy, precision, and linearity of the API assay.

The choice of reference standard is dictated by the analytical objective. For the routine assay of Salbutamol in a drug substance or product, the official Salbutamol Sulfate reference standard is the appropriate choice. However, for the validation of an analytical method designed to control the level of Impurity C, a well-characterized standard of 4-[(Tert-butylamino)methyl]phenol hydrochloride is indispensable.

Assessing Reproducibility: An Inter-Laboratory Study Protocol

To ensure that an analytical method provides consistent and reliable results across different laboratories, an inter-laboratory study is essential. This is a critical step in the process of establishing a new reference material or validating a new analytical procedure. The objective of such a study is to assess the reproducibility of the method, which is the precision between laboratories.[3]

Below is a detailed protocol for an inter-laboratory study to qualify a new batch of 4-[(Tert-butylamino)methyl]phenol hydrochloride as a reference standard and validate an accompanying HPLC-UV analytical method.

Study Objective

To determine the inter-laboratory reproducibility of an HPLC-UV method for the purity assessment of 4-[(Tert-butylamino)methyl]phenol hydrochloride and to assign a consensus purity value to a new batch of the reference standard.

Materials
  • Test Material: A single, homogeneous batch of newly synthesized 4-[(Tert-butylamino)methyl]phenol hydrochloride, distributed to all participating laboratories.

  • Analytical Method: A fully described and optimized HPLC-UV method for the analysis of 4-[(Tert-butylamino)methyl]phenol hydrochloride.

  • Control Sample: A previously qualified batch of 4-[(Tert-butylamino)methyl]phenol hydrochloride (if available) or a well-characterized related compound.

Participating Laboratories

A minimum of five to eight competent laboratories with experience in HPLC analysis should be recruited.

Experimental Workflow

The following diagram outlines the workflow for the inter-laboratory study:

InterLaboratory_Study_Workflow cluster_organizer Coordinating Laboratory cluster_participants Participating Laboratories (N≥5) cluster_analysis Data Analysis & Reporting A Protocol Development & Material Preparation B Distribution of Materials & Protocol to Participating Labs A->B C Method Familiarization & System Suitability Testing B->C D Analysis of Test Material & Control Sample (in replicates) C->D E Data Reporting to Coordinating Lab D->E F Statistical Analysis of Results (e.g., ANOVA) E->F G Assessment of Reproducibility (RSDr) F->G H Assignment of Consensus Purity Value G->H I Final Study Report H->I

Caption: Workflow for the inter-laboratory qualification of a reference standard.

Detailed Experimental Steps
  • Protocol Distribution: The coordinating laboratory will distribute the detailed analytical method protocol and the test materials to all participating laboratories.

  • Method Familiarization: Each laboratory will familiarize itself with the analytical method and perform system suitability tests to ensure their HPLC system meets the predefined criteria (e.g., resolution, tailing factor, and injection precision).

  • Sample Analysis: Each laboratory will perform a specified number of replicate analyses (e.g., n=6) on the test material and the control sample.

  • Data Collection and Reporting: The raw data, including chromatograms, peak areas, and calculated purity values, will be reported to the coordinating laboratory in a standardized format.

Statistical Analysis

The collected data will be subjected to statistical analysis to assess for outliers and to calculate the mean purity, standard deviation, and relative standard deviation (RSD) for each laboratory (repeatability) and across all laboratories (reproducibility). Analysis of variance (ANOVA) is a suitable statistical tool for this purpose.

Acceptance Criteria

Pre-defined acceptance criteria for reproducibility (e.g., inter-laboratory RSD ≤ 2%) should be met to qualify the reference standard and validate the analytical method.

Conclusion

The use of well-characterized reference standards is fundamental to ensuring the quality and consistency of pharmaceutical products. 4-[(Tert-butylamino)methyl]phenol hydrochloride, as a key impurity of Salbutamol, plays a vital role in the validation of analytical methods designed to ensure the purity of the final drug product. While distinct from the primary Salbutamol Sulfate API reference standard, its proper qualification through rigorous characterization and inter-laboratory studies is equally critical. By following robust experimental protocols and adhering to established regulatory guidelines, researchers and drug developers can confidently assess the reproducibility of their analytical results, ultimately contributing to the safety and efficacy of medicines.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Tyagi, A., Sharma, N., Mittal, K., & Singh, J. (2019). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. Journal of Advanced Scientific Research, 10(3), 57-62. [Link]

  • Walsh Medical Media. (2025). Ensuring Accuracy and Reliability through Validation and Standardization of Analytical Methods. [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Bezruk, I., Materiienko, A., Gubar, S., Bunyatyan, V., Kovalenko, S. M., Georgiyants, V., & Ivanauskas, L. (2020). Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 69(5-6), 211–217. [Link]

  • Prajapati, Y. K., & Gupta, K. R. (2012). High Performance Liquid Chromatographic Method Development and Its Validation for Salbutamol. Journal of Pharmaceutical Research International, 2(4), 289-296. [Link]

  • University of Babylon. (n.d.). Recrystallization. [Link]

  • Al-Malah, K. I. M. (2025, August 6). Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. ResearchGate. [Link]

  • Ribeiro, B. D., Barreto, J. A., & Rodrigues, A. E. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology, 92(11), 2822-2830. [Link]

  • Atabey, H. (n.d.). 3.3. CRYSTALLIZATION. [Link]

  • Stanhope-Seta. (n.d.). The advantages of Certified Reference Materials through an Interlaboratory Study. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3,5-di-t-butyl-benzyl chloride. [Link]

  • Eurachem. (n.d.). Guidelines for the Selection and Use of Reference Materials. [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • Clinical and Laboratory Standards Institute. (2010, May 1). EP30-A: Characterization and Qualification of Commutable Reference Materials for Laboratory Medicine; Approved Guideline. [Link]

  • Veeprho. (n.d.). Salbutamol EP Impurity C | CAS 18910-68-4. [Link]

  • Agilent Technologies. (2024, October 15). Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System with VWD. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-alpha-((methylamino)methyl)benzyl alcohol hydrochloride. PubChem. [Link]

  • Axios Research. (n.d.). Salbutamol EP Impurity C - CAS - 18910-68-4. [Link]

  • Lipman, A. (1986). A comparative bronchodilator study of salbutamol and salbutamol sulphate that were administered by metered-dose inhalers. South African medical journal = Suid-Afrikaanse tydskrif vir geneeskunde, 70(6), 331–332. [Link]

  • Al-Showiman, S. S., Al-Tamimi, S. A., & Al-Ghannamy, S. M. (2018). Validated spectrophotometric approach for determination of salbutamol sulfate in pure and pharmaceutical dosage forms using oxidative coupling reaction. Journal of King Saud University - Science, 32(1), 527-533. [Link]

  • Bernal, J.L., del Nozal, M.J., Toribio, L. et al. (1996). Determination of Salbutamol Sulfate and Its Impurities in Pharmaceuticals by Supercritical Fluid Chromatography. In: Jinno, K. (eds) Gn-Pack, Column Packing Materials for Chromatography. Journal of High Resolution Chromatography, 19, 67-71. [Link]

  • Momin, M. A. M., Hossain, M. F., Begum, A. A., Roy, J., & Anisuzzaman, S. M. (2013). Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 439-448. [Link]

  • Ellison, S. L. R. (n.d.). Trends in inter-laboratory method validation. Eurachem. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.